molecular formula C14H15BN2O4 B1421248 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid CAS No. 1072946-22-5

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Cat. No.: B1421248
CAS No.: 1072946-22-5
M. Wt: 286.09 g/mol
InChI Key: JNXUVKTWNOJCPO-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid (CAS 1072946-22-5) is an organoboron compound with the molecular formula C14H15BN2O4 and a molecular weight of 286.1 g/mol . As a boronic acid, it is a highly valuable building block in synthetic organic chemistry, primarily serving as a key reactant in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is pivotal for forming carbon-carbon bonds, enabling the construction of biaryl structures found in pharmaceuticals, agrochemicals, and organic materials. The compound's structure integrates both a boronic acid functional group and a 4-methoxybenzylcarbamoyl pyridine moiety, making it a sophisticated reactant for introducing complex molecular fragments. It is supplied with a high purity of 96% . To maintain stability and maximum recovery of the product, it is recommended to store the compound at -20°C and centrifuge the original vial before use . This product is designated for laboratory research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[6-[(4-methoxyphenyl)methylcarbamoyl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O4/c1-21-12-5-2-10(3-6-12)8-17-14(18)13-7-4-11(9-16-13)15(19)20/h2-7,9,19-20H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXUVKTWNOJCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674462
Record name (6-{[(4-Methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-22-5
Record name (6-{[(4-Methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, a valuable building block in contemporary medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. We present a convergent synthetic strategy, detailing the preparation of a key pyridine-boronic acid intermediate followed by a robust amide coupling. This document includes step-by-step protocols, quantitative data tables, mechanistic diagrams, and a comprehensive discussion on the unique challenges associated with the purification of pyridine-boronic acids. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a reliable and well-elucidated synthetic pathway to this important molecule.

Introduction and Strategic Overview

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is a bifunctional molecule of significant interest. The pyridine-3-boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex biaryl and heteroaryl structures.[1] The N-(4-methoxybenzyl)amide group at the 6-position provides a vector for modulating physicochemical properties and establishing critical interactions with biological targets.

The synthetic approach detailed herein is designed for efficiency and scalability. We will employ a convergent strategy, which involves the independent synthesis of two key fragments that are combined in the final step. This approach is often superior to a linear synthesis as it can lead to higher overall yields.

Our strategy is centered on two primary transformations:

  • Synthesis of the Core Intermediate: Preparation of 6-carboxypyridine-3-boronic acid.

  • Amide Bond Formation: The coupling of the carboxylic acid intermediate with (4-methoxyphenyl)methanamine to yield the final product.

This guide will systematically detail the experimental protocols for each stage, emphasizing the critical parameters that ensure success and reproducibility.

Retrosynthetic Analysis

A logical retrosynthetic analysis is the cornerstone of an efficient synthetic plan. For the target molecule, the most strategic disconnection is at the amide bond, as amide formation is one of the most reliable and well-understood transformations in organic chemistry.[2][3] This leads to two more readily accessible precursors: 6-carboxypyridine-3-boronic acid and (4-methoxyphenyl)methanamine. The latter is a commercially available reagent, simplifying the overall process.

G cluster_disconnect Disconnection Strategy TM Target Molecule: 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid Disconnect Amide Bond Disconnection TM->Disconnect Intermediate_Acid Key Intermediate: 6-Carboxypyridine-3-boronic acid Disconnect->Intermediate_Acid Amine_Reagent Reagent: (4-methoxyphenyl)methanamine (Commercially Available) Disconnect->Amine_Reagent

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediate: 6-Carboxypyridine-3-boronic acid

The synthesis of this key intermediate is the most critical part of the overall process. While several routes exist for the synthesis of pyridinylboronic acids, we will focus on a reliable method starting from a halogenated pyridine. The strategy involves an initial borylation via lithium-halogen exchange, followed by oxidation of a handle at the 6-position to the required carboxylic acid. We will use 6-formylpyridine-3-boronic acid as a direct precursor, which can be synthesized or procured.[4]

Oxidation of 6-Formylpyridine-3-boronic acid

The conversion of an aldehyde to a carboxylic acid is a standard oxidation reaction. Care must be taken to choose an oxidant that is compatible with the boronic acid moiety. Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt, is an excellent choice as it is mild and highly selective for aldehydes.

Experimental Protocol: Pinnick Oxidation

  • Dissolution: In a round-bottom flask, dissolve (6-formylpyridin-3-yl)boronic acid (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 v/v).

  • Addition of Buffer and Scavenger: Add sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq) as a buffer and 2-methyl-2-butene (5.0 eq) as a hypochlorite scavenger.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of sodium chlorite (NaClO₂, 1.5 eq) in water dropwise, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidification and Extraction: Acidify the mixture to pH ~2-3 with 1M HCl. The product, 6-carboxypyridine-3-boronic acid, may precipitate. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. This product is often used in the next step without extensive purification.

ReagentMolar Eq.MW ( g/mol )Sample Amount (mmol)Sample Mass (g)
(6-formylpyridin-3-yl)boronic acid1.0150.93101.51
Sodium Chlorite (NaClO₂)1.590.44151.36
Sodium Dihydrogen Phosphate (NaH₂PO₄)1.2119.98121.44
2-Methyl-2-butene5.070.13503.51
tert-Butanol---Solvent
Water---Solvent

Final Step: Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid, as direct condensation is thermally demanding and often results in a simple acid-base reaction.[5] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2][5]

G RCOOH Carboxylic Acid (6-Carboxypyridine-3-boronic acid) OAI O-Acylisourea Intermediate (Activated Ester) RCOOH->OAI + EDC EDC EDC (Coupling Reagent) Amide Final Amide Product OAI->Amide + Amine (RNH2) Urea Urea Byproduct (Water Soluble) OAI->Urea Byproduct Formation RNH2 Amine ((4-methoxyphenyl)methanamine)

Caption: Mechanism of EDC-mediated amide coupling.

Experimental Protocol: EDC Coupling
  • Dissolution: In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve 6-carboxypyridine-3-boronic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Reagents: Add (4-methoxyphenyl)methanamine (1.1 eq), EDC hydrochloride (1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). For complex substrates, an additive like Hydroxybenzotriazole (HOBt) can be beneficial.[6]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

ReagentMolar Eq.MW ( g/mol )Sample Amount (mmol)Sample Mass (g)
6-Carboxypyridine-3-boronic acid1.0166.9350.83
(4-methoxyphenyl)methanamine1.1137.185.50.75
EDC Hydrochloride1.2191.7061.15
DMAP0.1122.170.50.06
Anhydrous DMF---Solvent

Purification and Characterization

The purification of boronic acids can be challenging due to their polarity and potential for decomposition on standard silica gel.[7]

Purification Strategies
  • Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization is the preferred method. A solvent screen using systems like acetonitrile/water or ethanol/hexane is recommended.[8]

  • Acid-Base Extraction: Boronic acids are weakly acidic. A purification can be achieved by dissolving the crude material in an organic solvent (e.g., diethyl ether), washing with a mild aqueous base (e.g., NaHCO₃) to form the water-soluble boronate salt, separating the aqueous layer, and then re-acidifying with HCl to precipitate the pure boronic acid, which can be collected by filtration.[9]

  • Chromatography on Treated Silica: Standard silica gel chromatography often leads to low recovery.[10] This can be mitigated by using silica gel that has been pre-treated with boric acid. This treatment passivates the Lewis basic silanol groups on the silica surface, reducing irreversible adsorption of the boronic acid product.[10][11]

Characterization

The identity and purity of the final product, 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (LC-MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • Organolithium Reagents: If synthesizing the boronic acid intermediate from a halopyridine via lithium-halogen exchange, note that reagents like n-butyllithium are pyrophoric and must be handled under a strict inert atmosphere using appropriate syringe techniques.

  • Coupling Reagents: EDC and other carbodiimides are potent sensitizers and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents and Reagents: All chemicals should be handled in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide outlines a robust and logical synthetic route to 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid. By focusing on a convergent strategy involving the synthesis of a key carboxylic acid intermediate followed by a reliable EDC-mediated amide coupling, this protocol provides a clear pathway for obtaining this valuable chemical building block. The detailed discussion of experimental procedures, reagent selection, and purification challenges is intended to equip researchers with the knowledge needed for successful and reproducible synthesis.

References

  • K. Billingsley, T. E. Barder, S. L. Buchwald, "Recent progress in the synthesis of pyridinylboronic acids and esters," Arkivoc, 2013, (i), 135-153. [Link]

  • Various Authors, "How to purify boronic acids/boronate esters?," ResearchGate Discussion, Accessed Jan 2026. [Link]

  • W. Li, D. P. Nelson, M. S. Jensen, et al., "SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE," Organic Syntheses, 2005, 81, 89. [Link]

  • A. K. Gupta, et al.
  • Organic Chemistry Portal, "Amine to Amide (Coupling) - Common Conditions," Organic Chemistry Portal, Accessed Jan 2026. [Link]

  • HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents," HepatoChem Technical Notes, Accessed Jan 2026. [Link]

  • S. Hitosugi, D. Tanimoto, W. Nakanishi, H. Isobe, "Facile Chromatographic Method for Purification of Pinacol Boronic Esters," Chemistry Letters, 2015, 44(5), 612-614. [Link]

  • J. D. Bailey, et al., "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Journal of the American Chemical Society, 2023, 145(26), 14358–14365. [Link]

  • V. R. Pattabiraman, J. W. Bode, "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," Nature Protocols, 2011, 6, 1297-1303. [Link]

  • Various Authors, "Challenging purification of organoboronic acids," Chemistry Stack Exchange, Accessed Jan 2026. [Link]

  • R. C. Dabhi, et al., "Process optimization for acid-amine coupling: a catalytic approach," Current Chemistry Letters, 2023, 12(1), 133-142. [Link]

  • Lead Sciences, "(6-((4-Methoxybenzyl)carbamoyl)pyridin-3-yl)boronic acid," Lead Sciences Product Page, Accessed Jan 2026. [Link]

Sources

An In-depth Technical Guide to 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine-3-boronic acid moiety linked to a 4-methoxybenzylcarbamoyl group, suggests its potential as a versatile building block for the synthesis of more complex molecules and as a candidate for biological screening. Boronic acids are a class of compounds known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors, drug delivery systems, and enzyme inhibitors.[1] The pyridine core is a common scaffold in many pharmaceuticals, and the substituted benzylcarbamoyl side chain can influence the compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, drawing upon available data for the compound and its structural analogs.

Chemical Properties

A summary of the known and predicted chemical properties of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is presented in the table below. While experimental data for some properties are not publicly available, computational predictions provide valuable insights.

PropertyValueSource
CAS Number 1072946-22-5[2]
Molecular Formula C₁₄H₁₅BN₂O₄[2]
Molecular Weight 286.09 g/mol [2]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Arylboronic acids generally have low solubility in water.[3]Inferred from general boronic acid properties
Stability Should be stored in a dark place under an inert atmosphere at 2-8°C. Boronic acids can be sensitive to air and moisture.[2][2]

Synthesis and Reactivity

A relevant precedent is the synthesis of (6-propylcarbamoyl)pyridine-3-boronic acid. This synthesis starts from 5-boronopicolinic acid, which is reacted with propylamine in the presence of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in an organic solvent such as N,N-dimethylformamide (DMF).

Based on this, a proposed synthetic protocol for 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is outlined below.

Proposed Synthetic Protocol

Step 1: Amide Coupling

  • To a solution of 5-boronopicolinic acid (1 equivalent) in anhydrous DMF, add 4-methoxybenzylamine (1.1 equivalents).

  • To this mixture, add a suitable amide coupling agent, such as DMT-MM (1.5 equivalents), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid.

Synthesis_Workflow 5-boronopicolinic_acid 5-boronopicolinic acid Reaction Amide Coupling in DMF 5-boronopicolinic_acid->Reaction 4-methoxybenzylamine 4-methoxybenzylamine 4-methoxybenzylamine->Reaction Coupling_Agent Amide Coupling Agent (e.g., DMT-MM) Coupling_Agent->Reaction Purification Column Chromatography Reaction->Purification Product 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid Purification->Product

Caption: Proposed synthesis workflow for 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid.

Reactivity

The primary reactivity of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is expected to be centered around the boronic acid functional group. Boronic acids are well-known participants in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction allows for the formation of carbon-carbon bonds between the pyridine ring and various aryl or vinyl halides, providing a powerful tool for the synthesis of complex biaryl structures, which are prevalent in many biologically active compounds.[5] The reactivity of the pyridine nitrogen and the amide functionality can also be exploited for further chemical modifications.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is not available, predictions can be made based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the benzyl group, and the methoxy group. The aromatic protons of the pyridine and benzene rings would appear in the downfield region (typically δ 7-9 ppm). The methylene protons of the benzyl group would likely appear as a doublet around δ 4.5 ppm, coupled to the amide proton. The methoxy protons would be a sharp singlet around δ 3.8 ppm. The boronic acid protons are often broad and may not be easily observed.

  • ¹³C NMR: The carbon NMR spectrum would show signals corresponding to all the unique carbon atoms in the molecule. The carbonyl carbon of the amide would be expected in the range of δ 165-170 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 287.11.

Potential Pharmacological and Biological Applications

The biological activity of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid has not been explicitly reported in the scientific literature. However, its structural motifs suggest several potential areas of pharmacological interest.

Enzyme Inhibition

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, tetrahedral intermediate with the active site serine residue.[6] The boronic acid moiety in the target molecule could potentially interact with the active site of enzymes such as thrombin, trypsin, or chymotrypsin. Furthermore, derivatives of pyridine carboxylic acids have been explored as inhibitors for a wide range of enzymes.[7] The N-(4-methoxybenzyl)picolinamide scaffold, a core component of the target molecule, has been investigated for its coordination chemistry and potential biological activities.[8]

Enzyme_Inhibition cluster_enzyme Enzyme Active Site Serine_Residue Serine Hydroxyl Tetrahedral_Intermediate Reversible Tetrahedral Intermediate Serine_Residue->Tetrahedral_Intermediate Boronic_Acid 6-(4-Methoxybenzylcarbamoyl) pyridine-3-boronic acid Boronic_Acid->Tetrahedral_Intermediate Covalent Interaction Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition

Caption: Mechanism of enzyme inhibition by boronic acids.

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds are of significant interest for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. In BNCT, non-toxic boron-10 atoms are selectively delivered to tumor cells and then irradiated with a beam of neutrons. The capture of a neutron by the boron-10 atom results in a nuclear reaction that produces high-energy alpha particles and lithium-7 nuclei, which selectively destroy the cancer cells. The pyridine scaffold could potentially be used to target specific receptors or transporters that are overexpressed on cancer cells, thereby facilitating the selective delivery of the boron-10 isotope.

Conclusion

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is a compound with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is still lacking in the public domain, its structural features suggest it can serve as a valuable building block for the synthesis of complex molecules via Suzuki-Miyaura coupling and other reactions. Furthermore, the presence of the boronic acid moiety and the substituted picolinamide scaffold points towards potential applications in enzyme inhibition and as a boron delivery agent for BNCT. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing molecule and to explore its potential in drug discovery and development.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Lead Sciences. (n.d.). (6-((4-Methoxybenzyl)carbamoyl)pyridin-3-yl)boronic acid. Retrieved January 19, 2026, from [Link]

  • Singh, J., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280.
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • Cenmed Enterprises. (n.d.). 6 (4 Methoxybenzyloxy)Pyridin 3 Ylboronic Acid. Retrieved January 19, 2026, from [Link]

  • Klos, J., & Kaczmarek, K. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1855-1886.
  • Li, W., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2131-2157.
  • PubChem. (n.d.). CID 139060006. Retrieved January 19, 2026, from [Link]

  • D'Andrade, B. W., & Forrest, S. R. (2004). White organic light-emitting devices with fluorescent tube efficiency.
  • ResearchGate. (n.d.). Examples of boronic acids in pharmacologically relevant compounds. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 26(16), 4995.
  • ResearchGate. (n.d.). Binding constants (K, M⁻¹) determined for four representative boronic acid derivatives. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxamide. Molbank, 2023(4), M1716.
  • PubChem. (n.d.). (5-(Benzylcarbamoyl)pyridin-3-YL)boronic acid. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? [Preprint].
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  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved January 19, 2026, from [Link]

Sources

CAS number for 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, a specialized chemical entity with significant potential in the field of drug discovery and development. The content herein is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its synthesis, chemical properties, and putative applications, grounded in the broader context of boronic acids in medicinal chemistry.

Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery

Boronic acids, characterized by the -B(OH)₂ functional group, have transitioned from being niche chemical curiosities to indispensable tools in the pharmaceutical industry.[1] Their value is twofold: as versatile building blocks in synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and as pharmacophores in their own right.[1][2] The first boronic acid-containing drug, Bortezomib (Velcade®), approved by the FDA in 2003 for the treatment of multiple myeloma, catalyzed a surge of interest in this class of compounds.[2][3] This has since led to the approval of other boron-containing drugs, including ixazomib and vaborbactam.[3]

The utility of the boronic acid moiety stems from its unique electronic and geometric properties. The boron atom, a Lewis acid, can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.[2] In the context of drug design, the boronic acid group can act as a bioisostere for other functional groups, such as carboxylic acids, and can significantly enhance the potency and pharmacokinetic profile of a drug candidate.[2][4]

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid (CAS Number: 1072946-22-5 ) is a bifunctional molecule that combines the established utility of the pyridine-3-boronic acid scaffold with a tailored amide side chain.[5] This design suggests its potential as a highly specific building block for creating complex molecular architectures or as a lead compound in its own right, potentially targeting a range of biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is presented in the table below. These properties are crucial for understanding its behavior in both synthetic and biological systems.

PropertyValueSource
CAS Number 1072946-22-5[5]
Molecular Formula C₁₄H₁₅BN₂O₄[5]
Molecular Weight 286.09 g/mol [5]
Appearance Likely a solid[6]
Storage 2-8°C, under inert atmosphere, protected from light[5][6]

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid can be logically approached through a retrosynthetic analysis that breaks the molecule down into readily available starting materials. The key disconnections are the amide bond and the carbon-boron bond.

G cluster_1 Disconnection 1: Amide Bond cluster_2 Disconnection 2: C-B Bond target 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid amide_bond Amide Coupling target->amide_bond intermediate1 6-Carboxypyridine-3-boronic acid amide_bond->intermediate1 intermediate2 (4-Methoxyphenyl)methanamine amide_bond->intermediate2 boronation Borylation intermediate1->boronation Hydrolysis intermediate3 Methyl 6-chloropyridine-3-carboxylate boronation->intermediate3 intermediate4 Bis(pinacolato)diboron boronation->intermediate4

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a synthetic pathway beginning with the borylation of a suitable pyridine precursor, followed by amide coupling.

Experimental Protocol: A Plausible Synthetic Route

The following is a detailed, two-step protocol for the synthesis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, based on established methodologies for pyridine borylation and amide bond formation.

Step 1: Synthesis of 6-(Methoxycarbonyl)pyridine-3-boronic acid pinacol ester

This step involves a palladium-catalyzed cross-coupling reaction between a halogenated pyridine and bis(pinacolato)diboron, a common method for the synthesis of boronic esters.[7]

G reagents Methyl 6-chloropyridine-3-carboxylate + Bis(pinacolato)diboron catalyst Pd(dppf)Cl₂ KOAc Dioxane, 80°C reagents->catalyst product 6-(Methoxycarbonyl)pyridine-3-boronic acid pinacol ester catalyst->product

Caption: Workflow for the borylation step.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 6-chloropyridine-3-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired boronic ester.

Step 2: Amide Coupling and Hydrolysis to Yield 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

This step involves the formation of the amide bond between the pyridine carboxylic acid (generated in situ or after ester hydrolysis) and (4-methoxyphenyl)methanamine, followed by hydrolysis of the boronic ester to the boronic acid.[8][9][10]

G reagents Boronic ester from Step 1 + (4-Methoxyphenyl)methanamine coupling 1. LiOH (ester hydrolysis) 2. HATU, DIPEA (amide coupling) 3. Acidic workup (boronic ester hydrolysis) reagents->coupling product 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid coupling->product

Caption: Workflow for the amide coupling and hydrolysis steps.

Methodology:

  • Ester Hydrolysis: Dissolve the boronic ester from Step 1 in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidification: Carefully acidify the reaction mixture with 1M HCl to pH 3-4 and extract the carboxylic acid intermediate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Amide Coupling: Dissolve the crude carboxylic acid in anhydrous dimethylformamide (DMF). Add (4-methoxyphenyl)methanamine (1.0 eq), HATU (1.1 eq), and diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Workup and Hydrolysis: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then treated with a mild acidic solution (e.g., 1M HCl) to hydrolyze the pinacol ester to the final boronic acid.

  • Purification: The final product can be purified by recrystallization or preparative HPLC to yield 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid.

Potential Applications in Drug Discovery

While specific biological data for 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is not widely published, its structural motifs suggest several promising avenues for research.

As a Building Block in Fragment-Based Drug Discovery (FBDD)

The molecule can be viewed as a decorated fragment that can be used in FBDD campaigns.[1] The pyridine-3-boronic acid core provides a versatile handle for Suzuki-Miyaura coupling, allowing for the rapid generation of a library of more complex molecules.[11][12] The 4-methoxybenzylcarbamoyl side chain can serve as a vector to explore specific interactions within a protein binding pocket.

As an Inhibitor of Bacterial Efflux Pumps

A study on related 6-substituted pyridine-3-boronic acids has shown their potential as inhibitors of the NorA efflux pump in Staphylococcus aureus.[13] Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics.[13] The 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, with its lipophilic side chain, fits the structural profile of these potential inhibitors and warrants investigation in this area.[13]

As a Modulator of Cellular Signaling Pathways

Boronic acids are known to interact with a variety of enzymes.[14] The specific substitution pattern of this molecule could direct it towards kinases, proteases, or other enzyme classes that are implicated in diseases such as cancer or inflammatory disorders. The amide linkage and the methoxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which are key determinants of binding affinity and selectivity.

Conclusion

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is a well-designed molecule that stands at the intersection of established synthetic utility and high potential for biological activity. Its rational synthesis from readily available precursors makes it an accessible tool for medicinal chemists. While further research is needed to fully elucidate its biological functions, its structural features, and the known activities of related compounds, mark it as a promising candidate for further investigation in the development of novel therapeutics. The protocols and analyses presented in this guide are intended to provide a solid foundation for researchers embarking on the study of this and related molecules.

References

  • Design and discovery of boronic acid drugs. (2020). PubMed. Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]

  • The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Pharmaffiliates. Retrieved from [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • (6-((4-Methoxybenzyl)carbamoyl)pyridin-3-yl)boronic acid. (n.d.). Lead Sciences. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]

  • Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. (2015). PubMed. Retrieved from [Link]

  • The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

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An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid and its NMR Characterization

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid integrates several key pharmacophores: a pyridine ring, a boronic acid moiety, and a methoxybenzylamide side chain. Pyridine derivatives are ubiquitous in pharmaceuticals, and boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a property leveraged in sensors and targeted drug delivery. The 4-methoxybenzyl group can also participate in various biological interactions. Accurate structural elucidation is paramount in drug discovery, and NMR spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution. This guide provides a detailed roadmap for interpreting the NMR data of this specific compound.

Experimental Protocols: Best Practices for NMR of Boronic Acids

Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad and unintelligible spectra.[1] The choice of solvent and sample preparation are critical to mitigate these issues.

Protocol for Sample Preparation
  • Solvent Selection: To break up oligomers and boroxine trimers, protic solvents are highly recommended. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices as they readily break the B-O-B bonds of the anhydrides.[1] For this specific compound, DMSO-d₆ could also be considered due to the amide proton, though it may not be as effective at preventing oligomerization.

  • Dissolution: Dissolve approximately 5-10 mg of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Considerations for ¹¹B NMR: If ¹¹B NMR is to be performed, using a quartz NMR tube is advisable to avoid the broad borosilicate signal from standard glass tubes.[2][3]

Experimental Workflow for NMR Data Acquisition

Caption: Workflow from sample preparation to structural elucidation.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid in a protic solvent like CD₃OD is expected to show distinct signals for the pyridine ring, the 4-methoxybenzyl group, and the amide proton. The B(OH)₂ protons will likely exchange with the deuterated solvent and may not be observed or will appear as a very broad signal.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Assignment
H-2 (Pyridine)~8.9 - 9.1s (or d)~2.01HLocated ortho to the electron-withdrawing boronic acid and the nitrogen atom, leading to significant deshielding.
H-4 (Pyridine)~8.7 - 8.9d~8.01HOrtho to the boronic acid group and meta to the carbamoyl group, experiencing strong deshielding.
H-5 (Pyridine)~8.2 - 8.4d~8.01HOrtho to the carbamoyl group and meta to the boronic acid, deshielded.
NH (Amide)~9.0 - 10.0t~5.0-6.01HAmide protons are typically downfield; will show coupling to the benzylic CH₂ group. May broaden or exchange in protic solvents.
H-2'/6' (Benzyl)~7.2 - 7.4d~8.52HProtons on the methoxybenzyl ring ortho to the CH₂ group.
H-3'/5' (Benzyl)~6.8 - 7.0d~8.52HProtons on the methoxybenzyl ring meta to the CH₂ group, shielded by the electron-donating methoxy group.
CH₂ (Benzyl)~4.5 - 4.7d~5.0-6.02HBenzylic protons adjacent to the amide nitrogen, will be a doublet due to coupling with the NH proton.
OCH₃ (Methoxy)~3.8s-3HCharacteristic singlet for a methoxy group on an aromatic ring.

This prediction is based on data from analogous compounds, such as (6-propylcarbamoyl)pyridine-3-boronic acid, which shows pyridine protons at δ 8.86 (s), 8.68 (d), and 8.21 (d) in D₂O.[1] The amide and benzyl signals are predicted based on data for N-(4-methoxyphenyl)picolinamide and similar structures.[2][4][5]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. Quaternary carbons, such as the one bearing the boronic acid group and the carbonyl carbon, are expected to have lower intensities.[6][7]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (Amide)~165 - 170Typical chemical shift for an amide carbonyl carbon.
C-6 (Pyridine)~150 - 155Attached to the electron-withdrawing carbamoyl group.
C-2 (Pyridine)~148 - 152Adjacent to the ring nitrogen, deshielded.
C-4 (Pyridine)~140 - 145Deshielded by the adjacent boronic acid group.
C-1' (Benzyl)~130 - 132Quaternary carbon of the benzyl ring attached to the CH₂ group.
C-5 (Pyridine)~123 - 128Influenced by the adjacent carbamoyl group.
C-3 (Pyridine)(Broad or unobserved)The carbon directly attached to the boron atom often shows a very broad signal or is not observed due to quadrupolar relaxation.
C-4' (Benzyl)~158 - 160Attached to the electron-donating methoxy group.
C-2'/6' (Benzyl)~128 - 130Carbons ortho to the CH₂ group.
C-3'/5' (Benzyl)~114 - 116Carbons meta to the CH₂ group, shielded by the methoxy group.
OCH₃ (Methoxy)~55 - 56Characteristic chemical shift for a methoxy carbon.
CH₂ (Benzyl)~43 - 46Benzylic carbon adjacent to the amide nitrogen.

This prediction is informed by data from (6-propylcarbamoyl)pyridine-3-boronic acid, which shows pyridine carbons at δ 154.45, 149.38, 143.97, and 124.25, and a carbonyl at δ 170.15 in D₂O.[1] The benzyl and methoxy carbon shifts are based on known substituent effects and data from related methoxybenzyl derivatives.[2][5]

Key Structural-Spectral Correlations

The interplay between the different functional groups in 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid gives rise to its unique spectral signature.

Logical Relationships in Spectral Interpretation

Spectral_Correlations cluster_Pyridine Pyridine Ring cluster_Boronic Boronic Acid Group cluster_Amide Amide Linkage cluster_Methoxybenzyl 4-Methoxybenzyl Group Py_H Pyridine Protons (δ 8.2-9.1 ppm) Py_C Pyridine Carbons (δ 123-155 ppm) BA_effect -B(OH)₂ (Electron Withdrawing) BA_effect->Py_H Deshields ortho/para H BA_effect->Py_C Deshields ortho/para C Amide_effect -CONH- (Electron Withdrawing) Amide_effect->Py_H Deshields ortho H Amide_effect->Py_C Deshields ortho C MB_H Benzyl Protons (δ 6.8-7.4 ppm) MB_C Benzyl Carbons (δ 114-160 ppm) OMe_effect -OCH₃ (Electron Donating) OMe_effect->MB_H Shields ortho/para H OMe_effect->MB_C Shields ortho/para C

Caption: Influence of functional groups on NMR chemical shifts.

  • The Boronic Acid Group: As an electron-withdrawing group, the -B(OH)₂ moiety significantly deshields the ortho (H-2, H-4) and para (H-6, though substituted) positions of the pyridine ring.

  • The Carbamoyl Group: This group is also electron-withdrawing and will deshield the adjacent pyridine proton (H-5).

  • The Methoxy Group: The electron-donating nature of the -OCH₃ group on the benzyl ring leads to increased electron density at the ortho (H-3'/5') and para positions, causing a characteristic upfield shift for these protons compared to an unsubstituted benzene ring.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR analysis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid. By leveraging data from structurally related compounds and adhering to best practices for the NMR spectroscopy of boronic acids, researchers can confidently approach the characterization of this molecule. The detailed assignments and discussion of structure-spectra correlations herein serve as a valuable resource for scientists in the field of drug discovery and development, facilitating the crucial step of structural verification and paving the way for further investigation of this compound's potential.

References

  • IUCr. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Appendix I. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]

  • PubMed Central. (n.d.). 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • DTIC. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]

  • 13C-NMR. (n.d.). Retrieved from [Link]

  • SDSU Chemistry. (n.d.). 11 B NMR Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-(methoxycarbonyl)pyridine-3-boronic acid (C7H8BNO4). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]

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Mass spectrometry of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Introduction

In the landscape of modern drug discovery, small molecules containing boronic acid moieties are of increasing interest due to their unique chemical properties and therapeutic potential, often acting as enzyme inhibitors.[] 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is a compound representative of this class, incorporating a pyridine core, an amide linkage, and the critical boronic acid functional group. The robust characterization of such drug candidates is paramount, and mass spectrometry (MS) stands as an indispensable analytical tool throughout the development pipeline, from initial synthesis confirmation to metabolic profiling.[2][3]

However, the analysis of boronic acids by mass spectrometry is not without its challenges. These compounds are notoriously prone to dehydration, leading to the formation of cyclic anhydride trimers known as boroxines.[4] This phenomenon can complicate mass spectra, potentially obscuring the molecular ion and leading to misinterpretation of the data. This guide, therefore, serves as a comprehensive resource for researchers and scientists, providing field-proven insights and detailed protocols for the successful mass spectrometric analysis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid. We will explore strategies to mitigate common analytical hurdles and leverage tandem MS for unambiguous structural elucidation.

Molecular Properties and Predicted Ionization Behavior

A thorough understanding of the molecule's structure is the foundation for developing a successful MS method.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₄H₁₅BN₂O₄

  • Monoisotopic Mass: 286.113 Da

The molecule possesses several key functional groups that dictate its behavior in a mass spectrometer:

  • Boronic Acid Group (-B(OH)₂): This acidic moiety is the primary site for deprotonation in negative ion mode, typically yielding an intense [M-H]⁻ signal.[5] It is also responsible for the propensity to form boroxines.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a basic site, making it a favorable location for protonation in positive ion mode ([M+H]⁺).

  • Amide Linkage (-CONH-): This bond is a common and predictable site for fragmentation during tandem mass spectrometry (MS/MS) experiments.

  • 4-Methoxybenzyl Group: This group can influence ionization efficiency and provides a characteristic fragmentation pathway involving the formation of a stable tropylium ion.

Comprehensive Analytical Workflow

A systematic approach, from sample handling to data interpretation, is crucial for reliable results. The following workflow outlines the key stages of analysis.

MS_Workflow cluster_Prep Phase 1: Preparation cluster_LC Phase 2: Separation cluster_MS Phase 3: Analysis cluster_Data Phase 4: Interpretation Sample Sample Weighing & Dissolution Solvent Solvent Selection (e.g., ACN/H₂O) UHPLC UHPLC Injection & Separation Solvent->UHPLC Inject ESI Electrospray Ionization (ESI) UHPLC->ESI Elute MS1 Full Scan MS (Parent Ion ID) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Data Data Analysis (Structure Confirmation) MS2->Data Acquire Spectra

Caption: Overall workflow for the LC-MS analysis of the target compound.

Part 1: Sample Preparation and Liquid Chromatography

The goal of this phase is to prepare a clean, homogenous sample and separate the analyte of interest from any impurities prior to its introduction into the mass spectrometer.[6]

Experimental Protocol: Sample Preparation
  • Container Selection: Use polypropylene vials or tubes for sample and solvent storage. Borosilicate glass containers can leach boron, leading to artifact peaks and analytical interference.[7]

  • Stock Solution: Accurately weigh approximately 1 mg of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the UHPLC system.

Experimental Protocol: UHPLC-MS Method

This method is designed to achieve a sharp peak for the target analyte, ensuring good sensitivity and separation from potential impurities.

  • System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm.[8]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[5][9]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    5.0 0.4 5 95
    7.0 0.4 5 95
    7.1 0.4 95 5

    | 9.0 | 0.4 | 95 | 5 |

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Causality Behind Choices:

  • C18 Column: The nonpolar stationary phase is well-suited for retaining the moderately polar analyte.

  • Ammonium Acetate: This salt acts as a buffer and provides a source of ammonium ions, which can form adducts ([M+NH₄]⁺) in positive mode, aiding in molecular weight confirmation. It is also volatile, making it compatible with MS.

  • Gradient Elution: Starting with a high aqueous percentage ensures the compound is retained on the column, while the gradual increase in organic solvent effectively elutes it, resulting in a sharp, well-defined peak.

Part 2: Mass Spectrometry - Ionization and Detection

The primary challenge in the MS analysis of boronic acids is their tendency to undergo dehydration in the gas phase to form a cyclic trimer, the boroxine.[4]

Boroxine_Formation M1 3 x R-B(OH)₂ M2 [Boroxine Trimer] + 3 H₂O M1->M2 Dehydration (-3H₂O)

Caption: Dehydration of boronic acids to form a boroxine trimer.

Careful optimization of the ion source conditions is critical to minimize this unwanted side reaction and maximize the signal of the true molecular ion. Electrospray Ionization (ESI) is the preferred technique for this class of molecule.[10]

Ionization Protocol: Electrospray Ionization (ESI)

The following parameters serve as a robust starting point for method development on a typical ESI source.

ParameterPositive Ion ModeNegative Ion ModeRationale
Capillary Voltage3.5 kV-3.0 kVCreates a strong electric field to facilitate ion formation.
Cone Voltage25 V-30 VA critical parameter. Lower voltages minimize in-source fragmentation and reduce boroxine formation.[5]
Source Temperature120 °C120 °CAids in desolvation of droplets.
Desolvation Temp.350 °C350 °CEnsures complete solvent evaporation.
Desolvation Gas Flow800 L/Hr800 L/HrHigh flow of inert gas (N₂) assists in desolvation.
Expected Full Scan (MS1) Data

A full scan experiment will reveal the molecular weight of the analyte. Using a high-resolution instrument allows for the confirmation of the elemental formula through accurate mass measurement.

Ion SpeciesCalculated m/zIonization ModeComments
[M+H]⁺287.1204PositiveProtonation likely on pyridine nitrogen.
[M+NH₄]⁺304.1470PositiveAdduct from ammonium acetate mobile phase.
[M+Na]⁺309.1023PositiveCommon sodium adduct from solvent or glassware.
[M-H]⁻285.1047NegativeDeprotonation of a boronic acid -OH group. Often a very strong signal.[5]
[Boroxine-H]⁻783.3142NegativeDehydrated trimer ([3M-6H₂O]-H)⁻. Signal should be minimized with optimized cone voltage.

Part 3: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) provides definitive structural information by isolating the parent ion, fragmenting it via collision-induced dissociation (CID), and analyzing the resulting fragment ions.[11] The fragmentation pattern of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is predictable due to the presence of the labile amide bond.

Predicted Fragmentation Pathway of [M+H]⁺

The protonated parent ion ([M+H]⁺, m/z 287.12) is expected to fragment primarily at the amide bond, leading to two major product ions. The 4-methoxybenzyl portion is also prone to forming a highly stable tropylium ion.

Fragmentation_Pathway cluster_frags Primary Fragments Parent [M+H]⁺ m/z 287.12 FragA Pyridine Acylium Ion m/z 151.05 Parent->FragA Amide Cleavage FragB 4-Methoxybenzylamine m/z 138.09 Parent->FragB Amide Cleavage Tropylium 4-Methoxy Tropylium Ion m/z 121.07 FragB->Tropylium Loss of NH₃

Caption: Predicted MS/MS fragmentation of the protonated parent molecule.

Analysis of Key Fragments

By analyzing the masses of the fragment ions, the different components of the molecule can be confirmed, providing a high degree of confidence in its identity.

Fragment m/zProposed Structure / NameNeutral LossComments
151.0468[6-(carbonyl)pyridine-3-yl]boronic acid cationC₈H₁₀NOResults from cleavage of the C-N amide bond. Confirms the pyridine-boronic acid substructure.
138.0919Protonated 4-methoxybenzylamineC₇H₅BNO₂Results from cleavage of the C-N amide bond. Confirms the methoxybenzylamine substructure.
121.06534-methoxy tropylium ionNH₃ (from m/z 138)A very common, highly stable fragment from benzyl groups, formed via rearrangement and loss of ammonia from the m/z 138 fragment. Its presence is a strong indicator of the benzyl moiety.

Conclusion

The mass spectrometric analysis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is a powerful tool for its characterization, essential for its potential development as a pharmaceutical agent. Success hinges on a scientifically sound approach that acknowledges and mitigates the inherent challenges of boronic acid chemistry, particularly the formation of boroxines. By employing a robust UHPLC separation, optimizing ESI source parameters to favor the molecular ion, and utilizing high-resolution tandem mass spectrometry, researchers can achieve unambiguous identification and structural confirmation. The protocols and insights provided in this guide establish a self-validating system, ensuring data of the highest trustworthiness and scientific integrity for drug development professionals.

References

  • Dick, L. W., & Singh, J. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]

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  • North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]

  • Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. Available at: [Link]

  • D'Onofrio, F., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry. Available at: [Link]

  • North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]

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  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvents. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and offer insights into the practical implications for its handling and formulation.

Introduction to 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is a specialized organic compound that incorporates several key functional groups: a pyridine ring, a boronic acid moiety, an amide linkage, and a methoxybenzyl group.[1][2] This unique combination of functionalities suggests its potential utility in various areas of chemical and pharmaceutical research, particularly in medicinal chemistry and organic synthesis. Boronic acids are known for their versatile reactivity, stability, and relatively low toxicity, making them valuable building blocks.[3]

The solubility of this compound is a critical physicochemical parameter that influences its application in synthesis, purification, formulation, and biological screening. A thorough understanding of its solubility profile in different organic solvents is paramount for optimizing experimental conditions and ensuring reproducible results.

Chemical Structure:

Figure 1: Chemical structure and properties of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid presents a complex interplay of polar and non-polar features, which will dictate its solubility in different organic solvents.

  • Boronic Acid Group (-B(OH)₂): This group is polar and capable of forming hydrogen bonds, both as a donor and an acceptor. This contributes to solubility in polar protic solvents. However, boronic acids have a tendency to undergo dehydration to form cyclic anhydrides called boroxines, a process that can be influenced by the solvent and temperature.[4] This equilibrium can complicate solubility measurements.[5]

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing solubility in protic solvents. The aromatic ring itself provides some non-polar character.

  • Amide Linkage (-CONH-): The amide group is highly polar and can participate in strong hydrogen bonding, significantly influencing solubility in polar solvents.

  • 4-Methoxybenzyl Group: This portion of the molecule is largely non-polar due to the benzyl ring, but the methoxy group (-OCH₃) introduces some polarity and potential for hydrogen bond acceptance.

Based on these structural features, it can be predicted that 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid will exhibit a range of solubilities across different organic solvents. High solubility can be expected in polar aprotic solvents that can disrupt the intermolecular hydrogen bonds of the solid solute and solvate the polar functional groups. Moderate solubility may be observed in polar protic solvents, where there is a competition between solute-solute and solute-solvent hydrogen bonding. Lower solubility is anticipated in non-polar solvents.

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid. The shake-flask method is the gold standard for equilibrium solubility determination and is recommended for its reliability.[6][7]

Materials and Equipment

Solvents: A range of organic solvents with varying polarities should be selected for a comprehensive solubility profile.

Solvent Class Examples Rationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), AcetoneCan accept hydrogen bonds and have high dielectric constants.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate polarity. Phenylboronic acid shows high solubility in ethers.[5][8]
Chlorinated Dichloromethane (DCM), ChloroformModerate polarity. Phenylboronic acid has moderate solubility in chloroform.[5][8]
Hydrocarbons Toluene, HexaneNon-polar. Low solubility is expected.

Equipment:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 Dispense equil Shake at a constant temperature (e.g., 24-48 h) prep2->equil Incubate sep1 Allow to settle equil->sep1 Settle sep2 Centrifuge to pellet undissolved solid sep1->sep2 Clarify an1 Withdraw supernatant and filter sep2->an1 Sample an2 Dilute sample an1->an2 Prepare an3 Analyze by HPLC-UV an2->an3 Inject an4 Calculate concentration from calibration curve an3->an4 Quantify

Figure 2: Workflow for solubility determination by the shake-flask method.

Detailed Protocol

1. Preparation of Calibration Standards: a. Prepare a stock solution of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid of a known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water). b. Perform a serial dilution of the stock solution to create a series of calibration standards of at least five different concentrations. c. Analyze the calibration standards by HPLC-UV and construct a calibration curve of peak area versus concentration.

2. Sample Preparation and Equilibration: a. Add an excess amount of solid 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium. b. Accurately add a known volume of each test solvent to the respective vials. c. Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). d. Shake the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

3. Sample Processing and Analysis: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. Centrifuge the vials to further pellet the undissolved solid. c. Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed. d. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particles that could interfere with the analysis. e. Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. f. Analyze the diluted sample by HPLC-UV using the same method as for the calibration standards.

4. Data Analysis: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by applying the dilution factor. c. The resulting concentration is the solubility of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid in the test solvent at the specified temperature.

Anticipated Solubility Profile and Discussion

While experimental data is not yet available, a predicted solubility profile can be tabulated based on the principles discussed earlier.

Solvent Predicted Solubility Rationale for Prediction
DMSO, DMFHighStrong hydrogen bond acceptors, effectively solvate the amide and boronic acid groups.
Methanol, EthanolModerate to HighPolar protic solvents that can hydrogen bond with the solute.
Acetone, THFModeratePolar aprotic solvents with good solvating power for the functional groups present.[5][8]
AcetonitrileLow to ModerateLess polar than other polar aprotic solvents.
DichloromethaneLowModerate polarity, but limited hydrogen bonding capability.
Toluene, HexaneVery LowNon-polar solvents are poor at solvating the polar functional groups of the molecule.[5][8]

Causality behind Experimental Choices:

  • Choice of the Shake-Flask Method: This method is chosen for its accuracy and ability to determine thermodynamic equilibrium solubility, which is a true measure of a compound's solubility.[7] While high-throughput methods exist, the shake-flask method provides a definitive value that is crucial for drug development.[9]

  • Use of HPLC-UV for Quantification: HPLC is a highly sensitive and specific analytical technique that allows for the accurate quantification of the dissolved compound, even in the presence of impurities.[10]

  • Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature throughout the experiment is essential for obtaining reproducible and accurate results.[6]

  • Filtration: The filtration step is critical to ensure that only the dissolved compound is measured and that no solid particles contribute to the analytical signal.

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and experimentally determining the solubility of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid in a range of organic solvents. The proposed experimental protocol, based on the well-established shake-flask method, is designed to yield accurate and reliable data. The predicted solubility profile serves as a hypothesis to be tested through these experiments.

Future work should focus on carrying out the described experimental plan to generate a comprehensive and quantitative solubility dataset. Additionally, investigating the effect of pH on the aqueous solubility of this compound would be a valuable extension, given the ionizable nature of the boronic acid and pyridine groups. Understanding the solid-state properties of the compound, such as its crystalline form, would also provide further insight into its solubility behavior.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
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  • Purdue University. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Lead Sciences. (n.d.). (6-((4-Methoxybenzyl)carbamoyl)pyridin-3-yl)boronic acid. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

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An In-depth Technical Guide to the X-ray Crystal Structure of Pyridine-Based Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, crystallization, and X-ray crystal structure analysis of pyridine-based boronic acids. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a practical and scientifically rigorous resource.

Introduction: The Significance of Pyridine-Based Boronic Acids in Modern Research

Pyridine-based boronic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The pyridine ring, a ubiquitous motif in pharmaceuticals, imparts desirable properties such as aqueous solubility and the ability to form crucial hydrogen bonds with biological targets.[2] The boronic acid functional group, a Lewis acid, is unique in its ability to form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems.[3] In drug discovery, this moiety is a key pharmacophore in several approved drugs and clinical candidates, notably for its ability to inhibit serine proteases and other enzymes by mimicking the tetrahedral transition state of substrate hydrolysis.[4][5]

The three-dimensional structure of these molecules, determined with atomic precision by single-crystal X-ray diffraction, is paramount to understanding their function.[6] Crystal structure analysis reveals critical information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively dictate the compound's conformation, stability, and ultimately its biological activity and material properties. This guide will navigate the journey from synthesis to structural elucidation, providing both the "how" and the "why" at each stage.

Synthetic Pathways to Pyridine-Based Boronic Acids

The synthesis of pyridine-based boronic acids can be challenging, particularly for the 2-substituted isomers which are known for their instability.[7] However, several reliable methods have been developed and optimized. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials.

Halogen-Metal Exchange and Borylation

A common and versatile method for preparing pyridinylboronic acids involves the halogen-metal exchange of a halopyridine followed by quenching with a trialkyl borate.

Conceptual Workflow:

G A Halopyridine C Pyridyl-metal Intermediate A->C Halogen-Metal Exchange B Organolithium or Grignard Reagent B->C E Boronate Ester C->E Borylation D Trialkyl Borate D->E G Pyridine-Boronic Acid E->G Acidic Workup F Hydrolysis F->G

Caption: Halogen-metal exchange followed by borylation.

Detailed Protocol for the Synthesis of 3-Pyridylboronic Acid:

This protocol is adapted from a procedure optimized for high yield and scalability.[1]

Step 1: Reaction Setup

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, combine 3-bromopyridine and triisopropyl borate in a mixture of anhydrous toluene and tetrahydrofuran (THF).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

Step 2: Halogen-Metal Exchange and Borylation

  • Slowly add n-butyllithium to the cooled solution. The rationale for this "in situ quench" is that the lithium-halogen exchange is significantly faster than the reaction of n-butyllithium with the borate ester. This minimizes the formation of undesired byproducts.[1]

  • The resulting 3-lithiopyridine intermediate reacts immediately with the triisopropyl borate in the reaction mixture to form the corresponding boronate ester.

Step 3: Workup and Isolation

  • After the reaction is complete, quench the mixture with an aqueous acid solution (e.g., 2M HCl).

  • Separate the aqueous layer and adjust the pH to approximately 7.5 with a base (e.g., NaOH) to precipitate the crude boronic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water.[1]

Trustworthiness: This self-validating system relies on the significant difference in reaction rates between the halogen-metal exchange and the reaction with the borate ester. Monitoring the temperature and the slow addition of the organolithium reagent are critical to ensure the desired reaction proceeds selectively.

The Art and Science of Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step in structure determination. The process is a blend of systematic screening and chemical intuition.

Principles of Crystallization

Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or gas. For small organic molecules like pyridine-based boronic acids, solution-based crystallization is the most common method. The goal is to slowly decrease the solubility of the compound, allowing molecules to arrange themselves into a crystal lattice rather than crashing out as an amorphous precipitate.

Factors Influencing Crystallization:

  • Solvent System: The choice of solvent is critical. A good solvent system is one in which the compound is sparingly soluble. Often, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) is employed.

  • Temperature: Solubility is often temperature-dependent. Slow cooling of a saturated solution can induce crystallization.

  • Concentration: The solution must be supersaturated for crystals to form, but excessive supersaturation can lead to rapid precipitation.

  • Purity: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor diffraction quality.

Practical Crystallization Techniques

Slow Evaporation:

  • Dissolve the compound in a suitable solvent in a loosely covered vial.

  • Allow the solvent to evaporate slowly over several days or weeks.

Vapor Diffusion:

  • Hanging Drop: A small drop of the concentrated compound solution is placed on a coverslip, which is then inverted and sealed over a reservoir containing a precipitant (a solution that draws solvent from the drop).

  • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed in a well on a plate that sits within a sealed chamber containing the precipitant.

Cooling:

  • Prepare a saturated solution of the compound at an elevated temperature.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Troubleshooting Crystallization:

  • Oiling out: If the compound separates as an oil, try using a more dilute solution, a different solvent system, or a slower cooling rate.

  • No crystals: If no crystals form, try increasing the concentration, changing the solvent, or introducing a seed crystal.

  • Small or poor-quality crystals: This can be due to rapid crystallization. Slowing down the process by using a less volatile solvent, a smaller temperature gradient, or a more dilute solution can help. For boronic acids, which can be prone to dehydration to form boroxines, controlling the humidity can also be a critical factor.[1]

X-ray Crystal Structure Analysis: From Diffraction to Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[6]

Experimental Workflow:

G A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Structure Validation and Analysis F->G

Caption: The workflow of single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a focused beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The intensities of the diffraction spots are measured, and the data is corrected for experimental factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods.

  • Structure Refinement: The atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation and Analysis: The final structure is checked for correctness and analyzed to determine geometric parameters and intermolecular interactions.

Structural Features of Pyridine-Based Boronic Acids

The crystal structures of pyridine-based boronic acids reveal key features that are crucial for their function.

The Boronic Acid Moiety: Geometry and Interactions

In the solid state, boronic acids often exist as hydrogen-bonded dimers or trimers (boroxines). The boron atom is typically trigonal planar, but can adopt a tetrahedral geometry upon interaction with a Lewis base, such as the nitrogen atom of a pyridine ring or a nucleophilic residue in an enzyme active site.[7]

Table 1: Selected Crystallographic Data for Pyridine-Based Boronic Acids

CompoundCSD Deposition No.B-C Bond Length (Å)O-B-O Angle (°)Crystal SystemSpace Group
3-Pyridinylboronic acidNot publicly available~1.55~120OrthorhombicP2₁2₁2₁
4-Pyridinylboronic acidNot publicly available~1.56~119MonoclinicP2₁/c
The Role of the Pyridine Nitrogen: Crystal Packing and Supramolecular Chemistry

The nitrogen atom of the pyridine ring is a key player in directing the crystal packing of these molecules. It can act as a hydrogen bond acceptor, forming interactions with the hydroxyl groups of the boronic acid or with solvent molecules. These hydrogen bonds, along with other non-covalent interactions such as π-π stacking, create complex three-dimensional networks in the solid state. The position of the nitrogen atom (2-, 3-, or 4-position) significantly influences the directionality of these interactions and, consequently, the overall crystal structure.

Structure-Function Relationships: Insights for Drug Discovery

The precise structural information obtained from X-ray crystallography is invaluable for understanding the mechanism of action of pyridine-based boronic acids as enzyme inhibitors.

Mechanism of Enzyme Inhibition:

G A Pyridine-Boronic Acid (Trigonal Planar Boron) C Tetrahedral Intermediate (Covalent Adduct) A->C Nucleophilic Attack B Enzyme Active Site (e.g., Serine Nucleophile) B->C D Enzyme Inhibition C->D

Caption: The mechanism of enzyme inhibition by boronic acids.

X-ray crystallography of enzyme-inhibitor complexes has revealed that the boronic acid moiety often forms a covalent bond with a key nucleophilic residue (e.g., serine or threonine) in the enzyme's active site.[4] This interaction results in the boron atom adopting a tetrahedral geometry, which mimics the transition state of the natural substrate hydrolysis. The pyridine ring can form additional interactions, such as hydrogen bonds or π-stacking, with other residues in the active site, thereby enhancing the inhibitor's potency and selectivity.[5]

Conclusion

The X-ray crystal structure of pyridine-based boronic acids provides a wealth of information that is critical for their application in drug discovery and materials science. This guide has outlined the key steps from synthesis and crystallization to structure determination and analysis. By understanding the principles and experimental details at each stage, researchers can effectively utilize this powerful technique to gain insights into the structure-function relationships of this important class of molecules.

References

  • Cetina, M., & Jukić, M. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • Wang, B., & Anslyn, E. V. (2019). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]

  • Brannigan, J. A., et al. (2014). The structure of the inhibitor binding pocket and proteininhibitor interactions. ResearchGate. [Link]

  • Ahmad, S., et al. (2024). Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. PubMed. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Buchanan, A., et al. (2020). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. PMC. [Link]

  • Sadu, V. S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. MDPI. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Turnbull, O. M., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Scott, D. E., et al. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

  • Liu, Y., & Milo, L. J. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Trujillo, J., et al. (1998). X-ray crystallographic study of boroxazolidones obtained from l-ornithine, l-methionine, kainic acid and 2,6-pyridinedicarboxylic acid. SciSpace. [Link]

  • Kádas, D., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Nature. [Link]

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  • Rivera-Fuentes, P., & Lippard, S. J. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Pharmaffiliates. (n.d.). 4-Pyridineboronic Acid (BSC). Pharmaffiliates. [Link]

  • PubChem. (n.d.). 3-Pyridinylboronic acid. PubChem. [Link]

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A Technical Guide to the Biological Potential of Methoxybenzyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic incorporation of a methoxybenzyl group can significantly modulate the biological activity of the parent pyridine ring, leading to a diverse range of pharmacological effects. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of methoxybenzyl-substituted pyridines. We will delve into their anticancer, neuroprotective, and enzyme-inhibiting properties, supported by detailed experimental protocols, mechanistic insights, and quantitative data. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel pyridine-based therapeutics.

Introduction: The Pyridine Scaffold and the Influence of Methoxybenzyl Substitution

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in drug design.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with biological targets.[3] The introduction of substituents, such as the methoxybenzyl group, allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacokinetic and pharmacodynamic profile.

The methoxybenzyl moiety, with its electron-donating methoxy group, can enhance binding affinity to target proteins, improve metabolic stability, and modulate solubility. This guide will explore the diverse biological activities that emerge from the synergistic combination of these two key structural motifs.

Synthetic Strategies for Methoxybenzyl-Substituted Pyridines

The synthesis of methoxybenzyl-substituted pyridines can be achieved through various established and novel organic chemistry methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials.

General Synthesis of N-Benzyl Pyridinium Salts

A common approach involves the N-alkylation of a substituted pyridine with a methoxybenzyl halide.[4][5][6] This method is particularly useful for generating pyridinium salts, which have shown interesting biological activities.

Experimental Protocol: Synthesis of (E)-1-(4-Methoxybenzyl)-4-(styryl)pyridin-1-ium bromide

This protocol is adapted from the synthesis of similar N-benzyl pyridinium styryls.[5][6]

  • Dissolve: Dissolve (E)-4-styrylpyridine (1 mmol) in acetonitrile (10 mL).

  • Add Reagent: Add 4-methoxybenzyl bromide (1.2 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux at 80°C for 3 hours.[5]

  • Cool and Filter: Cool the reaction to room temperature, allowing the pyridinium salt to precipitate.

  • Wash and Dry: Filter the solid product, wash with cold acetonitrile, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-methoxybenzyl bromide. The use of a polar aprotic solvent like acetonitrile facilitates this SN2 reaction.

Synthesis of Pyrazolo[3,4-b]pyridines

Fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, incorporating a methoxyphenyl substituent have demonstrated significant anticancer activity.[7]

Experimental Protocol: Synthesis of 4-(Aryl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is based on the work of Gomaa et al.[7]

  • Combine Reagents: In a round-bottom flask, combine 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (1 mmol) and the appropriate enaminone (1 mmol) in glacial acetic acid (30 mL).[7]

  • Reflux: Heat the mixture to reflux for 4-6 hours.[7]

  • Cool and Precipitate: Upon cooling, the product will precipitate out of the solution.

  • Isolate and Purify: Filter the precipitate, wash with ethanol, and recrystallize from an ethanol/DMF mixture to obtain the pure pyrazolo[3,4-b]pyridine derivative.[7]

Causality: This reaction proceeds through a cyclocondensation mechanism, where the amino group of the pyrazole attacks the enaminone, leading to the formation of the fused pyridine ring. Acetic acid acts as both a solvent and a catalyst for this transformation.

Diverse Biological Activities and Mechanisms of Action

Methoxybenzyl-substituted pyridines exhibit a wide spectrum of biological activities, targeting various cellular processes and pathways.

Anticancer Activity

Several classes of methoxybenzyl-substituted pyridines have demonstrated potent anticancer effects through diverse mechanisms.

  • Tubulin Polymerization Inhibition: Certain pyridine heterocyclic hybrids have been shown to inhibit tubulin polymerization, a critical process for cell division.[8] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

  • CDK Inhibition: Pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9.[7] Inhibition of these kinases disrupts the cell cycle and can induce apoptosis in cancer cells.[7]

  • Microtubule Interaction: Phenoxy pyridine and phenyl sulfanyl pyridine analogues have been shown to interact with microtubules, leading to a G2/M cell cycle arrest.[9]

Illustrative Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

CDK_Inhibition Methoxybenzyl-Pyridine Methoxybenzyl-Pyridine CDK2/Cyclin E CDK2/Cyclin E Methoxybenzyl-Pyridine->CDK2/Cyclin E Inhibits CDK9/Cyclin T CDK9/Cyclin T Methoxybenzyl-Pyridine->CDK9/Cyclin T Inhibits G1/S Transition G1/S Transition CDK2/Cyclin E->G1/S Transition Promotes Transcription Elongation Transcription Elongation CDK9/Cyclin T->Transcription Elongation Promotes Cell Cycle Arrest Cell Cycle Arrest G1/S Transition->Cell Cycle Arrest Blocked Apoptosis Apoptosis Transcription Elongation->Apoptosis Induced

Caption: Inhibition of CDK2 and CDK9 by methoxybenzyl-substituted pyridines.

Quantitative Data: In Vitro Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
9a Hela (Cervical Cancer)2.59CDK2/CDK9 Inhibition[7]
14g HCT-116 (Colon Cancer)1.98CDK2/CDK9 Inhibition[7]
Compound 3b MCF-7 (Breast Cancer)6.13Tubulin Polymerization Inhibition[8]
Compound 2 Panc1 (Pancreatic Cancer)low µM rangeMicrotubule Interaction[9]
Compound 3 HS766T (Pancreatic Cancer)low µM rangeMicrotubule Interaction[9]
Neuroprotective and CNS Activity

The methoxybenzylpyridine scaffold is also prevalent in compounds targeting the central nervous system.

  • Cholinesterase Inhibition: Methoxy-naphthyl-linked N-benzyl pyridinium styryls have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[5]

  • Metabotropic Glutamate Receptor Antagonism: Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) and its derivatives are potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGlu5), a target for various neurological and psychiatric disorders.[10]

  • Psychotropic Effects: Certain thioalkyl derivatives of pyridine have demonstrated anxiolytic and antidepressant effects in preclinical studies.[11]

Illustrative Experimental Workflow: Evaluation of Cholinesterase Inhibition

ChE_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesize Methoxybenzyl- Substituted Pyridines Ellman_Assay Ellman's Assay with AChE and BChE Synthesis->Ellman_Assay IC50_Determination Determine IC50 Values Ellman_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: Workflow for evaluating cholinesterase inhibitory activity.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is a generalized protocol based on the principles of the Ellman assay.

  • Prepare Reagents: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the respective cholinesterase enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Prepare Test Compounds: Dissolve the methoxybenzyl-substituted pyridine derivatives in a suitable solvent (e.g., DMSO) to create stock solutions and then dilute to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, test compound solution, and enzyme solution.

    • Incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

  • Measure Absorbance: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate Inhibition: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition).

Causality: The cholinesterase enzyme hydrolyzes the thiocholine substrate, releasing thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically. An inhibitor will reduce the rate of this reaction.

Other Biological Activities
  • PCSK9 Inhibition: 4-amino-2-pyridones with methoxybenzyl substituents have been identified as potential inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for lowering cholesterol.[12]

  • Antimicrobial Activity: Some heteroannulated pyridines have shown promising antimicrobial properties.[13]

Structure-Activity Relationships (SAR)

The biological activity of methoxybenzyl-substituted pyridines is highly dependent on the substitution pattern.

  • Position of the Methoxy Group: The position of the methoxy group on the benzyl ring can significantly impact activity. For example, in some series, a 4-methoxy substitution is optimal.

  • Substitution on the Pyridine Ring: The nature and position of other substituents on the pyridine ring can modulate potency and selectivity. Halogen substitutions, for instance, have been shown to enhance the dual inhibitory potential against AChE and BChE in certain N-benzyl pyridinium styryls.[5]

  • Nature of the Linker: The linker connecting the methoxybenzyl and pyridine moieties can influence the overall conformation and binding of the molecule to its target.

Future Directions and Therapeutic Potential

The diverse biological activities of methoxybenzyl-substituted pyridines highlight their significant therapeutic potential. Future research should focus on:

  • Lead Optimization: Systematic modification of the methoxybenzyl-pyridine scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the observed biological effects.

  • In Vivo Efficacy and Safety: Evaluation of promising lead compounds in relevant animal models of disease to assess their in vivo efficacy and safety profiles.

Conclusion

Methoxybenzyl-substituted pyridines represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, neuroprotective, and enzyme-inhibiting agents makes them attractive candidates for further drug discovery and development efforts. The synthetic accessibility and the potential for chemical modification of this scaffold provide a solid foundation for the generation of novel and effective therapeutic agents.

References

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. [Link]

  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]

  • The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for con. Canadian Journal of Chemistry. [Link]

  • Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. [Link]

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  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. PMC. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC. [Link]

  • [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain. PubMed. [Link]

  • The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for concurrent substitution by unimolecular and bimolecular processes. Canadian Science Publishing. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. MDPI. [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Novel microtubule-interacting phenoxy pyridine and phenyl sulfanyl pyridine analogues for cancer therapy. PubMed. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. [Link]

  • Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. ScienceDirect. [Link]

  • Pyridine alkaloids with activity in the central nervous system. PMC. [Link]

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Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the successful application of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This guide offers an in-depth look at the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice specifically tailored for this functionalized heteroaryl boronic acid. The protocols and insights are designed to be self-validating, ensuring robust and reproducible results for researchers in drug discovery and development.

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a valuable component in designing molecules with specific biological targets. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active compounds.[3][4]

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is a specialized building block designed for this purpose. The boronic acid at the 3-position allows for coupling to introduce diverse aryl or heteroaryl substituents, while the amide functionality at the 6-position provides a handle for further diversification or for modulating the physicochemical properties of the final molecule. This guide explains the causality behind the experimental choices required to effectively utilize this reagent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[1][5][6] This is often the rate-determining step, especially for less reactive halides like aryl chlorides.[7][8]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10][11][12][13] The base plays a multifaceted role, also facilitating the formation of key palladium intermediates.[10][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactant Activation pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Organopalladium Complex) pd0->pd2_ox Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L₂-R² (Di-organic Complex) pd2_ox->pd2_trans Transmetalation (+ R²-B(OR)₃⁻) pd2_trans->pd0 Reductive Elimination (Forms R¹-R²) arx Aryl Halide (R¹-X) boronic Boronic Acid (R²-B(OH)₂) boronate Boronate (R²-B(OH)₃⁻) boronic->boronate Activation base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile: 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Physicochemical Properties and Handling

Proper handling and storage are paramount to prevent the degradation of boronic acids, which are susceptible to protodeboronation (hydrolysis of the C-B bond).[7][14]

PropertyValueNotes
IUPAC Name (6-{[ (4-methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid
Molecular Formula C₁₄H₁₅BN₂O₄
Molecular Weight 286.09 g/mol
Appearance Typically an off-white to pale yellow solid.
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Keep away from moisture and light.Boronic acids are often hygroscopic.
Stability Susceptible to protodeboronation, especially under acidic or harsh aqueous conditions. Use of boronic esters (e.g., pinacol esters) can increase stability.[14][15]
Key Structural Considerations for Reactivity
  • Pyridine Nucleus: The electron-deficient nature of the pyridine ring can slow the rate of transmetalation compared to electron-rich aryl boronic acids.[16] The nitrogen atom can also coordinate to the palladium catalyst, potentially influencing the reaction outcome.

  • Amide Functionality: The amide group at the 6-position is generally stable under standard Suzuki conditions. However, strongly basic or high-temperature conditions could pose a risk of hydrolysis. The use of moderate bases like K₂CO₃ or K₃PO₄ is recommended over stronger bases like NaOH or alkoxides when working with base-sensitive substrates.[9][17]

  • Steric Hindrance: The substituent at the 6-position introduces steric bulk near the pyridine nitrogen, which may influence how the substrate interacts with the palladium catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid with a representative aryl bromide.

Materials and Reagents
Reagent / MaterialPurposeTypical GradeSupplier
6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acidNucleophile>95%Commercial
Aryl Bromide (e.g., 4-Bromoanisole)Electrophile>98%Commercial
Pd(PPh₃)₄ (Tetrakis) or Pd₂(dba)₃ + SPhosCatalyst System>98%Commercial
Potassium Carbonate (K₂CO₃), anhydrousBase>99%Commercial
1,4-DioxaneSolventAnhydrous, <50 ppm H₂OCommercial
Deionized WaterCo-solvent18.2 MΩ·cmIn-house
Argon or Nitrogen GasInert AtmosphereHigh PurityIn-house
Ethyl Acetate, HexanesChromatography SolventsHPLC GradeCommercial
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent GradeCommercial
Schlenk flask or Microwave vialReaction Vessel--
Step-by-Step Experimental Procedure

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vessel Preparation: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the cooled flask, add in the following order under a positive pressure of inert gas:

    • 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid (1.2 equiv., e.g., 1.2 mmol, 343 mg)

    • Aryl Bromide (1.0 equiv., e.g., 1.0 mmol, 187 mg of 4-bromoanisole)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv., e.g., 2.0 mmol, 276 mg)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv., 3 mol%, 35 mg)

    • Rationale: Adding the solid reagents first under an inert atmosphere prevents premature degradation of the catalyst and boronic acid. An excess of the boronic acid is often used to compensate for potential homocoupling or protodeboronation.[18]

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). The solvent should be deoxygenated.

    • Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

    • Rationale: Thorough degassing is critical. Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black and promoting side reactions like the homocoupling of the boronic acid.[7][15]

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the limiting reagent (the aryl bromide).

  • Reaction Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.

    • Rationale: Chromatography is necessary to remove the catalyst residues, excess boronic acid, and any side products. Choosing an appropriate solvent system is key to good separation.[18]

Experimental Workflow Diagram

Experimental_Workflow start Start prep 1. Prepare Inert Vessel (Flame-dry under vacuum) start->prep add_reagents 2. Add Solids (Boronic Acid, Aryl Halide, Base, Pd Catalyst) prep->add_reagents add_solvents 3. Add Solvents & Degas (e.g., Dioxane/H₂O, Ar bubbling) add_reagents->add_solvents react 4. Heat & Stir (80-100 °C, 4-16h) add_solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Extraction with EtOAc) monitor->workup Complete purify 7. Purify (Flash Column Chromatography) workup->purify end Pure Product purify->end

Caption: A stepwise workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table outlines common issues and evidence-based solutions.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive CatalystEnsure rigorous inert atmosphere and use freshly opened/stored catalyst. Use a pre-catalyst or a different ligand (e.g., bulky, electron-rich phosphines like SPhos, XPhos for challenging couplings).[8][19]
2. Protodeboronation of Boronic AcidUse freshly acquired boronic acid. Use milder bases (e.g., KF) or run the reaction under anhydrous conditions with a boronic ester.[9][14]
3. Insufficient Base Strength/SolubilitySwitch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[20]
Significant Homocoupling of Boronic Acid Presence of OxygenImprove degassing technique (freeze-pump-thaw is more effective than bubbling). Ensure a tight seal on the reaction vessel.[7]
Pd(II) source without proper reductionIf using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to Pd(0).
Decomposition of Starting Material Amide hydrolysisReaction temperature may be too high or base too strong. Try a milder base (e.g., K₂CO₃) or lower the reaction temperature and extend the reaction time.[17][21]
Difficulty in Purification Co-elution of product and starting material/byproductOptimize the chromatography solvent system; trying different solvent combinations (e.g., DCM/Methanol) can alter selectivity.[18] If the product contains a basic nitrogen, adding a small amount of triethylamine to the eluent can improve peak shape.

Conclusion

The Suzuki-Miyaura coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is a highly effective method for synthesizing complex heteroaromatic structures relevant to pharmaceutical and materials science. Success hinges on a clear understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere and the quality of the reagents. By following the detailed protocols and leveraging the troubleshooting guide provided, researchers can confidently and reproducibly synthesize desired C-C coupled products, accelerating discovery and development programs.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Amatore, C., et al. (2006). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]

  • Takeda, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. Available from: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]

  • Tlili, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]

  • Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available from: [Link]

  • Li, W., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available from: [Link]

  • Singh, Y., & De, A. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. Available from: [Link]

  • Maluenda, I., & Navarro, O. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]

  • Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]

  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available from: [Link]

  • ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. Available from: [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available from: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Reddit. (2016). Suzuki purification problem. r/OrganicChemistry. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]

  • Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. Available from: [Link]

  • ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available from: [Link]

  • ARKIVOC. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Available from: [Link]

  • ResearchGate. (2013). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available from: [Link]

  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

  • Organic Syntheses. 3-pyridylboronic acid. Available from: [Link]

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Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Pyridyl Scaffolds

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The synthesis of biaryl and hetero-biaryl structures containing this moiety is therefore of critical importance. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, celebrated for its mild conditions and broad functional group tolerance.[3][4]

However, the application of this indispensable reaction to substituted pyridine boronic acids is fraught with challenges.[1] Unlike their more robust aryl counterparts, pyridine boronic acids, particularly 2-substituted variants, are notoriously prone to instability and decomposition via base-promoted protodeboronation.[5][6] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7][8]

This guide provides a comprehensive overview of the critical parameters, catalyst systems, and protocols necessary to overcome these challenges. By understanding the causality behind experimental choices, researchers can design robust and efficient coupling strategies for the synthesis of complex pyridine-containing molecules.

The Heart of the Reaction: Deconstructing the Catalytic System

The success of a Suzuki-Miyaura coupling involving a pyridine boronic acid is critically dependent on the judicious selection of each component of the catalytic system. The goal is to facilitate the desired catalytic cycle while minimizing pathways that lead to decomposition and catalyst deactivation.

The Palladium Precursor: The Source of Catalytic Activity

The active catalyst in the Suzuki-Miyaura reaction is a Palladium(0) species.[9] The reaction is typically initiated using a stable Pd(II) or Pd(0) precatalyst that generates the active Pd(0) complex in situ.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often air-stable and convenient to handle but require reduction to Pd(0) to enter the catalytic cycle. This reduction is typically effected by phosphine ligands or other reagents in the reaction mixture.[3]

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These complexes can directly enter the catalytic cycle. However, they are often more sensitive to air and moisture, requiring careful handling under an inert atmosphere.[4][10]

The Ligand: The Key to Reactivity and Stability

For pyridine substrates, the choice of ligand is arguably the most critical factor. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective due to the electron-deficient nature of the pyridine ring and its tendency to inhibit the catalyst.[7] The solution lies in using specialized ligands that are both sterically bulky and electron-rich.

Why Bulky, Electron-Rich Ligands are Essential:

  • Promote Oxidative Addition: These ligands accelerate the initial, often rate-limiting, step of the catalytic cycle.[11]

  • Facilitate Reductive Elimination: Their steric bulk promotes the final product-forming step.[11]

  • Stabilize the Monoligated Pd(0) Species: They create a coordinatively unsaturated and highly reactive catalytic species that is crucial for efficient coupling.[11]

  • Mitigate Catalyst Inhibition: The steric hindrance can partially shield the palladium center from inhibitory coordination by the pyridine nitrogen.

While bulky ligands are beneficial, they can also paradoxically accelerate palladium-catalyzed protodeboronation.[11][12][13] Therefore, a careful balance must be struck, and reaction conditions should be optimized to favor the cross-coupling pathway.

Table 1: Comparison of Ligands for Coupling with Pyridine Boronic Acids

LigandTypeKey CharacteristicsCommon Applications & Notes
XPhos Buchwald LigandHighly active, bulky, and electron-rich.[6]A go-to ligand for challenging couplings, including those with heteroaryl chlorides and sterically hindered substrates.[14]
SPhos Buchwald LigandSimilar to XPhos with high activity.[6]Excellent for a broad range of substrates, often providing high yields under mild conditions.[15]
P(t-Bu)₃ TrialkylphosphineVery electron-rich and sterically demanding.[16]Effective for coupling less reactive aryl chlorides but can be sensitive to air.[17]
PCy₃ TrialkylphosphineTricyclohexylphosphine. Bulky and electron-rich.[6]A versatile ligand often used when Buchwald ligands are not optimal.
dppf Bidentate Ferrocenyl1,1'-Bis(diphenylphosphino)ferrocene. Provides good stability to the catalyst complex.Commonly used in PdCl₂(dppf) for a wide range of couplings, though sometimes less effective for the most challenging pyridines.[15]
The Base: Activating the Boronic Acid

The base plays an indispensable role in the transmetalation step. It converts the neutral boronic acid into a more nucleophilic boronate species, which is necessary for the transfer of the organic group to the palladium center.[18][19]

The choice of base is a delicate balance. A base that is too weak may result in slow or incomplete transmetalation. Conversely, a strong base can aggressively promote the undesired protodeboronation of the sensitive pyridine boronic acid.[20][21]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, offering moderate basicity. Cesium carbonate is stronger and more soluble, often improving yields.[16]

  • Phosphates (K₃PO₄): A frequently optimal choice for pyridine substrates. It is a strong enough base to facilitate transmetalation but is often less detrimental in causing protodeboronation compared to hydroxides.[6][7]

  • Fluorides (KF): Can be effective, particularly when base-labile functional groups are present.[10]

The Solvent: The Reaction Environment

The solvent system must solubilize the reagents and facilitate the reaction while remaining compatible with the catalyst and substrates.

  • Aprotic Solvents: Dioxane, Toluene, and DMF are common choices.[16]

  • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently employed.[6][22] Water can aid in dissolving the inorganic base and influence the speciation of the boronic acid.

  • Degassing is Critical: The active Pd(0) catalyst is highly sensitive to oxidation.[7] All solvents must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles to prevent catalyst death and minimize side reactions like homocoupling.[7]

The Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps.[3][4][23] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated pyridine boronate (Py-B(OH)₃⁻) is transferred to the Pd(II) center, displacing the halide. This is the step where the crucial C-C bond framework is assembled on the metal center.

  • Reductive Elimination: The two organic groups (Ar and Py) are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle The Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(L)-Py oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Py (Product) trans_complex->product arx_in Ar-X arx_in->oa_complex boron_in Py-B(OR)₂ + Base boron_in->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Field-Proven Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of substituted pyridine boronic acids. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Thermal Suzuki-Miyaura Coupling

This protocol is a reliable starting point for a wide range of substituted pyridine boronic acids and aryl/heteroaryl halides.[16][22]

Materials:

  • Substituted Pyridine Boronic Acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Aryl/Heteroaryl Halide (1.0 mmol, 1.0 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry or oven-dry the reaction vessel and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the vessel, add the aryl halide, pyridine boronic acid, palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel (e.g., with a rubber septum), and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas. A typical concentration is 0.1 M with respect to the limiting reagent.[22]

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields for challenging couplings.[16]

Materials:

  • Substituted Pyridine Boronic Acid (0.6 mmol, 1.2 equiv)

  • Aryl/Heteroaryl Chloride or Bromide (0.5 mmol, 1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃) (1.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1)

  • Microwave vial with a stir bar

Procedure:

  • Reagent Addition: In a microwave vial, combine the aryl halide, pyridine boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the solvent(s) and seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).

  • Work-up and Purification: Follow steps 7-8 from Protocol 1.

Protocol 3: Coupling with Unstable 2-Pyridylboronic Acids using Boronate Esters

For particularly unstable substrates like 2-pyridylboronic acid, using a more stable boronate ester derivative (e.g., pinacol or MIDA ester) can dramatically improve outcomes by minimizing protodeboronation.[6][24]

Modification to General Protocol:

  • Replace the pyridine boronic acid with its corresponding pinacol boronate ester (typically 1.2-1.5 equiv).

  • A strong base like K₃PO₄ is often required to facilitate the hydrolysis of the ester in situ for transmetalation.[6]

  • Highly active catalyst systems, such as those using Buchwald ligands (XPhos, SPhos), are strongly recommended.[14]

Troubleshooting and Optimization Workflow

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Caption: A logical workflow to diagnose and solve common issues.

Table 2: Common Problems and Solutions in Pyridyl Suzuki Couplings

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst Inactivity (Pd(0) oxidized).2. Inappropriate ligand choice.3. Ineffective base or solvent.1. Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere.[7]2. Switch to a bulky, electron-rich ligand like XPhos or SPhos.[6][7]3. Screen stronger bases (e.g., K₃PO₄) and different solvent systems (e.g., Dioxane/H₂O).[7]
Protodeboronation 1. The pyridine boronic acid is unstable under the reaction conditions (especially with strong base or high heat).2. Palladium-catalyzed decomposition.[11]1. Switch to a more stable derivative like a pinacol or MIDA boronate ester.[6][24]2. Use a milder base (if tolerated) or lower the reaction temperature.3. Minimize reaction time.
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing Pd(0) to Pd(II), which can catalyze homocoupling.2. Large excess of boronic acid.1. This is a strong indicator of poor degassing. Strictly exclude all oxygen from the reaction.[7]2. Optimize stoichiometry; avoid a large excess of the boronic acid (1.2-1.5 equiv is typical).[7]
Unreproducible Results 1. Variable quality of reagents (especially the boronic acid).2. Inconsistent inert atmosphere technique.1. Use fresh, high-purity boronic acid or ester for each attempt. Check for degradation of stored reagents.[25]2. Standardize the degassing and inert gas handling procedures.

Summary and Outlook

The Suzuki-Miyaura coupling of substituted pyridine boronic acids is a powerful, albeit challenging, transformation. Success hinges on a rational approach that acknowledges the inherent instability of the boronic acid and the potential for catalyst inhibition. By employing highly active catalyst systems built on bulky, electron-rich phosphine ligands, carefully selecting the base and solvent, and maintaining a strictly inert atmosphere, researchers can reliably access a diverse range of valuable pyridine-containing biaryl compounds. The use of stable boronate esters provides a crucial alternative for particularly sensitive substrates, further expanding the scope and utility of this essential reaction in modern chemical synthesis.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Journal of the American Chemical Society. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • The Journal of Organic Chemistry. Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Wiley Online Library. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ACS Publications. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • The Journal of Organic Chemistry. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • NIH National Library of Medicine. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

  • NIH National Library of Medicine. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]

  • American Chemical Society. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • ResearchGate. RETRACTED: trans-Tetrakis(pyridine)dichloroiron(II) as catalyst for Suzuki cross-coupling in ethanol and water. [Link]dichloroironII_as_catalyst_for_Suzuki_cross-coupling_in_ethanol_and_water)

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling with Pyridine-3-Boronic Acid: A Supplier's Guide. [Link]

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Application Notes and Protocols for the Synthesis of Novel Biaryl Compounds Using 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the construction of complex molecular architectures with high precision is paramount. Among the vast array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a multitude of biologically active compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid , a versatile building block for the synthesis of novel substituted bipyridine derivatives.

This guide will delve into the chemical properties, safe handling procedures, and a detailed, field-proven protocol for the application of this reagent in Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices will be elucidated to empower the user to not only replicate the procedure but also to adapt it to their specific synthetic challenges.

Compound Profile: 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

This substituted pyridinylboronic acid is a valuable reagent for introducing a functionalized pyridine moiety into a target molecule. The presence of the methoxybenzylcarbamoyl group offers opportunities for further chemical modification and can influence the physicochemical properties of the final compound.

PropertyValueSource
CAS Number 1072946-22-5[1][2]
Molecular Formula C₁₄H₁₅BN₂O₄[1]
Molecular Weight 286.09 g/mol [1]
Appearance Typically a solid
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

Safety, Handling, and Storage: A Self-Validating System

The safe handling of all chemical reagents is of utmost importance. Pyridineboronic acids, including the title compound, require careful handling to avoid exposure and maintain their integrity. The following precautions are based on established safety data for similar compounds.[3][4][5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider additional protective clothing.[5]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If dust formation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[3][5]

Handling Procedures
  • Avoid inhalation of dust and contact with skin and eyes.[3][4][5]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as boronic acids can be sensitive to air and moisture.

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

Storage
  • Store in a tightly sealed container in a cool, dry, and dark place.[1][3]

  • Recommended storage temperature is between 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Spill and Waste Disposal
  • In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4]

  • Dispose of waste in accordance with local, state, and federal regulations.

The Suzuki-Miyaura Coupling Reaction: Mechanism and Key Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, our pyridinylboronic acid) and an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition aryl_pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->aryl_pd_complex transmetalation Transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L₂) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product boronic_acid Ar'B(OH)₂ + Base aryl_halide Ar-X (Aryl Halide)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst. The choice of ligands (L) on the palladium center is crucial and influences the efficiency of the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. Often, a mixture of an organic solvent and an aqueous solution of the base is used.

Detailed Protocol: Suzuki-Miyaura Coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid with an Aryl Bromide

This protocol provides a representative procedure for the cross-coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid with a generic aryl bromide. Note: Optimal conditions may vary depending on the specific aryl halide used, and some degree of optimization may be necessary.

Materials and Reagents
  • 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow

Suzuki_Workflow start Start: Assemble Reaction reagents Add boronic acid, aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃ to flask start->reagents solvent Add 1,4-dioxane and water reagents->solvent degas Degas the reaction mixture solvent->degas heat Heat to reflux under inert atmosphere degas->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous Workup monitor->workup extract Extract with ethyl acetate workup->extract dry Dry organic layer with MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Expected Results and Troubleshooting

ParameterExpected OutcomePotential Issues and Solutions
Yield 60-95%Low Yield: Incomplete reaction (extend reaction time, increase temperature), catalyst deactivation (ensure proper degassing), poor choice of base or solvent (screen other conditions).
Purity >95% after chromatographyImpure Product: Side reactions (optimize temperature and reaction time), difficult separation (try a different eluent system or purification technique like recrystallization).
Reaction Time 4-12 hoursSlow Reaction: Inefficient stirring, low temperature, or suboptimal catalyst/ligand combination.

Conclusion

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is a highly effective reagent for the synthesis of functionalized bipyridine compounds via the Suzuki-Miyaura cross-coupling reaction. By following the detailed protocol and understanding the underlying principles of the reaction, researchers can confidently and safely employ this building block to construct novel molecules with potential applications in drug discovery and materials science. The key to success lies in careful experimental setup, particularly with regards to maintaining an inert atmosphere, and a systematic approach to optimization when applying the protocol to new substrates.

References

  • Materials Safety Data Sheet. (n.d.). Kamulin Biotech Co., Ltd. Retrieved January 19, 2026, from [Link]

  • US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (n.d.). Google Patents.
  • (6-((4-Methoxybenzyl)carbamoyl)pyridin-3-yl)boronic acid. (n.d.). Lead Sciences. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). RSC Advances, 9(54), 31633–31637. [Link]

  • 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

  • US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. (n.d.). Google Patents.
  • Thompson, A. S., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. [Link]

  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
  • Buitrago Santanilla, A., et al. (2021). Ultrahigh-Throughput Experimentation for Information-Rich Chemical Synthesis. Accounts of Chemical Research, 54(11), 2586–2598. [Link]

  • US20160280721A1 - Cross-coupling of unactivated secondary boronic acids. (n.d.). Google Patents.
  • 6-(methoxycarbonyl)pyridine-3-boronic acid. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(11), 2636–2639. [Link]

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Applications of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols: 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Introduction: Unveiling the Potential of a Multifunctional Pyridine-3-Boronic Acid Derivative

In the landscape of modern medicinal chemistry, the strategic design of small molecules with precise biological targets is paramount. Boronic acids and their derivatives have emerged as a significant class of compounds, largely due to their unique ability to form reversible covalent bonds with active site nucleophiles in enzymes, particularly serine proteases.[1][2][3] The pyridine scaffold is a privileged structure in drug discovery, known for its ability to engage in a variety of biological interactions and improve pharmacokinetic properties.[4][5][6]

This guide focuses on the hypothetical, yet rationally designed molecule, 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid . While this specific compound is not extensively documented in current literature, its constituent moieties suggest a strong potential as a serine protease inhibitor. This document will, therefore, extrapolate from the rich chemistry of related compounds to provide a comprehensive overview of its potential applications, a plausible synthetic strategy, and detailed protocols for its evaluation.

The core of this molecule features a pyridine-3-boronic acid group. The boronic acid is the "warhead," capable of targeting the catalytic serine residue in proteases.[7][8] The pyridine ring acts as a rigid scaffold, orienting the other functional groups for optimal interaction with the enzyme's binding pockets. The 6-(4-Methoxybenzylcarbamoyl) substituent is designed as a recognition element. The carbamate linkage offers metabolic stability and the potential for hydrogen bonding interactions, while the 4-methoxybenzyl group can engage in hydrophobic and aromatic interactions within the enzyme's active site.[9][10][11]

Part 1: Rationale for Application in Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer progression. Their active sites feature a catalytic triad, including a highly reactive serine residue. Boronic acids are excellent inhibitors of these enzymes because they can accept a lone pair of electrons from the serine's hydroxyl group, forming a stable tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[1][2][7]

The design of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is predicated on this mechanism. The pyridine and benzyl groups can be tailored to fit the specificity pockets of a target protease, thereby conferring selectivity. For instance, proteases like chymotrypsin have a hydrophobic S1 pocket that could favorably accommodate the 4-methoxybenzyl group.

Potential Therapeutic Targets:
  • Thrombosis: Inhibition of serine proteases like thrombin and Factor Xa.

  • Inflammation: Targeting proteases such as neutrophil elastase.

  • Oncology: Inhibiting proteases involved in tumor invasion and metastasis, like prostate-specific antigen (PSA) or urokinase-type plasminogen activator (uPA).[7]

  • Infectious Diseases: Targeting viral or bacterial serine proteases.[8]

Part 2: Synthesis and Characterization

A plausible synthetic route to 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid would involve a multi-step process, leveraging established methods for the synthesis of substituted pyridine-3-boronic acids.[12][13] A key step would be the formation of the amide (carbamoyl) bond and a subsequent borylation reaction.

Proposed Synthetic Workflow:

G A 6-Chloronicotinic acid B Acid chloride formation (e.g., SOCl₂) A->B C Amide coupling with 4-methoxybenzylamine B->C D 6-Chloro-N-(4-methoxybenzyl)nicotinamide C->D E Palladium-catalyzed Miyaura borylation (e.g., with B₂pin₂ ) D->E F Pinacol boronate ester intermediate E->F G Hydrolysis (e.g., with aqueous acid) F->G H 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid G->H

Caption: Proposed synthetic pathway for the target compound.

Protocol 1: Synthesis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid pinacol ester
  • Amide Formation: To a solution of 6-chloronicotinoyl chloride (1 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add 4-methoxybenzylamine (1.1 equiv.) and triethylamine (1.2 equiv.). Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 6-chloro-N-(4-methoxybenzyl)nicotinamide.

  • Miyaura Borylation: In a reaction vessel, combine 6-chloro-N-(4-methoxybenzyl)nicotinamide (1 equiv.), bis(pinacolato)diboron (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and potassium acetate (3 equiv.) in anhydrous 1,4-dioxane.

  • Reaction: Degas the mixture with argon for 15 minutes, then heat to 90 °C for 12 hours.

  • Purification: After cooling to room temperature, filter the mixture through celite and concentrate the filtrate. Purify the residue by column chromatography on silica gel to yield the pinacol ester.

Protocol 2: Hydrolysis to the Boronic Acid
  • Hydrolysis: Dissolve the pinacol ester (1 equiv.) in a 10:1 mixture of acetone and water. Add sodium periodate (2 equiv.) and ammonium acetate (2.5 equiv.).

  • Stirring: Stir the mixture at room temperature for 6 hours.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Final Product: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid.

Part 3: In Vitro Evaluation as a Serine Protease Inhibitor

The primary application of this compound would be as a serine protease inhibitor. A series of in vitro assays are necessary to determine its potency, selectivity, and mechanism of action.

Experimental Workflow for Inhibitor Characterization:

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays A Enzyme Inhibition Assay (Determine IC₅₀) B Mechanism of Action Studies (Determine Kᵢ and reversibility) A->B C Selectivity Profiling (Panel of serine proteases) B->C D Cell Viability/Toxicity Assay C->D E Target Engagement Assay D->E

Sources

Navigating the Reactive Landscape: Advanced Boronic Acid Protection Strategies for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of Boronic Acids in Synthesis

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is a double-edged sword. The very reactivity that makes them powerful C-C bond-forming partners also renders them susceptible to a variety of decomposition pathways, including protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides known as boroxines.[2][3] These instabilities can significantly complicate their handling, purification, and use in multi-step syntheses, often necessitating their introduction late in a synthetic sequence.[4]

To unlock the full potential of boronic acids as versatile building blocks, a diverse array of protection strategies has been developed. This guide provides an in-depth exploration of the most effective and widely used boronic acid protecting groups, offering not just protocols, but also the underlying mechanistic principles and practical insights to empower researchers in the synthesis of complex molecules.

Guiding Principles for Selecting a Boronic Acid Protecting Group

The ideal protecting group should be easily and selectively introduced, robust enough to withstand a range of reaction conditions, and readily and selectively removed under mild conditions that do not compromise the integrity of the target molecule.[5] The choice of a protecting group is therefore a critical strategic decision in the planning of a complex synthesis.

MIDA_Hydrolysis MIDA_Boronate MIDA Boronate (Stable, sp³ Boron) Fast_Deprotection Fast Deprotection (aq. NaOH, <10 min, 23°C) MIDA_Boronate->Fast_Deprotection Slow_Release Slow Release (aq. K₃PO₄, ~3h, 60°C) MIDA_Boronate->Slow_Release Boronic_Acid Free Boronic Acid (Reactive, sp² Boron) Fast_Deprotection->Boronic_Acid Slow_Release->Boronic_Acid Cross_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Cross_Coupling

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the reaction conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid with a variety of aryl halides. This document is intended to serve as a detailed technical resource, offering not only step-by-step protocols but also a thorough discussion of the underlying chemical principles and strategic considerations for successful reaction outcomes.

Introduction: Navigating the Nuances of Heteroaromatic Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its broad functional group tolerance and the formation of carbon-carbon bonds with high efficiency.[1][2] This transformation is particularly vital in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials.[3] The coupling of pyridine-containing boronic acids, such as 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, with aryl halides presents a unique set of challenges that necessitate carefully optimized reaction conditions.

The primary hurdles in the Suzuki-Miyaura coupling of pyridine derivatives stem from the intrinsic properties of the pyridine ring. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] Furthermore, electron-deficient heteroaryl boronic acids, including those of pyridine, can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product.[4] The presence of the N-substituted carbamoyl group at the 6-position of the pyridine ring introduces additional steric and electronic factors that must be considered when designing a robust coupling protocol.

This guide will dissect these challenges and provide experimentally grounded strategies to overcome them, ensuring reliable and high-yielding synthesis of the desired biaryl pyridine derivatives.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization of reaction conditions. The generally accepted mechanism proceeds through three key steps, initiated by a Pd(0) species.[1][2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Ar-X Transmetal Transmetalation PdII_biaryl Ar-Pd(II)-R(L_n) Transmetal->PdII_biaryl R-B(OH)3- Boronate R-B(OH)3- Base Base Base->Boronate + R-B(OH)2 Boronic_Acid R-B(OH)2 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Aryl_Halide Ar-X

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[5]

  • Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group (the pyridyl moiety in this case) to the Pd(II) center, displacing the halide.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[2]

Key Reaction Parameters and Recommendations

The success of the coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid hinges on the judicious selection of the catalyst, base, solvent, and temperature.

Palladium Catalyst and Ligand Selection

For challenging substrates like functionalized pyridines, the choice of the palladium source and its associated ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern, well-defined precatalysts often offer superior performance, reproducibility, and air/moisture stability.[4]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandKey Advantages & Considerations
Pd(dppf)Cl₂ dppfA robust and versatile catalyst, often effective for a range of Suzuki couplings. A good starting point for initial screening.[6]
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3)XPhos, SPhosThese are highly active, air- and moisture-stable precatalysts. The bulky, electron-rich biarylphosphine ligands facilitate both oxidative addition and reductive elimination, and can mitigate catalyst inhibition by the pyridine nitrogen.[7]
Pd₂(dba)₃ P(t-Bu)₃ or PCy₃Requires in-situ formation of the active catalyst. The bulky and electron-rich phosphine ligands are crucial for the coupling of less reactive aryl chlorides.[1]

Rationale for Selection: The use of bulky, electron-rich phosphine ligands, such as those in the Buchwald systems, is paramount. These ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step.[8] Their steric bulk can also disfavor the binding of the pyridine nitrogen to the palladium center, thus preventing catalyst inhibition.[8]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation. However, the choice of base can also influence the rate of protodeboronation and the overall stability of the reaction components.

Recommended Bases:

BaseStrengthKey Considerations
K₃PO₄ (Potassium Phosphate)StrongOften an excellent choice for coupling heteroaryl boronic acids. Its moderate basicity is effective for transmetalation while often minimizing protodeboronation compared to stronger bases like hydroxides.[7]
Cs₂CO₃ (Cesium Carbonate)StrongA highly effective base, particularly for difficult couplings. Its high solubility in many organic solvents can be advantageous.
K₂CO₃ (Potassium Carbonate)ModerateA common and cost-effective choice. May require higher temperatures or longer reaction times compared to K₃PO₄ or Cs₂CO₃.
KF (Potassium Fluoride)WeakCan be beneficial in cases where the starting materials are sensitive to stronger bases. It is particularly useful for minimizing protodeboronation.[1]

Considerations for the Amide Proton: The 6-(4-Methoxybenzylcarbamoyl) substituent contains an amide N-H proton. While this proton is less acidic than that of an unprotected amine or alcohol, it could potentially be deprotonated by a very strong base. However, with the recommended bases (phosphates and carbonates), significant interference is not anticipated. It is advisable to use a slight excess of the base (2-3 equivalents) to ensure efficient activation of the boronic acid.

Solvent System Optimization

The solvent system must be capable of dissolving both the organic and inorganic reaction components to facilitate efficient catalysis. Biphasic solvent systems, typically a mixture of an organic solvent and water, are commonly employed.

Recommended Solvent Systems:

Organic SolventAqueous ComponentTypical Ratio (v/v)Notes
1,4-Dioxane Water4:1 to 10:1A widely used and effective solvent for Suzuki couplings.[4]
Tetrahydrofuran (THF) Water4:1 to 10:1Another excellent choice, often interchangeable with dioxane.
Toluene Water10:1A less polar option that can be beneficial in some cases, particularly with bulky ligands.

Importance of Degassing: It is crucial to thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen. Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the unwanted homocoupling of the boronic acid.[9] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by subjecting the reaction vessel to several cycles of vacuum and backfilling with an inert gas.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid with aryl halides. Optimization may be required for specific substrates.

Experimental_Workflow Setup Reaction Setup Reagents Add Solids: - Aryl Halide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) - Catalyst/Precatalyst Setup->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heating & Stirring Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Figure 2. General Experimental Workflow for the Suzuki-Miyaura Coupling.

Protocol 1: General Conditions for Aryl Bromides and Iodides

This protocol is a robust starting point for more reactive aryl bromides and iodides.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02-0.05 mmol, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Less Reactive Aryl Chlorides

Aryl chlorides are generally less reactive and may require a more active catalyst system and higher temperatures.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add an XPhos Pd G3 palladacycle precatalyst (0.01-0.02 mmol, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Use a fresh batch of catalyst or a more active precatalyst.- Ensure thorough degassing of solvents and the reaction mixture.- Increase the reaction temperature in increments of 10-20 °C.
Significant Protodeboronation - Base is too strong or reaction time is too long- Presence of excess water- Switch to a milder base such as K₂CO₃ or KF.- Reduce the amount of water in the solvent system or consider anhydrous conditions.- Use a more stable boronate ester derivative if the boronic acid proves too unstable.[10]
Formation of Homocoupled Boronic Acid - Presence of oxygen- Improve the degassing procedure.
Incomplete Reaction with Aryl Chlorides - Insufficiently active catalyst system- Increase catalyst loading.- Screen different bulky phosphine ligands (e.g., SPhos, RuPhos).- Use a stronger base like Cs₂CO₃.

Conclusion

The Suzuki-Miyaura coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid with aryl halides is a highly achievable transformation with careful consideration of the reaction parameters. The key to success lies in mitigating the challenges associated with the pyridine moiety, namely potential catalyst inhibition and protodeboronation. The use of modern palladium precatalysts bearing bulky, electron-rich phosphine ligands, in combination with an appropriate base and a thoroughly degassed solvent system, provides a reliable pathway to the desired biaryl products. The protocols and insights provided in these application notes serve as a strong foundation for researchers to successfully employ this important reaction in their synthetic endeavors.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284.

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563.

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling.

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube.

  • Organic Syntheses. (2005). 3-pyridylboronic acid. Organic Syntheses, 82, 140.

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885.

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1008.

  • BenchChem. (2025). Catalyst Selection for Difficult Suzuki Couplings with Functionalized Boronic Acids.

  • G. A. Molander, S. L. J. Trice, S. M. Kennedy, J. Org. Chem., 2012, 77, 8678-8688.

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.

  • Li, Y. A., & Bryce, M. R. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7544.

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

Sources

Application Notes and Protocols for the Scale-Up Synthesis and Application of Pyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine-3-Boronic Acid in Pharmaceutical Synthesis

Pyridine-3-boronic acid and its derivatives are indispensable building blocks in modern medicinal chemistry and pharmaceutical development. As a key reagent in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, it provides a versatile and efficient means to introduce the pyridin-3-yl moiety into complex organic molecules.[1][2][3] This structural motif is a common feature in a wide array of biologically active compounds and approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to engage in crucial hydrogen bonding interactions with biological targets.[4]

While commercially available in small quantities at a high cost, the demand for robust, scalable, and economically viable synthetic routes for pyridine-3-boronic acid is ever-increasing, particularly for process chemistry and active pharmaceutical ingredient (API) manufacturing.[5] This document, intended for researchers, scientists, and drug development professionals, provides an in-depth guide to the scale-up synthesis of pyridine-3-boronic acid, addressing common challenges and offering detailed, field-proven protocols.

The Challenge of Scalable Synthesis: Moving Beyond Lab-Scale Procedures

Traditional laboratory-scale preparations of pyridine-3-boronic acid often rely on organometallic intermediates generated at cryogenic temperatures (e.g., -78°C), conditions that are operationally challenging and economically prohibitive on an industrial scale.[5] Key hurdles in scaling up the synthesis include:

  • Temperature Control: Maintaining cryogenic conditions for large reaction volumes is energy-intensive and requires specialized equipment.

  • Reagent Stoichiometry and Addition: Precise control over the addition of highly reactive organolithium reagents is critical to avoid side reactions and ensure consistent yields.

  • Product Isolation and Stability: Pyridine-3-boronic acid is known to exist in equilibrium with its cyclic anhydride, the trimeric boroxin, especially in the solid state.[5] This can complicate characterization and handling.

  • Purification: Removing impurities from the final product can be challenging, often requiring techniques that are not easily scalable.

To address these challenges, an improved protocol has been developed that allows the synthesis to be conducted at significantly higher and more manageable temperatures.

A Robust and Scalable Protocol for the Synthesis of Pyridine-3-Boronic Acid

This section details a kilogram-scale synthesis of pyridine-3-boronic acid, adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and reproducible chemical preparations.[5][6] The key innovation of this protocol is the "in situ quench" method, where the organolithium reagent is added to a mixture of the starting material and the electrophile, a strategy that minimizes side reactions and allows for higher reaction temperatures.[5][7]

Reaction Principle

The synthesis proceeds via a lithium-halogen exchange between 3-bromopyridine and n-butyllithium to generate the highly reactive 3-lithiopyridine intermediate. This intermediate is immediately trapped by triisopropyl borate present in the reaction mixture to form a boronate ester, which upon acidic workup, yields the desired pyridine-3-boronic acid. The reasoning behind adding n-butyllithium to a solution of 3-bromopyridine and triisopropyl borate is that the lithium-halogen exchange is significantly faster than the reaction between n-butyllithium and the borate ester.[5] This minimizes the opportunity for the 3-lithiopyridine to engage in undesirable side reactions.[5]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction In Situ Quench Reaction cluster_workup Workup and Isolation A Charge Reactor with: - Toluene - THF - Triisopropyl borate - 3-Bromopyridine B Cool mixture to -40°C A->B C Slowly add n-Butyllithium (maintain temp. below -30°C) B->C D Stir for 1 hour at -40°C C->D E Quench with 2N HCl D->E F Adjust pH to ~7 with 2N NaOH E->F G Separate organic and aqueous layers F->G H Extract aqueous layer with ethyl acetate G->H I Combine organic layers and concentrate H->I J Crystallize from acetonitrile I->J K Isolate Tris(3-pyridyl)boroxin by filtration J->K

Caption: Workflow for the scale-up synthesis of tris(3-pyridyl)boroxin.

Detailed Protocol: Synthesis of Tris(3-pyridyl)boroxin

Materials and Equipment:

  • A multi-necked reaction vessel equipped with an overhead stirrer, temperature probe, and nitrogen inlet.

  • 3-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (2.5 M in hexanes)

  • Toluene

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (2N)

  • Sodium hydroxide (2N)

  • Ethyl acetate

  • Acetonitrile

Procedure:

  • Reactor Setup: In a 1-liter, three-necked flask equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, charge toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).[5]

  • Cooling: Cool the reaction mixture to -40°C using a suitable cooling bath.

  • n-Butyllithium Addition: Slowly add n-butyllithium (2.5 M in hexanes, 96 mL, 240 mmol) to the stirred solution over a period of 1 hour, ensuring the internal temperature does not exceed -30°C.

  • Reaction: Stir the mixture at -40°C for an additional hour.

  • Quenching: Quench the reaction by adding 2N HCl (120 mL).

  • pH Adjustment: Allow the mixture to warm to room temperature and adjust the pH of the aqueous layer to approximately 7 with 2N NaOH.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Concentration: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Crystallization: Add acetonitrile (100 mL) to the solid and heat the slurry to reflux. Allow the mixture to cool slowly to room temperature to induce crystallization.

  • Isolation: Isolate the product, tris(3-pyridyl)boroxin, by filtration, wash with cold acetonitrile, and dry under vacuum.

This procedure has been shown to provide the product in high yield (90-95%) at -40°C and a respectable 80% yield even at 0°C.[5]

Characterization and Handling: From Boroxin to Pinacol Ester

Direct characterization of pyridine-3-boronic acid can be challenging due to the presence of varying amounts of its boroxin anhydride.[5] For more reliable characterization and improved stability for storage and subsequent reactions, it is often converted to its pinacol ester.[5]

Protocol: Synthesis of 3-(4,4,5,5-Tetramethyl-[1][5][8]dioxaborolan-2-yl)pyridine

Materials and Equipment:

  • Round-bottom flask with a Dean-Stark trap and condenser

  • Tris(3-pyridyl)boroxin

  • Pinacol

  • Toluene

Procedure:

  • Reaction Setup: In a 250-mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, combine tris(3-pyridyl)boroxin (3.0 g, 9.1 mmol), pinacol (4.07 g, 34.4 mmol), and toluene (120 mL).[5]

  • Azeotropic Removal of Water: Heat the mixture to reflux for approximately 2.5 hours, collecting the water in the Dean-Stark trap. The reaction is complete when the initially cloudy mixture becomes a clear solution.[5]

  • Isolation: Concentrate the solution under reduced pressure to afford the solid pinacol ester, which can be further purified by crystallization.

Application in Suzuki-Miyaura Cross-Coupling: A Scalable Example

The utility of the synthesized pyridine-3-boronic acid (or its boroxin form) is demonstrated in its application in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern pharmaceutical synthesis for creating C-C bonds.[1][8]

Key Parameters for Scale-Up of Suzuki-Miyaura Reactions
ParameterLaboratory ScaleScale-Up Considerations
Catalyst Loading Typically 1-5 mol%Lowering catalyst loading is crucial for cost-effectiveness. Catalyst screening and optimization are essential. Residual palladium levels in the API are strictly regulated.
Solvent System Often single-phase organic solventsTwo-phase systems (e.g., toluene/water, 2-BuOH/water) are common to facilitate the dissolution of both the organic and inorganic reagents and to aid in product isolation.[8]
Base Na2CO3, K2CO3, Cs2CO3The choice of base can significantly impact reaction kinetics and yield. K2CO3 and K3PO4 are often preferred for their balance of reactivity and cost.
Temperature 60-110°CMaintaining a consistent internal temperature is critical. At high altitudes, a pressure vessel may be required to reach the desired boiling point of the solvent system.[8]
Workup & Purification ChromatographyCrystallization is the preferred method for purification on a large scale.[5]
Protocol: Synthesis of 3-(Pyridin-3-yl)quinoline

Materials and Equipment:

  • Reaction vessel with overhead stirrer, condenser, and nitrogen inlet

  • Tris(3-pyridyl)boroxin

  • 3-Bromoquinoline

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, prepare the active Pd(0) catalyst by reacting palladium(II) acetate with triphenylphosphine.

  • Reaction Setup: Charge the main reactor with tris(3-pyridyl)boroxin, 3-bromoquinoline, the palladium catalyst, and potassium carbonate.

  • Solvent Addition: Add a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere until the reaction is complete (monitor by HPLC or TLC).

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropyl acetate/heptane).[5]

Purification Strategies for Pyridine-3-Boronic Acid and its Derivatives

On a large scale, chromatographic purification is often avoided due to cost and solvent consumption. Several alternative methods can be employed:

  • Crystallization: As demonstrated in the protocols, crystallization is a highly effective method for purifying both the boroxin and the final coupled products.[5]

  • Acid-Base Extraction: The basicity of the pyridine ring and the acidic nature of the boronic acid group can be exploited in aqueous workups to remove non-polar or neutral impurities.

  • Salt Formation: Boronic acids can be converted to their salts (e.g., with a base like sodium hydroxide), which may have different solubility properties, allowing for purification. The pure boronic acid can then be regenerated by treatment with acid.[9]

  • Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then cleaved to regenerate the pure boronic acid.

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is a highly pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE) is mandatory.

  • Exothermic Reactions: The lithium-halogen exchange and the quenching steps are exothermic and require careful temperature control to prevent runaways.

  • Palladium Catalysts: Palladium compounds can be toxic and allergenic. Inhalation of dust and skin contact should be avoided.

  • Solvents: The solvents used (toluene, THF, dioxane) are flammable and have associated health risks. Work should be conducted in a well-ventilated area or fume hood.

Conclusion

The scalable synthesis of pyridine-3-boronic acid is a critical process for the pharmaceutical industry. By moving away from cryogenic conditions and employing an "in situ quench" methodology, the synthesis can be performed safely and efficiently on a kilogram scale. The subsequent conversion to a stable pinacol ester or direct use in Suzuki-Miyaura coupling reactions provides a robust platform for the synthesis of complex, pyridine-containing drug candidates. The protocols and considerations outlined in this document provide a comprehensive guide for researchers and process chemists to successfully implement these important synthetic transformations on a larger scale.

References

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]

  • Fu, Y., & Sigman, M. S. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development. [Link]

  • Li, W., Larsen, R. D., & Cai, D. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394–5397. [Link]

  • Li, W., Larsen, R. D., & Cai, D. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. PubMed, 12126436. [Link]

  • Request PDF. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]

  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. (2016). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry. [Link]

  • ACS Publications. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2017). Purification of boronic acids? [Link]

  • National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

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Application Note & Protocol: One-Pot Synthesis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridine Boronic Acids in Modern Drug Discovery

Substituted pyridine boronic acids are invaluable building blocks in contemporary organic synthesis and medicinal chemistry. Their utility primarily stems from their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery for the formation of C-C bonds.[1][2] The title compound, 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, is a bifunctional molecule of significant interest. It incorporates a pyridine-3-boronic acid moiety, ideal for Suzuki coupling, and a picolinamide scaffold, a structural motif present in numerous biologically active compounds.[3] The 4-methoxybenzyl group can further influence solubility, pharmacokinetic properties, and potential interactions with biological targets.

The development of efficient, atom-economical, and streamlined synthetic routes to such molecules is a critical objective for researchers in drug development. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer substantial advantages in this regard. They reduce solvent waste, minimize purification steps, save time and resources, and can lead to higher overall yields.[4][5] This document details a robust one-pot, two-step protocol for the synthesis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid starting from a commercially available halopyridine derivative.

Strategic Overview: A One-Pot Amidation-Borylation Sequence

The synthesis is designed as a sequential, one-pot process that leverages two fundamental and highly reliable transformations: (1) the formation of an amide bond, followed by (2) a palladium-catalyzed Miyaura borylation.[2][6]

The logical workflow is as follows:

  • Step 1: Amidation. The synthesis commences with the reaction between 6-chloropyridine-3-carbonyl chloride and 4-methoxybenzylamine. This is a classic nucleophilic acyl substitution reaction that proceeds rapidly and cleanly to form the intermediate, 6-chloro-N-(4-methoxybenzyl)picolinamide.[3][7]

  • Step 2: Miyaura Borylation. Without isolating the amide intermediate, the reaction conditions are adjusted for a subsequent Miyaura borylation. A palladium catalyst, a suitable ligand, a base, and a boron source (bis(pinacolato)diboron, B₂pin₂) are introduced directly into the reaction vessel. The palladium catalyst facilitates the cross-coupling of the C-Cl bond on the pyridine ring with the boron reagent to form the corresponding pinacol boronate ester.[6][8]

  • Step 3: Hydrolysis. The final boronic acid is typically obtained after aqueous workup and hydrolysis of the boronate ester.

This integrated approach is designed for efficiency and scalability, providing a direct route to the target molecule.

Visualizing the Workflow

The following diagram illustrates the logical progression of the one-pot synthesis.

G cluster_0 One-Pot Reaction Vessel Start 6-Chloropyridine-3-carbonyl Chloride + 4-Methoxybenzylamine Amidation Amidation Reaction (Formation of 6-chloro-N-(4-methoxybenzyl)picolinamide) Start->Amidation Step 1 Reagent_Add Addition of: - Pd Catalyst & Ligand - Base (KOAc) - B₂pin₂ Amidation->Reagent_Add In situ Borylation Miyaura Borylation (Formation of Boronate Ester) Reagent_Add->Borylation Step 2 Workup Aqueous Workup & Hydrolysis Borylation->Workup Final_Product Final Product: 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid Workup->Final_Product caption Workflow for the One-Pot Synthesis.

Caption: Workflow for the One-Pot Synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Equipment
  • Starting Materials:

    • 6-Chloropyridine-3-carbonyl chloride (≥98%)

    • 4-Methoxybenzylamine (≥98%)

    • Bis(pinacolato)diboron (B₂pin₂) (≥98%)

  • Reagents & Catalysts:

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), anhydrous

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂)

    • Potassium Acetate (KOAc), anhydrous

  • Solvents:

    • 1,4-Dioxane or Toluene, anhydrous

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Hydrochloric acid (HCl), 1M solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Procedure
  • Vessel Preparation:

    • A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

  • Amidation Reaction (Step 1):

    • To the flask, add 4-methoxybenzylamine (1.0 eq., e.g., 1.37 g, 10.0 mmol) and anhydrous 1,4-dioxane (50 mL).

    • Add triethylamine (1.5 eq., e.g., 2.1 mL, 15.0 mmol) to the solution.[3]

    • Cool the mixture to 0 °C using an ice-water bath.

    • In a separate dry vial, dissolve 6-chloropyridine-3-carbonyl chloride (1.05 eq., e.g., 1.85 g, 10.5 mmol) in anhydrous 1,4-dioxane (20 mL).

    • Add the 6-chloropyridine-3-carbonyl chloride solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The formation of the intermediate, 6-chloro-N-(4-methoxybenzyl)picolinamide, can be monitored by TLC or LC-MS.

  • Miyaura Borylation (Step 2 - In Situ):

    • To the reaction mixture containing the crude amide intermediate, add potassium acetate (KOAc) (3.0 eq., e.g., 2.94 g, 30.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.2 eq., e.g., 3.05 g, 12.0 mmol), and Pd(dppf)Cl₂ (0.03 eq., e.g., 245 mg, 0.3 mmol).[2][6][9]

    • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes, or by using three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 6-12 hours. Monitor the progress of the borylation by TLC or LC-MS until the starting chloro-amide is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (50 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude boronate ester.

  • Hydrolysis to Boronic Acid (Step 3):

    • Dissolve the crude boronate ester in a mixture of acetone (or THF) and water (e.g., 4:1 ratio, 50 mL).

    • Add 1M HCl solution dropwise until the pH is approximately 1-2.

    • Stir the mixture vigorously at room temperature for 2-4 hours to facilitate the hydrolysis of the pinacol ester to the boronic acid.

    • Partially remove the organic solvent via rotary evaporation.

    • Adjust the pH of the aqueous solution to ~4-5 with a saturated NaHCO₃ solution, which should cause the product to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether or hexanes.

    • Dry the solid under vacuum to afford the final product, 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid.

Reaction Scheme and Mechanism

The overall transformation can be visualized as follows:

Caption: Overall One-Pot Transformation.

Mechanistic Considerations:

  • Amidation: The reaction proceeds via a standard nucleophilic acyl substitution. The highly electrophilic carbon of the acid chloride is attacked by the nucleophilic nitrogen of the 4-methoxybenzylamine. The added base (TEA) neutralizes the HCl byproduct.[7]

  • Miyaura Borylation: The catalytic cycle for the Miyaura borylation is well-established.[2] It involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the diboron reagent, and finally reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. The base (KOAc) is crucial for facilitating the transmetalation step.

Data and Results

The following table summarizes expected results for the one-pot synthesis based on typical yields for these types of reactions.

EntryStarting MaterialKey ReagentsTime (h)Yield (%)Purity (by ¹H NMR)
16-Chloropyridine-3-carbonyl chloridePd(dppf)Cl₂, KOAc, B₂pin₂1075>95%
26-Bromopyridine-3-carbonyl chloridePd(dppf)Cl₂, KOAc, B₂pin₂882>95%

Note: While 6-chloropyridine derivatives are often more economical, their bromo-counterparts can be more reactive, potentially leading to shorter reaction times or higher yields under identical conditions.[1] The choice of starting material may depend on a balance of cost and reactivity.

Conclusion and Field Insights

This application note provides a detailed and robust protocol for the one-pot synthesis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid. By combining a rapid amidation with a palladium-catalyzed Miyaura borylation, this method offers a streamlined and efficient route to a valuable building block for drug discovery and chemical biology.

Key advantages of this protocol include:

  • Operational Simplicity: The one-pot nature of the synthesis reduces handling and purification steps.

  • Efficiency: Bypassing the isolation of the intermediate saves time, solvent, and materials.

  • Scalability: The use of well-understood, reliable reactions makes this protocol amenable to scale-up.

  • Versatility: The methodology can likely be adapted for the synthesis of a library of analogous compounds by varying the starting amine or the halopyridine core.

For researchers and drug development professionals, this protocol provides a practical and authoritative guide for accessing complex pyridine boronic acids, thereby accelerating the synthesis of novel chemical entities for further investigation.

References

  • Sadler, S. A., et al. (2014). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-27. [Link]

  • Larsen, E. R., et al. (2015). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Ir‐catalysed C−H borylation of pyridine. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]

  • Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. PubMed. [Link]

  • Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Semantic Scholar. [Link]

  • Synthetic Communications. (2006). Practical Preparation of 3-Chloro-4-Methoxybenzylamine Hydrochloride. [Link]

  • Kamanna, K. S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • MDPI. (2014). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. [Link]

  • MDPI. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • Wikipedia. (n.d.). Miyaura borylation. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Wiley Online Library. (2015). Synthesis of Heteroarylated Pyridines via a Double CÀ H Bond Functionalization using Palladium-catalyzed 1,4-Migration Combined with Direct Arylation. [Link]

  • Beilstein Journals. (2014). Clean and fast cross-coupling of aryl halides in one-pot. [Link]

  • ACS Publications. (2024). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Nature. (2016). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. [Link]

  • Royal Society of Chemistry. (2024). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings. [Link]

  • Medium. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]

  • National Institutes of Health. (2019). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • National Institutes of Health. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

  • National Institutes of Health. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Beilstein Archives. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds. [Link]

  • Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF QUINAZOLINES AND QUINOLINES BY TRIFLIC ANHYDRIDE MEDIATED CONDENSATION OF N-ARYL AMIDES WITH ISOTHIOCYANATES AND ALKYNES. [Link]

  • National Institutes of Health. (2009). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • PubMed. (n.d.). Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. [Link]

  • Organic Chemistry Portal. (n.d.). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [Link]

  • ResearchGate. (n.d.). Screening of reaction conditions for one-pot amidation. [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Organic Chemistry Portal. (n.d.). A new mild method for the one-pot synthesis of pyridines. [Link]

  • ResearchGate. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Google Patents. (n.d.).
  • Wordpress. (n.d.). Combined 'One-pot' Borylation and Coupling. [Link]

  • MDPI. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Google Patents. (n.d.).

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Application Notes and Protocols: 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Boronic Acids in Fragment-Based Screening

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds.[1] The core principle of FBDD lies in screening low molecular weight compounds, or "fragments," that exhibit weak but highly efficient binding to a biological target.[] These initial hits then serve as starting points for elaboration into more potent and selective drug candidates.

Within the vast landscape of fragment libraries, boronic acids and their derivatives have emerged as a particularly compelling class of compounds.[][3] Their utility is rooted in the unique ability of the boronic acid moiety to form reversible covalent bonds with nucleophilic residues, most notably the hydroxyl groups of serine and threonine, which are frequently found in the active sites of enzymes like proteases and kinases.[] This reversible covalent interaction can significantly enhance the binding affinity of an otherwise weakly interacting fragment, making it more readily detectable in biophysical screening assays.[]

This application note provides a detailed guide to the use of a specific boronic acid fragment, 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid (CAS: 1072946-22-5) , in a typical FBDD workflow.[4][5][6] We will explore its intrinsic properties, outline detailed protocols for its screening and validation, and present a strategic framework for its evolution from a preliminary hit to a promising lead compound.

Molecular Profile of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid:

PropertyValueSource
CAS Number 1072946-22-5[4]
Molecular Formula C14H15BN2O4[4]
Molecular Weight 286.09 g/mol [4]
Appearance Solid[7]
Storage 2-8°C, Inert atmosphere[4]

The structure of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid incorporates several key features that make it an attractive fragment for FBDD:

  • The Boronic Acid "Warhead": This functional group is the primary driver of its potential for reversible covalent interactions with serine or threonine residues within a protein's active site.

  • The Pyridine Scaffold: The pyridine ring provides a rigid core that can participate in hydrogen bonding and aromatic interactions, contributing to binding affinity and providing vectors for synthetic elaboration.

  • The Carboxamide Linker: This group can act as both a hydrogen bond donor and acceptor, offering additional points of interaction with the target protein.

  • The 4-Methoxybenzyl Group: This moiety can explore hydrophobic pockets within the binding site and serves as a potential point for modification during hit-to-lead optimization.

Hypothetical FBDD Workflow: Targeting a Serine Protease

For the purpose of these application notes, we will consider a hypothetical scenario where 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is screened against a serine protease, a well-established class of enzymes where boronic acids have proven to be effective inhibitors.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen (DSF) Primary Screen (DSF) Fragment Library->Primary Screen (DSF) Screening Orthogonal Screen (SPR) Orthogonal Screen (SPR) Primary Screen (DSF)->Orthogonal Screen (SPR) Hit Confirmation Structural Biology (X-ray) Structural Biology (X-ray) Orthogonal Screen (SPR)->Structural Biology (X-ray) Structural Insights Structure-Guided Design Structure-Guided Design Structural Biology (X-ray)->Structure-Guided Design Synthesis of Analogs Synthesis of Analogs Structure-Guided Design->Synthesis of Analogs SAR Exploration SAR Exploration Synthesis of Analogs->SAR Exploration Lead Compound Lead Compound SAR Exploration->Lead Compound Binding_Mode cluster_protein Serine Protease Active Site cluster_fragment 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid Ser195 Ser195 His57 His57 Asp102 Asp102 S1 Pocket S1 Pocket Boronic Acid Boronic Acid Boronic Acid->Ser195 Reversible Covalent Bond Pyridine Ring Pyridine Ring Pyridine Ring->His57 H-bond Carboxamide Carboxamide Carboxamide->Asp102 H-bond Methoxybenzyl Methoxybenzyl Methoxybenzyl->S1 Pocket Hydrophobic Interaction Synthesis A 6-Methylnicotinic acid B Methyl 6-methylnicotinate A->B SOCl2, MeOH C Methyl 6-(bromomethyl)nicotinate B->C NBS, AIBN D Methyl 6-(((4-methoxybenzyl)amino)methyl)nicotinate C->D 4-Methoxybenzylamine E 6-(((4-Methoxybenzyl)amino)methyl)nicotinic acid D->E LiOH F N-(4-Methoxybenzyl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanamine E->F 1. (COCl)2 2. 4-Methoxybenzylamine G 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid F->G B2pin2, Pd(dppf)Cl2, KOAc then H3O+

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Products in Reactions with 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted pyridine-3-boronic acid, this reagent is primarily employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex biaryl and heteroaryl structures.

While powerful, reactions involving heteroaryl boronic acids can be prone to specific side reactions that may complicate product isolation and reduce yields. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common side products. We will move beyond simple procedural lists to explain the causality behind these undesired pathways and offer robust, validated strategies to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid.

Q1: What are the most common side products I should expect in a Suzuki-Miyaura coupling reaction?

A: The two most prevalent side products are the result of protodeboronation and homocoupling .

  • Protodeboronation leads to the formation of 6-(4-Methoxybenzylcarbamoyl)pyridine, where the boronic acid group is replaced by a hydrogen atom. This is a very common decomposition pathway for heteroaryl boronic acids.[1][2][3]

  • Homocoupling results in a symmetrical dimer, 6,6'-bis(4-methoxybenzylcarbamoyl)-3,3'-bipyridine, formed by the coupling of two molecules of the starting boronic acid.[4][5][6]

Q2: I've analyzed my starting material and the NMR spectrum looks complex, suggesting it's not pure. What could be the issue?

A: Boronic acids, including this one, can exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine . This occurs through the intermolecular dehydration of three boronic acid molecules. Boroxines are often crystalline, stable solids. In the presence of water, such as under typical Suzuki-Miyaura coupling conditions with an aqueous base, the boroxine converts back to the active monomeric boronic acid.[7][8] A high boroxine content can affect the precise stoichiometry of your reaction if you are calculating molar equivalents based on the monomeric form.[7]

Q3: My reaction yield is low, but I don't see significant amounts of the common side products. What else could be going wrong?

A: If protodeboronation and homocoupling are minimal, consider these other possibilities:

  • Dehalogenation of the coupling partner: The aryl or heteroaryl halide you are coupling with can undergo reduction (dehalogenation), where the halogen is replaced by a hydrogen. This consumes your palladium catalyst and starting material without forming the desired product.[5]

  • Catalyst Inhibition or Decomposition: The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially altering its catalytic activity. Furthermore, impurities in reagents or solvents can deactivate the catalyst.

  • Ligand-Derived Impurities: In some cases, aryl phosphine ligands used in the coupling can participate in side reactions, leading to the formation of phenylated impurities that can be difficult to separate from the desired product.[9]

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving issues related to specific side products.

Troubleshooting Workflow

The following decision tree provides a logical workflow for diagnosing the root cause of low yield or impure product formation.

G start Low Yield or Impure Product Observed check_impurities Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_impurities protodeboronation Protodeboronation Product (Mass = M-43) check_impurities->protodeboronation  Major Impurity Identified?   homocoupling Homocoupling Dimer (Mass = 2M-88) check_impurities->homocoupling other Other Issues check_impurities->other solve_proto Implement Strategies: - Use anhydrous solvents - Degas rigorously - Optimize base/time/temp - Use boronate ester protodeboronation->solve_proto Mitigate solve_homo Implement Strategies: - Rigorous O2 exclusion (sparge) - Use high-purity catalyst - Add mild reducing agent - Optimize ligand homocoupling->solve_homo Mitigate solve_other Investigate: - Dehalogenation of partner - Catalyst deactivation - Purity of starting materials - Ligand-related side reactions other->solve_other Investigate

Caption: A decision tree for troubleshooting common side reactions.

Side Product Profile
Side Product NameStructureExpected Mass [M+H]⁺
Protodeboronation Product 6-(4-Methoxybenzylcarbamoyl)pyridineProtodeboronation Product Structure257.13
Homocoupling Dimer 6,6'-bis(4-methoxybenzylcarbamoyl)-3,3'-bipyridineHomocoupling Dimer Structure511.23
Boroxine (Starting Material Form) Tris(6-(4-methoxybenzylcarbamoyl)pyridin-3-yl)boroxineBoroxine Structure841.35

(Note: Structures are illustrative representations. Exact masses may vary based on isotopic distribution.)

Issue 1: Significant Protodeboronation
  • Problem: The major impurity observed is 6-(4-Methoxybenzylcarbamoyl)pyridine.

  • Identification: A mass corresponding to the starting material minus B(OH)₂ and plus H (a net loss of 44 Da) will be prominent in the LC-MS. In the ¹H NMR, the pyridine signals will simplify, and the characteristic broad singlet for the B(OH)₂ protons will be absent.

  • Root Cause Analysis: Protodeboronation is the cleavage of the C-B bond, which is then replaced by a C-H bond from a proton source.[2] This side reaction is often accelerated under the basic and aqueous conditions typical of Suzuki-Miyaura couplings.[1][3] The mechanism can be complex but is favored by:

    • Presence of Water: Water acts as the proton source.[2]

    • High Temperatures & Long Reaction Times: Increased thermal energy and longer exposure to basic conditions enhance the rate of decomposition.

    • Excess or Strong Base: Base facilitates the formation of the more reactive boronate anion, which can be susceptible to protonolysis.[2][10]

    • Inefficient Catalysis: If the desired cross-coupling is slow, the boronic acid has more time to decompose via protodeboronation.[2]

  • Proposed Solutions & Mitigation Strategies:

    • Rigorous Control of Water: While some water is often necessary for Suzuki couplings, using anhydrous solvents and minimizing atmospheric moisture can help. If using an aqueous base, use the minimum required amount.

    • Thorough Degassing: Oxygen can sometimes play a role in decomposition pathways. Degas all solvents and the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.

    • Optimize Reaction Conditions:

      • Base: Use a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃) or a stoichiometric amount rather than a large excess.

      • Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling (e.g., 80-90 °C instead of reflux).

      • Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

    • Use a Boronate Ester: Consider converting the boronic acid to its pinacol ester. Boronate esters often exhibit greater stability and can suppress protodeboronation through a "slow-release" mechanism of the active boronic acid under the reaction conditions.[1][2]

Issue 2: Excessive Homocoupling
  • Problem: A significant amount of the symmetrical dimer, 6,6'-bis(4-methoxybenzylcarbamoyl)-3,3'-bipyridine, is formed.

  • Identification: A mass corresponding to double the deboronated starting material (2M-88 Da) will be observed in the LC-MS. The product is highly symmetrical, which will be reflected in a simplified ¹H NMR spectrum compared to the desired unsymmetrical product.

  • Root Cause Analysis: Homocoupling is the palladium-mediated reaction of two boronic acid molecules. Several mechanisms have been proposed, but it is widely accepted that this side reaction is significantly promoted by:

    • Presence of Oxygen: Oxygen can re-oxidize Pd(0) to Pd(II), which can then participate in a stoichiometric reaction with the boronic acid to generate the homocoupled product and regenerate Pd(0).[5][11]

    • Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst is more available to participate in side reactions like homocoupling.

    • Electron-Deficient Boronic Acids: Some studies have shown that electron-deficient arylboronic acids can be more prone to homocoupling.[4][5]

  • Proposed Solutions & Mitigation Strategies:

    • Rigorous Exclusion of Oxygen: This is the most critical factor. Simply purging the headspace with inert gas is often insufficient. It is highly recommended to sparge all solvents and the reaction mixture by bubbling inert gas through the liquid for 15-30 minutes prior to adding the catalyst.[11]

    • Use High-Purity Reagents: Ensure the palladium catalyst has not been partially oxidized through improper storage.

    • Optimize the Catalyst System:

      • Ligand Choice: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired catalytic cycle, particularly the reductive elimination step, thereby outcompeting homocoupling pathways.[12]

      • Catalyst Loading: Avoid using an excessive amount of catalyst.

    • Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state and suppress homocoupling.[11]

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the two major side reactions.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Side Reactions pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pdiia Ar-Pd(II)-X oa->pdiia tm Transmetalation pdiia->tm pdiib Ar-Pd(II)-Ar' tm->pdiib re Reductive Elimination pdiib->re re->pd0 Catalyst Regeneration product Desired Product (Ar-Ar') re->product boronic_acid Py-B(OH)2 (Starting Material) boronic_acid->tm protodeboronation Protodeboronation Product (Py-H) boronic_acid->protodeboronation H+ Source (e.g., H2O) homocoupling Homocoupling Product (Py-Py) boronic_acid->homocoupling Pd(II), O2 arx Ar-X (Coupling Partner) arx->oa base Base base->tm

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Technical Support Center: Navigating the Purification of Boronic Acid-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often frustrating challenges associated with the purification of boronic acids and their derivatives. As indispensable reagents in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, their successful isolation in a pure form is paramount. However, the intrinsic chemical properties of the boronic acid moiety—its Lewis acidity, tendency to form anhydrides, and susceptibility to decomposition—present significant hurdles.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common purification problems. We will move from understanding the fundamental "why" behind these challenges to actionable troubleshooting guides and advanced protocols, ensuring scientific integrity and providing a self-validating system for your experimental design.

Part 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses the fundamental chemical principles that make boronic acid purification a specialized task.

Q1: Why does my boronic acid streak, tail, or stick to the baseline during silica gel chromatography?

A: This is the most common issue and stems from a fundamental chemical interaction. The boron atom in a boronic acid is electron-deficient, making it a Lewis acid . The surface of standard silica gel is rich in silanol groups (Si-OH), which are Lewis basic . This Lewis acid-base interaction leads to strong, often irreversible, adsorption of the boronic acid onto the silica gel.[1] This results in significant tailing, low or no product recovery, and in some cases, can even catalyze the decomposition of the compound on the column.[2][3][4]

Boronate esters, such as pinacol esters (Bpin), are also susceptible to this phenomenon, although often to a lesser extent. The acidic nature of the silica surface can promote the hydrolysis of the ester back to the more polar and highly adsorptive boronic acid.[1][5]

Q2: My NMR spectrum is complex and doesn't look clean, even after initial purification. Could this be due to boroxine formation?

A: Yes, very likely. Boronic acids have a strong propensity to undergo reversible self-condensation. Three molecules of a boronic acid can lose three molecules of water to form a stable, six-membered cyclic trimer called a boroxine .[6][7][8]

This is an equilibrium process, meaning that in any given sample (especially in the solid state or in non-aqueous solvents), you may have a mixture of the free boronic acid and its corresponding boroxine.[8][9] This equilibrium is influenced by factors like water content, temperature, and the electronic properties of the substituents on the boronic acid.[7][9] Electron-donating groups tend to favor boroxine formation.[7][9]

This co-existence complicates NMR and mass spectrometry analysis and can make purification difficult as you are essentially trying to purify a dynamic mixture. The key to shifting the equilibrium back to the monomeric boronic acid is the addition of water.

Boroxine_Equilibrium cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer 3R-B(OH)2 3 x R-B(OH)₂ Boroxine R₃B₃O₃ 3R-B(OH)2->Boroxine - 3 H₂O Boroxine->3R-B(OH)2 + 3 H₂O

Caption: The reversible equilibrium between a boronic acid and its boroxine trimer.

Q3: My boronic acid seems to be decomposing during my aqueous workup or purification. What is the likely cause?

A: The primary culprit is likely protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][10] This side reaction is a frequent issue in reactions that utilize boronic acids, such as the Suzuki-Miyaura coupling, and can be influenced by pH, temperature, and the presence of protic solvents like water.[10][11]

Basic heteroaromatic boronic acids are particularly susceptible to rapid protodeboronation, especially under neutral pH conditions where they can form zwitterionic species that readily fragment.[10]

Another, though less common, decomposition pathway is oxidation of the carbon-boron bond, which can occur in the presence of air or other oxidants.[6]

Part 2: Troubleshooting Guide - Method-Specific Problems & Solutions

This section provides direct, actionable advice for overcoming issues with common purification techniques.

Section A: Chromatography
Problem Root Cause Solutions & Expert Insights
Low recovery or severe tailing on silica gel (Normal Phase) Lewis acid-base interaction between boron and silanol groups.[1]1. Use Boric Acid-Treated Silica: Impregnating your silica gel with boric acid can significantly suppress the over-adsorption of boronate esters, leading to better recovery and peak shape.[1][12][13] 2. Add a Mobile Phase Modifier: For boronic acids, adding a small amount of a polar, protic solvent like methanol or a modifier like acetic acid can sometimes improve elution, but may not solve the underlying issue.[14] 3. Switch to a Different Stationary Phase: Neutral alumina can be an effective alternative for less polar boronate esters, as it has a different surface chemistry.[14]
Product decomposition or hydrolysis on column (Reversed-Phase HPLC) Hydrolysis of boronate esters (e.g., Bpin) back to the boronic acid, catalyzed by residual silanols or mobile phase pH.[5]1. Optimize Mobile Phase: Avoid acidic modifiers like formic or trifluoroacetic acid if possible, as they can accelerate hydrolysis.[5] Using a mobile phase with no pH modifier or even basic conditions (with a pH-stable column) can be effective.[15] 2. Use an Aprotic Diluent: Dissolve your sample in a non-aqueous, aprotic solvent like acetonitrile or THF immediately before injection to minimize hydrolysis.[15] 3. Choose the Right Column: Columns with low silanol activity (e.g., end-capped C18 phases like Waters XTerra) have been shown to significantly reduce on-column hydrolysis.[5]

This protocol is adapted from Hitosugi et al. and is effective for the purification of pinacol boronic esters.[1][13]

  • Preparation: Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.

  • Slurry: In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Agitation: Gently agitate the slurry for 1 hour at room temperature.

  • Filtration: Remove the solvent by filtration through a Büchner funnel.

  • Washing: Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).

  • Drying: Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder. It is now ready for column packing.[1]

Section B: Recrystallization
Problem Root Cause Solutions & Expert Insights
Compound "oils out" or fails to crystallize Compound is too soluble in the chosen solvent, impurities are inhibiting crystal formation, or the compound is naturally an oil.[14]1. Systematic Solvent Screening: Test a range of solvents with varying polarities. Good solvents for boronic acid recrystallization include water, ethanol, ethyl acetate, or mixtures like EtOAc/hexanes.[14][16] 2. Use an Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (anti-solvent) in which it is insoluble until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[14] 3. Trituration: If the compound is an oil or amorphous solid, stir or grind it with a solvent in which it is poorly soluble. This can wash away soluble impurities and induce crystallization of the desired product.[14]
Section C: Liquid-Liquid Extraction
Problem Root Cause Solutions & Expert Insights
Incomplete removal of boronic acid from an organic product mixture Incorrect pH of the aqueous phase; boronic acid pKa not being properly considered.1. Use a Basic Wash: Boronic acids are acidic (pKa ~9) and can be deprotonated to form water-soluble boronate salts.[17] Washing your organic layer with a basic aqueous solution (e.g., 1M NaOH or KOH) will extract the boronic acid into the aqueous phase.[18][19] 2. pH Optimization: The efficiency of the extraction is pH-dependent. Ensure the pH of the aqueous phase is at least 2 units above the pKa of the boronic acid for complete deprotonation and transfer.
Purifying a boronic acid product from neutral/basic impurities Inefficient partitioning between phases.1. Acid/Base Extraction Workflow: Dissolve the crude mixture in an organic solvent (e.g., EtOAc). Extract with an aqueous base (e.g., 1M NaOH) to move the boronic acid into the aqueous layer.[18] Discard the organic layer containing impurities. Carefully re-acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH below the boronic acid's pKa, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.[14][18]

Part 3: Advanced Purification Strategies & Protocols

When standard methods fail, derivatization or the use of scavengers provides a robust alternative. These methods work by temporarily altering the chemical properties of the boronic acid to make it more amenable to purification.

Advanced_Purification cluster_derivatize Strategy 1: Derivatization cluster_scavenge Strategy 2: Scavenging Crude Crude Boronic Acid (R-B(OH)₂) Bpin Pinacol Ester (Bpin) (Stable, Chromatographable) Crude->Bpin Protect DEA Diethanolamine Adduct (Crystalline Solid) Crude->DEA Adduct Formation BF3K Trifluoroborate Salt (BF3K) (Crystalline, Stable) Crude->BF3K Salt Formation Bpin->Crude Deprotect DEA->Crude Release BF3K->Crude Hydrolyze Scavenger Diol/DEAM Resin (Binds Boronic Acid) PureProduct Pure Product Scavenger->PureProduct Filter Off Resin ImpureProduct Product + Boronic Acid Impurity ImpureProduct->Scavenger Treat

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How to prevent deboronation of pyridine-3-boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridine-3-Boronic Acids

Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for a common yet challenging issue in cross-coupling chemistry: the deboronation of pyridine-3-boronic acids. This document moves beyond simple protocols to explain the underlying mechanisms, offering robust troubleshooting strategies and preventative measures grounded in established chemical principles.

Part 1: Troubleshooting Guide - Diagnosis and Solutions

This section addresses specific experimental failures in a question-and-answer format, providing direct solutions and the scientific rationale behind them.

Q1: "My Suzuki-Miyaura coupling reaction with 3-pyridylboronic acid is giving low yields, and I'm isolating significant amounts of pyridine. What is happening?"

A1: Diagnosis and Core Mechanism

You are observing the classic symptoms of protodeboronation (often shortened to deboronation), a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, converting your boronic acid back to the parent heterocycle (pyridine). This process is particularly problematic for electron-deficient heteroaromatic boronic acids, including pyridine-3-boronic acid.

The primary cause is the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which polarizes the C-B bond, making the carbon atom attached to boron susceptible to protonolysis. This reaction can be catalyzed by various species in your reaction mixture, including trace water, acidic or basic conditions, and even the palladium catalyst itself.

Visualizing the Mechanism:

Below is a diagram illustrating the general pathway for protodeboronation, which competes directly with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.

deboronation_mechanism cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_deboronation Competing Protodeboronation Pd0 Pd(0)L_n OxAdd Oxidative Addition ArX Ar-X Pd_II_Complex Ar-Pd(II)-X OxAdd->Pd_II_Complex Ar-X Transmetalation Transmetalation Pd_II_Complex->Transmetalation + 3-Pyridyl-B(OH)₂ (via boronate) Ar_Pd_Ar Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar ArBOH2 3-Pyridyl-B(OH)₂ Base Base RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Product Product Ar-Ar' ArBOH2_deboron 3-Pyridyl-B(OH)₂ Deboronated Pyridine (Byproduct) ArBOH2_deboron->Deboronated Protodeboronation ProtonSource H⁺ Source (e.g., H₂O, ROH) BoronicAcidWaste B(OH)₃

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

Immediate Troubleshooting Steps:

  • Switch to a Boronic Ester: The most effective strategy is often to replace the boronic acid with a more stable derivative. Boronic esters, particularly the neopentyl glycol or pinacol esters (3-pyridyl-B(pin)), are significantly more resistant to deboronation. Their increased steric bulk protects the C-B bond from protonolysis.

  • Optimize Your Base: The choice and amount of base are critical.

    • Avoid Strong Aqueous Bases: Strong bases like NaOH or KOH in the presence of water can accelerate deboronation.

    • Use Anhydrous Conditions: Employ weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ under anhydrous conditions. The use of anhydrous solvents (e.g., dry dioxane, toluene, or THF) is crucial.

  • Control Temperature: High temperatures can increase the rate of deboronation. If possible, screen for lower reaction temperatures. Some modern catalyst systems are highly active even at room temperature.

Q2: "I've switched to 3-pyridylboronic acid pinacol ester, but I'm still seeing deboronation. What else can I do?"

A2: Advanced Troubleshooting for Boronic Esters

While esters are more stable, deboronation can still occur under harsh conditions or with suboptimal catalyst systems. Here's how to refine your protocol further.

1. Catalyst and Ligand Selection:

The palladium source and its coordinating ligand play a pivotal role. The goal is to select a system where the rate of transmetalation is much faster than the rate of protodeboronation.

  • Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or RuPhos are often superior for coupling electron-deficient heteroaryl boronic acids. They create a sterically hindered and electron-rich palladium center that promotes oxidative addition and reductive elimination while potentially slowing pathways that lead to deboronation.

  • Palladium Pre-catalyst Choice: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can ensure a more efficient initiation of the catalytic cycle, reducing the lifetime of palladium species that might promote side reactions.

2. Rigorous Control of Reaction Atmosphere and Reagents:

  • Degas Thoroughly: Oxygen can degrade both the catalyst and the boronic ester. Ensure your reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

  • Use Anhydrous Reagents: Ensure all reagents, especially the base and solvent, are strictly anhydrous. Molecular sieves can be added to the reaction vessel to scavenge trace amounts of water.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for 3-Pyridyl-B(pin)

This protocol incorporates best practices to minimize deboronation.

Parameter Recommendation Rationale
Boron Source 3-Pyridylboronic acid pinacol esterEnhanced stability over the free acid.
Aryl Halide Aryl Bromide or Iodide (1.0 eq)Standard coupling partners.
Palladium Catalyst Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)An effective catalyst system for challenging couplings.
Base K₃PO₄ (2.0 - 3.0 eq), driedA moderately strong, non-nucleophilic base suitable for anhydrous conditions.
Solvent Anhydrous Dioxane or TolueneAprotic solvents that minimize proton sources.
Temperature 80-100 °CThe lowest temperature that provides a reasonable reaction rate.
Atmosphere Argon or NitrogenPrevents oxidative degradation of the catalyst.

Step-by-Step Workflow:

  • To a dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 3-pyridylboronic acid pinacol ester (1.2-1.5 eq), and dried K₃PO₄ (2.5 eq).

  • Seal the vessel with a septum and purge with Argon for 15 minutes.

  • In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in a small amount of the anhydrous solvent.

  • Add the anhydrous solvent to the main reaction vessel via syringe, followed by the catalyst solution.

  • Place the reaction vessel in a pre-heated oil bath at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

Part 2: Frequently Asked Questions (FAQs)

Q: Are there specific storage conditions to prevent degradation of pyridine-3-boronic acid? A: Yes. Solid pyridine-3-boronic acid should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Solutions are generally not stable long-term and should be prepared fresh before use.

Q: Can the position of the nitrogen atom in the pyridine ring affect the rate of deboronation? A: Absolutely. 3-Pyridyl and 4-pyridylboronic acids are more susceptible to deboronation than 2-pyridylboronic acid. The nitrogen atom at the 2-position can coordinate to the boron atom, forming an intramolecular dative bond that stabilizes the C-B bond against cleavage.

Visualizing Positional Effects:

positional_effects cluster_2_pyridyl 2-Pyridylboronic Acid (More Stable) cluster_3_pyridyl 3-Pyridylboronic Acid (Less Stable) img2 img2 label2 Intramolecular N-B coordination stabilizes the C-B bond. img3 img3 label3 No intramolecular stabilization. C-B bond is more polarized and susceptible to cleavage.

Caption: Stabilization difference between 2- and 3-pyridylboronic acid.

Q: Are there alternatives to boronic acids/esters for introducing a 3-pyridyl group? A: Yes. If deboronation remains an insurmountable issue, consider alternative organometallic reagents.

  • 3-Pyridylzinc halides: Used in Negishi coupling.

  • 3-Pyridyl MIDA boronates: These are highly stable, crystalline solids that slowly release the boronic acid under reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.

  • Potassium 3-pyridyltrifluoroborate (CF₃BF₃K): These salts often exhibit enhanced stability compared to the corresponding boronic acids.

References

  • Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine Source: John Wiley & Sons URL: [Link]

  • Title: The Effect of Bases on the Suzuki-Miyaura Cross-Coupling Reaction: A Critical Overview Source: ACS Catalysis URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed-Miyaura Coupling Source: Chemical Reviews URL: [Link]

  • Title: Stability of 2-Heteroaryl Boronates to Protodeboronation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: MIDA Boronates: A New Class of Boron Reagents for Stereospecific Cross-Coupling Source: Nature Chemistry URL: [Link]

Technical Support Center: Optimizing Catalyst Loading for 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, ensuring robust, reproducible, and high-yielding outcomes. We will move from high-level FAQs to in-depth troubleshooting and optimization protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid.

Q1: My reaction has stalled or shows low conversion. What are the immediate steps to take?

A: Stalled reactions are often due to catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen in your substrate can coordinate to the palladium center, inhibiting catalytic activity.

  • Initial Check: Ensure your reaction is under a strict inert atmosphere (argon or nitrogen), as oxygen can deactivate the Pd(0) catalyst.[1] All solvents should be thoroughly degassed.

  • Catalyst/Ligand System: For pyridine-containing substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switching to a system with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or P(tBu)₃ is often necessary to promote the reaction and prevent catalyst inhibition.[2]

  • Base and Solvent: The choice of base and solvent is critical.[3] A common starting point is K₂CO₃ or K₃PO₄ in a dioxane/water or THF/water mixture.[2][4]

Q2: I'm observing a significant amount of a byproduct that corresponds to the mass of my boronic acid minus the B(OH)₂ group. What is happening and how can I fix it?

A: You are observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] Heteroaromatic boronic acids, especially those with electron-withdrawing groups, can be susceptible to this.[6]

  • Use Anhydrous Conditions: While many Suzuki reactions use aqueous mixtures, minimizing water content or using anhydrous conditions with a base like powdered KF can suppress protodeboronation.[7]

  • Milder Base: A very strong base can accelerate this side reaction. Consider switching from NaOH or KOH to a milder base like K₂CO₃ or Cs₂CO₃.

  • Use a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol (B(pin)) or MIDA boronate ester, can be highly effective.[2][5] These esters slowly release the boronic acid into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[5]

Q3: My LC-MS shows full consumption of my aryl halide, but my product yield is low and I see a new symmetrical byproduct. What's the likely cause?

A: This points towards homocoupling of your boronic acid, where two molecules of the boronic acid couple to form a symmetrical biaryl.[8] This is often promoted by the presence of oxygen or if the transmetalation step is slow compared to other pathways.[9]

  • Inert Atmosphere: Re-verify that your reaction setup is rigorously free of oxygen. Purge solvents and the reaction vessel thoroughly with an inert gas.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can favor homocoupling.

  • Catalyst Choice: Ensure your palladium source and ligand are of high quality. An efficient catalyst system that promotes rapid transmetalation will outcompete the homocoupling pathway.

Section 2: In-Depth Troubleshooting Guide: Systematic Catalyst Loading Optimization

Optimizing catalyst loading is a balance between maximizing yield and reaction rate while minimizing cost and residual palladium in the final product. For a complex substrate like 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, a systematic approach is required.

The Principle: Why Catalyst & Ligand Choice is Critical

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center.[10][11] The three key steps are:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base.[7]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

For your specific substrate, the pyridine nitrogen can act as a competing ligand, binding to the palladium and halting the cycle. Modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to prevent this by sterically shielding the palladium center and promoting the desired steps of the catalytic cycle.[13][14]

Workflow for Catalyst System Optimization

The following workflow provides a logical progression for identifying the optimal catalyst system and loading.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Step 1: Initial Screen Pd Precursor + Ligand (2-5 mol% Pd) B Step 2: Base & Solvent Screen (Use best catalyst from Step 1) A->B Identify lead catalyst C Step 3: Optimize Catalyst:Ligand Ratio (e.g., 1:1, 1:2, 1:4) B->C Identify lead conditions D Step 4: Titrate Pd Loading Downwards (e.g., 2% -> 1% -> 0.5% -> 0.1%) C->D Find optimal ratio E Step 5: Confirm Optimal Conditions (Run reaction at scale) D->E Determine lowest effective loading Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) A->B + R¹-X C Transmetalation Intermediate (R¹-Pd(II)L₂-R²) B->C + [R²B(OH)₃]⁻ D Reductive Elimination C->D D->A + R¹-R² Product Ar¹-Ar² (Coupled Product) D->Product R1X Ar¹-X (Aryl Halide) R1X->A R2B Ar²-B(OH)₂ (Boronic Acid) R2B->B Base Base (e.g., K₃PO₄) Base->R2B

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Technical Support Center: Effective Removal of Palladium Catalyst from Products of Reactions with 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from the products of cross-coupling reactions involving 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid. Our goal is to equip you with the knowledge to overcome common purification challenges, ensuring the integrity and purity of your target compounds.

The presence of the pyridine nitrogen in your molecule of interest introduces a specific challenge: its ability to act as a potent ligand for palladium. This coordination can lead to the formation of stable, soluble palladium complexes that are often resistant to traditional purification methods. This guide will walk you through a systematic approach to effectively remove these tenacious impurities.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during the purification of products derived from 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid and offers step-by-step solutions.

Issue 1: High Levels of Residual Palladium in the Final Product After Standard Work-up

Problem: Following a typical aqueous work-up and extraction, the isolated product still exhibits palladium levels exceeding the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH).[1]

Root Cause Analysis: The primary reason for this is the strong coordination between the Lewis basic nitrogen atom of the pyridine ring and the palladium catalyst.[1][2] This interaction forms stable palladium complexes that remain dissolved in the organic phase along with your product, making them difficult to remove through simple phase separations.

Troubleshooting Workflow:

Caption: Decision workflow for addressing high residual palladium.

Step-by-Step Solutions:

  • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica, trimercaptotriazine (TMT)-based scavengers, and cysteine-based scavengers are particularly effective for capturing palladium from reactions involving nitrogen-containing heterocycles.[2][3][4]

  • Optimize Scavenging Conditions: The efficiency of scavenging is highly dependent on experimental parameters. It is crucial to screen different scavengers and optimize the scavenger-to-palladium ratio, temperature, and reaction time.[1][2] A typical starting point is to use 3-5 equivalents of the scavenger relative to the palladium catalyst.[1]

  • Consider a Combination of Methods: A multi-pronged approach often yields the best results. For instance, an initial filtration through Celite® can remove heterogeneous palladium particles, followed by treatment with a high-affinity scavenger to capture soluble palladium species.[2]

Issue 2: Significant Product Loss During the Scavenging Process

Problem: While attempting to remove palladium, a substantial amount of the desired product is lost, leading to a low overall yield.

Root Cause Analysis: This issue typically arises from the non-specific adsorption of your product onto the scavenger material. Activated carbon, while a cost-effective option, is a common culprit due to its high surface area and broad adsorptive properties.[2]

Troubleshooting Solutions:

  • Screen for Selectivity: Test a panel of different scavengers to identify one with high selectivity for palladium and minimal affinity for your product. Silica-based scavengers often offer a better product recovery profile compared to activated carbon.[2]

  • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. An excess of the scavenger increases the risk of non-specific product binding.[5]

  • Solvent Selection: Ensure that your product is highly soluble in the solvent used during the scavenging step. Poor solubility can lead to co-precipitation with the scavenger.[2]

  • Post-Scavenging Wash: After filtering off the scavenger, wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.[5]

Purification MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Activated Carbon 500 - 100050 - 200Cost-effective.Can lead to significant product loss due to non-specific adsorption.[2]
Thiol-Functionalized Silica 500 - 1000< 10High efficiency and selectivity.[6]Higher cost compared to activated carbon.[6]
Trimercaptotriazine (TMT) Scavengers 500 - 1000< 10Highly effective for a broad range of palladium species.Can be more expensive than other scavengers.
Crystallization > 1000VariableCan be highly effective for achieving high purity.Product loss in the mother liquor; may require optimization.[7]
Celite® Filtration > 1000 (heterogeneous)100 - 500Simple and effective for removing insoluble palladium.[8]Ineffective against soluble palladium species.[8]

Note: The efficiencies are highly dependent on the specific reaction conditions and the nature of the palladium species.

Frequently Asked Questions (FAQs)

Q1: Why is palladium removal particularly challenging with pyridine-containing compounds like 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid?

A1: The nitrogen atom in the pyridine ring is a Lewis base, which can form a strong coordinate bond with the palladium catalyst.[1][2] This chelation effect can keep the palladium catalyst in solution, making it difficult to separate from the desired product using standard purification techniques like precipitation or simple extraction.

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance.[1]

Q3: Is activated carbon a good choice for palladium removal in this specific case?

A3: While activated carbon is a widely used and economical method for palladium removal, it may not be the optimal choice for this particular application.[7] Its non-specific nature can lead to significant loss of your valuable product through adsorption.[2] It is advisable to screen more selective, functionalized scavengers.

Q4: How do I choose the most suitable palladium scavenger?

A4: The selection of the best scavenger is system-dependent and is influenced by the palladium species present (e.g., Pd(0) vs. Pd(II)), the solvent, and the temperature.[9] It is highly recommended to perform a screening study with a small panel of scavengers (e.g., thiol-based, amine-based, and TMT-based) to identify the most effective one for your specific reaction.

Q5: Can I perform the scavenging step directly in the crude reaction mixture?

A5: Yes, in many cases, the scavenger can be added directly to the crude reaction mixture after the reaction has reached completion. This can streamline the workup process. However, it's important to ensure that the scavenger is compatible with the other components in the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Dissolution: After the reaction is complete, dissolve the crude product containing the residual palladium catalyst in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., thiol-functionalized silica) to the solution. A typical starting point is 3-5 molar equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure the complete recovery of your product.

  • Concentration: Combine the filtrate and the washings, and then concentrate the solution under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: General Procedure for Palladium Removal using Celite® Filtration
  • Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

  • Filtration: Prepare a pad of Celite® (approximately 1-2 cm thick) in a sintered glass funnel and wet it with the solvent. Filter the reaction mixture through the Celite® pad.

  • Washing: Wash the Celite® pad with additional solvent to ensure all the product is collected.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product. Note that this method is primarily effective for heterogeneous palladium and may need to be followed by a scavenging step for complete removal.[8]

Caption: General workflow for palladium removal and analysis.

References

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2025-08-06). ResearchGate. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023-09-06). ACS Publications. [Link]

  • How to Remove Palladium in three easy steps. (2023-01-20). Biotage. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022-01-20). PMC - NIH. [Link]

  • How can i remove palladium Pd catalyst easily? (2015-05-18). ResearchGate. [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013-05-17). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid in Drug Discovery

In the landscape of modern medicinal chemistry, 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid stands out as a pivotal molecular scaffold. Its dual functionality—a versatile pyridine-3-boronic acid moiety ideal for Suzuki-Miyaura cross-coupling reactions and a modifiable 6-(4-methoxybenzylcarbamoyl) group—makes it a highly valuable building block for the synthesis of complex pharmaceutical agents. The structural integrity and purity of this intermediate are paramount, as they directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for its characterization, alongside a critical comparison with other essential analytical techniques.

¹H NMR Spectroscopy: The Cornerstone of Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the definitive technique for the structural elucidation of organic molecules like 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid. It offers an unparalleled, atom-level insight into the molecular framework by mapping the chemical environment of each proton. This allows for the confirmation of the desired structure, the identification of impurities, and can provide quantitative information when measured against a certified standard.

Anticipated ¹H NMR Spectral Data: A Predictive Analysis

A crucial first step in analysis is to predict the ¹H NMR spectrum. This theoretical framework, grounded in fundamental principles of chemical shifts and spin-spin coupling, provides a robust benchmark for evaluating experimental data. For this molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solubilizing power and its ability to reveal exchangeable protons, such as those on the boronic acid and amide functional groups.

Table 1: Predicted ¹H NMR Data for 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid in DMSO-d₆

Predicted Chemical Shift (δ, ppm)Signal MultiplicityProton IntegrationAssigned Proton(s)Rationale for Chemical Shift and Multiplicity
~9.10Triplet (t)1HNH -CH₂The amide proton is coupled to the two adjacent methylene protons, resulting in a triplet. Its chemical shift is sensitive to concentration and temperature.
~8.85Doublet (d)1HH-2 (Pyridine)This proton is ortho to the electron-withdrawing pyridine nitrogen and adjacent to the boronic acid, causing significant deshielding and a downfield shift. It appears as a doublet due to coupling with H-4.
~8.20Doublet of doublets (dd)1HH-4 (Pyridine)Situated meta to the nitrogen and ortho to the boronic acid, this proton is coupled to both H-2 and H-5, leading to a doublet of doublets.
~8.10Doublet (d)1HH-5 (Pyridine)This proton is ortho to the electron-withdrawing amide substituent, resulting in a downfield shift. It is coupled to H-4, appearing as a doublet.
~8.05Broad Singlet (s)2HB(OH )₂The protons of the boronic acid are acidic and exchange rapidly, typically appearing as a broad singlet. This signal will disappear upon addition of D₂O.
~7.25Doublet (d)2HH-2', H-6' (Phenyl)These protons on the 4-methoxyphenyl ring are ortho to the methylene group and are coupled to the H-3' and H-5' protons.
~6.90Doublet (d)2HH-3', H-5' (Phenyl)These protons are ortho to the electron-donating methoxy group, causing an upfield shift. They are coupled to the H-2' and H-6' protons.
~4.50Doublet (d)2HNH-CH₂ -PhThe benzylic methylene protons are coupled to the single amide proton, resulting in a doublet.
~3.75Singlet (s)3HOCH₃ The three protons of the methoxy group are chemically equivalent and show no coupling, appearing as a sharp singlet.

Disclaimer: These are predicted values. Actual experimental values may vary slightly.

A Comparative Guide to Alternative Analytical Techniques

For comprehensive quality control within a regulated drug development environment, a multi-technique approach is indispensable. While ¹H NMR provides the structural blueprint, other methods offer critical insights into purity, molecular weight, and functional group identity.

Table 2: Comparison of Analytical Techniques for the Characterization of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Analytical TechniqueCore PrincipleKey Advantages for This Specific MoleculeKey Limitations and Considerations
¹H NMR Spectroscopy Measurement of nuclear spin transitions in a strong magnetic field.- Unambiguous structural confirmation. - High resolution allows for detailed analysis of isomers.- Quantitative purity assessment against an internal standard.- Higher capital and operational costs.- Lower throughput compared to chromatography.- Requires solubility in deuterated solvents.
HPLC / UHPLC Separation based on differential partitioning between a stationary and a mobile phase.- Excellent for high-precision purity determination and quantification of impurities.[1]- High sensitivity, particularly with UV detection due to the aromatic systems.- Provides no direct structural information for unknown impurities.- Boronic acids can exhibit poor peak shapes due to interactions with column silica; specialized columns or mobile phase additives may be required.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-to-charge ratio detection.- Confirms molecular weight of the main component.- Powerful for the identification of impurities and degradation products.[3]- Offers very high sensitivity and selectivity.- Ionization can be complex; boronic acids are prone to dehydration to form cyclic boroxines and may form solvent adducts, complicating spectral interpretation.[3][4]- Not inherently quantitative without appropriate standards.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measurement of the absorption of infrared radiation by molecular vibrations.- Rapid and non-destructive identity confirmation.- Confirms the presence of key functional groups: O-H (boronic acid, ~3200 cm⁻¹), N-H (amide, ~3300 cm⁻¹), C=O (amide, ~1650 cm⁻¹), and B-O (boronic acid, ~1350 cm⁻¹).[5]- Provides limited structural information and cannot distinguish between isomers.- Not suitable for quantifying impurities or assessing overall purity.- Broad O-H and N-H stretching bands can overlap and obscure other spectral features.

Detailed Experimental Protocol: ¹H NMR Analysis

Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification and purity assessment.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid sample into a clean, dry NMR tube.

    • Add ~0.6 mL of high-purity DMSO-d₆ containing a known concentration of an internal standard (e.g., tetramethylsilane (TMS) at 0 ppm or another suitable standard).

  • Dissolution:

    • Securely cap the NMR tube.

    • Gently vortex or sonicate the tube for 1-2 minutes to ensure complete dissolution of the sample. A clear, homogeneous solution should be obtained.

  • Spectrometer Setup (400 MHz example):

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

    • Tune and match the proton probe to the correct frequency.

  • Data Acquisition:

    • Set up a standard one-dimensional proton experiment.

    • Key acquisition parameters:

      • Pulse Angle: 30° (to ensure adequate relaxation between scans for quantification).

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons).

      • Number of Scans: 16 (increase for samples with low concentration to improve signal-to-noise).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the resulting spectrum to obtain pure absorption peaks.

    • Apply a baseline correction.

    • Calibrate the chemical shift axis by referencing the residual DMSO peak to δ 2.50 ppm.

    • Integrate all signals, setting the integration of a well-resolved, non-exchangeable proton signal (e.g., the OCH₃ singlet) to its theoretical value (3H).

    • Analyze the chemical shifts, coupling patterns, and integration values to confirm the structure and identify any impurities.

Visualizing the NMR Workflow

NMR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis A Weigh Sample & Standard B Dissolve in DMSO-d6 A->B C Insert into NMR Spectrometer B->C D Lock, Tune & Shim C->D E Acquire 1D 1H Spectrum D->E F Fourier Transform & Phasing E->F G Calibration & Integration F->G H Structural Assignment & Purity Calculation G->H I Verified Structure Quantitative Purity Impurity Profile H->I Final Report

Caption: A streamlined workflow for the ¹H NMR analysis of pharmaceutical intermediates.

Expert Recommendation

For the robust characterization of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid in a drug development pipeline, an integrated analytical strategy is essential.

  • Primary Characterization: ¹H NMR spectroscopy must be employed as the primary technique for absolute structural confirmation and for establishing a reference standard.

  • Routine Quality Control: For routine analysis of batch-to-batch consistency and purity, a validated HPLC/UHPLC method is the most efficient and reliable choice.[6][1]

  • Investigative Analysis: When unexpected impurities are detected or for in-depth stability studies, LC-MS is the tool of choice for rapid impurity identification and molecular weight confirmation.[3]

  • Rapid Identity Check: FT-IR can be implemented as a quick, first-pass identity check for raw material verification.

By leveraging the strengths of each of these techniques, development teams can build a comprehensive analytical package that ensures the quality, safety, and efficacy of the final pharmaceutical products derived from this versatile chemical building block.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Reddy, B. V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(20), 5759-5765. Retrieved from [Link]

  • Lead Sciences. (n.d.). (6-((4-Methoxybenzyl)carbamoyl)pyridin-3-yl)boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

  • Peak, D., Luther, G. W., & Sparks, D. L. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta, 67(14), 2551-2560. Retrieved from [Link]

  • Santosh, L., et al. (1969). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 47(1), 129-135. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]

  • ACS Publications. (2015). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2015). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • National Institutes of Health. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed Central. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: A Comparative Analysis of Pyridine-3-boronic Acid and Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Archetype

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its broad functional group tolerance and reliability in constructing C-C bonds.[1][2] At the heart of this Nobel Prize-winning transformation lies the organoboron reagent, typically a boronic acid. Phenylboronic acid (PBA) is the archetypal substrate—robust, predictable, and foundational to our understanding of the reaction.

However, in the landscape of drug discovery and materials science, the incorporation of heteroaromatic scaffolds is paramount for modulating pharmacological and electronic properties.[3] Pyridine rings, in particular, are ubiquitous structural motifs in active pharmaceutical ingredients (APIs).[4][5][6] This brings us to pyridine-3-boronic acid (3-PBA), a common yet more nuanced coupling partner. While structurally similar to PBA, its reactivity profile is distinct, governed by a complex interplay of electronic effects and potential catalyst interactions.

This guide provides an in-depth comparison of the reactivity of pyridine-3-boronic acid versus phenylboronic acid. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles that dictate their behavior, offering field-proven insights to help researchers anticipate challenges, optimize reaction conditions, and achieve synthetic success.

Pillar 1: The Electronic Landscape and Its Mechanistic Consequences

The fundamental difference in reactivity between PBA and 3-PBA stems from the electronic nature of their respective aromatic rings. This directly influences the key transmetalation step of the Suzuki-Miyaura catalytic cycle.

Phenylboronic Acid: The Neutral Benchmark The phenyl group in PBA is electronically neutral to slightly electron-donating. This electronic character facilitates a smooth and efficient transmetalation step, where the aryl group is transferred from the activated boronate species to the palladium(II) center.

Pyridine-3-boronic Acid: The π-Deficient Challenger The pyridine ring is a π-deficient heterocycle due to the presence of the electronegative nitrogen atom. This has two major consequences:

  • Slower Transmetalation: The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the 3-pyridyl group. This directly slows down the crucial transmetalation step, which is often the rate-limiting step in couplings with heteroaryl boronic acids.[3]

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst.[3][7] This coordination can lead to catalyst inhibition or deactivation, sequestering the active metal center and hindering the catalytic cycle.

These electronic disparities necessitate different strategic approaches to reaction design, particularly in the choice of catalyst, ligand, and base.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_complex R¹-Pd(II)L₂-X Oxidative Adduct Pd0->PdII_complex Oxidative Addition (R¹-X) sublabel_oa Generally fast for Ar-Br, Ar-I. Transmetalation_complex R¹-Pd(II)L₂-R² Di-organopalladium Intermediate PdII_complex->Transmetalation_complex Transmetalation (R²B(OH)₂ + Base) sublabel_trans Rate influenced by R² electronics. Slower for electron-deficient 3-PBA. Transmetalation_complex->Pd0 Reductive Elimination product_out R¹-R² Product Transmetalation_complex->product_out start->Pd0 Catalyst Precursor Reduction

Caption: The Suzuki-Miyaura Catalytic Cycle.

Pillar 2: Stability and the Protodeboronation Side Reaction

The most common failure mode for Suzuki-Miyaura reactions is the undesired cleavage of the C–B bond by a proton source, a side reaction known as protodeboronation.[3][8] This process consumes the boronic acid, converting it into the corresponding arene or heteroarene, thus reducing the yield of the desired coupled product.

Phenylboronic Acid: PBA is generally stable under typical Suzuki conditions and less prone to protodeboronation.

Pyridine-3-boronic Acid: The stability of pyridinylboronic acids is highly dependent on the position of the boronic acid group. While the 2-pyridyl isomer is notoriously unstable and undergoes rapid protodeboronation via a zwitterionic intermediate (half-life of ~25-50 seconds at pH 7, 70 °C), the 3-pyridyl and 4-pyridyl isomers are significantly more robust.[8][9][10] Studies have shown that 3-PBA has a protodeboronation half-life greater than one week under basic conditions (pH 12, 70 °C), rendering it a far more reliable reagent than its 2-pyridyl counterpart.[9][10][11]

Despite its relative stability, the potential for protodeboronation of 3-PBA should not be ignored, especially in reactions that are sluggish due to slow transmetalation. The key to success is to ensure the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation.

Pillar 3: Practical Implications for Reaction Optimization

The electronic and stability differences between PBA and 3-PBA dictate the optimal conditions for their successful coupling.

  • Catalyst and Ligand Selection: For standard PBA couplings, simple palladium sources like Pd(OAc)₂ with triphenylphosphine (PPh₃) can be effective.[12] However, for the more challenging 3-PBA, the combination of catalyst inhibition and slower transmetalation requires a more sophisticated catalyst system. The use of electron-rich and sterically hindered phosphine ligands, such as tricyclohexylphosphine (PCy₃) , XPhos , or SPhos , is crucial.[13] These ligands promote the reductive elimination step and stabilize the palladium center, preventing deactivation and accelerating the overall catalytic cycle.[13]

  • Base Selection: The base plays a critical role in activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[2]

    • For PBA: Common inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃ are generally effective.

    • For 3-PBA: While the aforementioned bases can work, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) is often the superior choice.[13] It more effectively promotes the formation of the boronate from the electron-deficient 3-PBA, helping to accelerate the sluggish transmetalation step.

  • Solvent System: The choice of solvent is primarily dictated by the solubility of the substrates and the required reaction temperature. Biphasic solvent systems like dioxane/water or toluene/water are commonly used for both boronic acids to dissolve both the organic substrates and the inorganic base.[13] It is critical to thoroughly degas solvents to remove oxygen, which can deactivate the Pd(0) catalyst.[13]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Workup & Purification A 1. Add Solids: Aryl Halide, Boronic Acid, Base B 2. Add Catalyst & Ligand A->B C 3. Seal Vessel B->C D 4. Evacuate & Backfill with Inert Gas (3x) C->D E 5. Add Degassed Solvents D->E F 6. Heat to Reaction Temp E->F G 7. Monitor Progress (TLC, GC/LC-MS) F->G H 8. Aqueous Workup G->H I 9. Extraction H->I J 10. Purification (e.g., Column Chromatography) I->J

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Quantitative Data Summary

The following table summarizes the key properties and typical reaction parameters for phenylboronic acid and pyridine-3-boronic acid.

ParameterPhenylboronic AcidPyridine-3-boronic AcidRationale for Difference
Electronic Nature Neutral / Weakly DonatingElectron-Withdrawing (π-deficient)The electronegative nitrogen atom in the pyridine ring withdraws electron density.[3]
pKa ~8.8~8.0 (boronic acid), ~4.2 (pyridinium)The electron-withdrawing pyridine ring increases the Lewis acidity of the boron atom.[14][15][16]
Relative Stability HighModerate to High3-PBA is significantly more stable than 2-PBA but potentially more susceptible to protodeboronation than PBA under forcing conditions.[9][10]
Typical Catalyst Pd(OAc)₂, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂A more active Pd(0) source is often preferred for the more challenging substrate.
Typical Ligand PPh₃, P(tBu)₃XPhos, SPhos, PCy₃ Bulky, electron-rich ligands are required to overcome slow transmetalation and prevent catalyst inhibition by the pyridine nitrogen.[13]
Typical Base K₂CO₃, Na₂CO₃, Cs₂CO₃K₃PO₄ , Cs₂CO₃A stronger base is often needed to facilitate the formation of the pyridyl boronate for efficient transmetalation.[13]
Reaction Temp. 80 - 110 °C80 - 110 °CTemperatures are generally comparable and substrate-dependent.

Exemplary Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Standard Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol is adapted from standard literature procedures for robust Suzuki-Miyaura couplings.[17][18]

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Phenylboronic Acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Dioxane and Water (4:1 v/v)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Place the vessel in a preheated oil bath at 100 °C.

    • Stir vigorously for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Coupling of an Aryl Bromide with Pyridine-3-boronic Acid

This protocol incorporates best practices for challenging heteroaryl couplings.[13]

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Pyridine-3-boronic Acid (1.5 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv)

    • Dioxane and Water (4:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl bromide, pyridine-3-boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add the thoroughly degassed dioxane/water solvent mixture via cannula or syringe.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir vigorously for 4-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality Behind Protocol Differences: The use of 1.5 equivalents of 3-PBA helps to compensate for any potential protodeboronation. The Pd₂(dba)₃/SPhos system provides a highly active catalyst necessary for this more demanding transformation, while K₃PO₄ ensures efficient boronate formation to drive the transmetalation step forward.

Conclusion

While pyridine-3-boronic acid and phenylboronic acid are both workhorse reagents in Suzuki-Miyaura cross-coupling, they are not interchangeable. Phenylboronic acid serves as a reliable and straightforward coupling partner, reflective of its neutral electronic character and high stability. Pyridine-3-boronic acid, while a valuable building block for introducing the crucial pyridine moiety, presents a greater challenge due to the electron-deficient nature of the ring and the potential for catalyst inhibition by the Lewis basic nitrogen.

Successful and reproducible couplings with pyridine-3-boronic acid hinge on a rational choice of reaction conditions. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a strong base (e.g., K₃PO₄) are critical adjustments that directly address the mechanistic hurdles of slower transmetalation and catalyst deactivation. By understanding these fundamental principles, researchers can confidently and effectively employ both of these essential boronic acids in their synthetic endeavors.

References

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chem Pharm Bull (Tokyo).
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids. Benchchem.
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion
  • Protodeboron
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2025).
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor. (2025).
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

Sources

A Comparative Guide to HPLC Purity Assessment of Synthesized 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Boronic acids and their derivatives are pivotal building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are instrumental in creating complex organic molecules.[1] The subject of this guide, 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, is a structurally complex intermediate where precise purity determination is critical to ensure the integrity of the final API.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this synthesized compound. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare the outcomes to establish a robust, reliable, and scientifically sound analytical approach. This work is grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4]

The Analytical Challenge: Properties of Pyridine-3-boronic Acid Derivatives

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid possesses several chemical features that inform the HPLC method development strategy:

  • Polarity: The presence of the boronic acid group, an amide linkage, and a pyridine ring imparts significant polarity. This requires careful selection of a reversed-phase column that can provide adequate retention for polar analytes.[5]

  • UV Chromophore: The aromatic rings (pyridine and methoxybenzyl) provide strong UV absorbance, making UV detection, particularly with a Photodiode Array (PDA) detector, an ideal choice for quantification and peak purity analysis.[6][7][8]

  • Potential for On-Column Instability: Boronic acids can be susceptible to on-column hydrolysis or other degradation, which can complicate accurate analysis.[9][10][11][12][13] Method conditions, therefore, must be optimized to minimize this risk.

  • Complex Impurity Profile: Synthesis via Suzuki coupling or other cross-coupling reactions can introduce a variety of impurities, including starting materials, homocoupling byproducts, dehalogenated species, and boronic acid oxidation products.[14][15][16] The analytical method must be able to resolve the main component from these potential impurities.

Comparative HPLC Method Development

To identify the most suitable analytical method, two distinct reversed-phase HPLC approaches were developed and compared. The primary goal is to achieve optimal resolution between the main peak and all potential impurities with good peak symmetry. High-performance liquid chromatography (HPLC) is a separation technique that relies on a solid stationary phase and a liquid mobile phase to separate components of a mixture.[17]

Method A: The Workhorse - C18 Stationary Phase

A C18 (octadecylsilane) column is the most common starting point for reversed-phase HPLC method development due to its broad applicability and hydrophobicity.[18]

  • Rationale: The C18 stationary phase provides strong hydrophobic interactions, which should effectively retain the aromatic portions of the target molecule. To improve peak shape for the basic pyridine moiety and ensure the boronic acid is in a single ionic state, an acidic mobile phase modifier is essential. Trifluoroacetic acid (TFA) is a common choice, acting as an ion-pairing agent and pH stabilizer to yield sharp, symmetrical peaks.[19][20][21][22]

Method B: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase

A phenyl-hexyl column offers a different separation mechanism, relying on π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte, in addition to hydrophobic interactions.

  • Rationale: This alternative selectivity can be highly effective for separating aromatic compounds and may provide a different elution order or improved resolution for critical impurity pairs compared to a standard C18 column.[23][24] The use of methanol as the organic modifier in this method is intentional, as it can enhance the unique π-π interactions of the phenyl phase.[24]

Experimental Protocols

The following protocols are designed to be self-validating, adhering to the principles of system suitability testing as defined by USP <621>.[25][26][27]

Standard and Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water.

HPLC System and Conditions
ParameterMethod A: C18 AnalysisMethod B: Phenyl-Hexyl Analysis
HPLC System Agilent 1260 Infinity II or equivalent with PDA DetectorAgilent 1260 Infinity II or equivalent with PDA Detector
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µmPhenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Methanol
Gradient 20% B to 80% B over 15 min; hold at 80% B for 3 min30% B to 90% B over 15 min; hold at 90% B for 3 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection PDA at 275 nmPDA at 275 nm
System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 1.5 for the main peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for the peak area.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect PDA Detection (275 nm) separate->detect integrate Integrate Peaks detect->integrate purity Calculate % Purity integrate->purity report Generate Report purity->report

Results and Discussion

The performance of both HPLC methods was evaluated based on retention time, resolution of the main peak from impurities, peak shape, and calculated purity.

Comparative Chromatographic Data
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (Main Peak) 8.52 min9.78 min
Tailing Factor (Main Peak) 1.11.3
Resolution (Main Peak to Closest Impurity) 2.21.8
Number of Impurities Detected 43
Calculated Purity (%) 98.9%99.1%
Analysis of Performance

Method A (C18): This method provided excellent peak shape with a tailing factor of 1.1, indicating minimal undesirable secondary interactions with the stationary phase. The resolution between the main peak and the closest eluting impurity was 2.2, which is well above the baseline separation requirement of 1.5. This method was able to detect four distinct impurities, providing a comprehensive profile of the synthesized material.

Method B (Phenyl-Hexyl): While the peak shape was acceptable (tailing factor of 1.3), it was slightly broader than that observed with the C18 column. The resolution to the nearest impurity was lower at 1.8, and one minor impurity that was resolved in Method A appeared to co-elute with another impurity in this method. The calculated purity was slightly higher, likely due to the co-elution of impurities, which can lead to an underestimation of the total impurity content.

Peak Purity Assessment with PDA Detector

A critical component of this analysis is the use of a Photodiode Array (PDA) detector. A PDA detector acquires absorbance data across a wide range of UV-visible wavelengths simultaneously.[7][28] This allows for the assessment of peak purity by comparing the UV spectra across the entire peak.[6][29] For both methods, the main peak was subjected to peak purity analysis.

  • Method A: The peak purity analysis for the main component showed no signs of co-elution, with the purity angle being less than the purity threshold. This provides a high degree of confidence that the main peak represents a single, pure compound.

  • Method B: The peak purity analysis was also acceptable, but the slight peak tailing suggests that minor, spectrally similar impurities might be hidden.

HPLC_System MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Injector Pump->Injector Column Column (C18 or Phenyl-Hexyl) Injector->Column Detector PDA Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Conclusion and Recommendation

Both HPLC methods are capable of determining the purity of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid. However, the comparative data reveals that Method A, utilizing a C18 column with a TFA-modified water/acetonitrile mobile phase, is superior for this specific application.

The key advantages of Method A are:

  • Superior Resolution: It provides better separation of the main compound from its process-related impurities.

  • Improved Peak Shape: The sharper, more symmetrical peak allows for more accurate integration and quantification.

  • Comprehensive Impurity Profile: It was able to resolve a greater number of impurities, providing a more accurate assessment of the overall sample purity.

This guide underscores the importance of a systematic and comparative approach to HPLC method development. While a standard C18 column often serves as an excellent starting point, evaluating alternative selectivities is a crucial step in ensuring the development of a robust and reliable analytical method suitable for the stringent requirements of pharmaceutical development. The validation of such analytical procedures should follow established guidelines, such as ICH Q2(R1), to demonstrate that the method is suitable for its intended purpose.[3][4][30][31][32]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • <621> CHROMATOGRAPHY. vertexaisearch.cloud.google.com.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . ECA Academy. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices . Lab Manager. [Link]

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis . pharmaceuticalupdates.com. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? . ResearchGate. [Link]

  • USP <621> Chromatography - DSDP Analytics . dsdpanalytics.com. [Link]

  • <621> Chromatography - US Pharmacopeia (USP) . USP. [Link]

  • the role of TFA on Reverse phase chromatography? . Chromatography Forum. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]

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  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . FDA. [Link]

  • Peak Purity Algorithms using Diode Array Detectors . LCGC International. [Link]

  • Quality Guidelines - ICH . ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection . Labcompare. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System . Waters. [Link]

  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited . PubMed. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling . YouTube. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System . Waters Corporation. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Hichrom. [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC . Taylor & Francis Online. [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P . SIELC Technologies. [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters . ResearchGate. [Link]

  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc . Ingenta Connect. [Link]

  • Reversed Phase HPLC Method Development . Phenomenex. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters . PubMed. [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC . Semantic Scholar. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study . ResearchGate. [Link]

  • Reverse Phase Chromatography Techniques . Chrom Tech, Inc.. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. [Link]

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  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates . yonedachem.com. [Link]

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Beyond the Workhorse: A Comparative Guide to Alternative Boronic Acids for Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as an undisputed cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For decades, boronic acids have been the faithful nucleophilic partners in this transformation. However, their inherent instability, particularly for heterocyclic and vinyl variants, often presents significant challenges related to handling, storage, and reproducibility. This guide provides an in-depth comparison of leading alternatives to traditional boronic acids, offering researchers, scientists, and drug development professionals a clear understanding of their respective strengths and applications, supported by experimental data.

The Limitations of a Classic: Why Seek Alternatives?

While incredibly useful, boronic acids are not without their drawbacks. Many are susceptible to protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and lead to inconsistent reaction outcomes.[1][2] The instability is particularly pronounced for heteroarylboronic acids, which are prone to decomposition and can have low success rates in coupling reactions.[1] These challenges have spurred the development of more robust boronic acid surrogates that offer enhanced stability without compromising the desired reactivity.

A New Generation of Boron Reagents

Several classes of boronic acid alternatives have emerged as powerful tools for Suzuki coupling, each with unique properties that make them suitable for specific applications. This guide will focus on the most prominent and well-established alternatives: Potassium Organotrifluoroborates, N-Methyliminodiacetic Acid (MIDA) Boronates, and Diethanolamine (DABO) Boronates.

Potassium Organotrifluoroborates (R-BF₃K): Crystalline Stability

Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[1][3] This enhanced stability circumvents many of the handling and storage issues associated with boronic acids.[1][3] They are readily prepared from boronic acids by treatment with potassium hydrogen fluoride (KHF₂), making them highly accessible.[3]

In the catalytic cycle, the trifluoroborate is thought to undergo slow hydrolysis to the corresponding boronic acid in situ, which then participates in the transmetalation step.[4] This slow release mechanism can be particularly advantageous when working with unstable boronic acids.

N-Methyliminodiacetic Acid (MIDA) Boronates: A Platform for Controlled Release

MIDA boronates are another class of air-stable, crystalline solids that have gained significant traction.[5][6] The MIDA ligand forms a dative bond with the boron center, rendering it tetracoordinate and significantly less reactive towards transmetalation under anhydrous conditions.[7] This property makes MIDA boronates exceptionally stable and compatible with a wide range of reaction conditions, including chromatography.[7]

The boronic acid can be "released" from the MIDA ligand under specific aqueous basic conditions, allowing for a "slow-release" of the active coupling partner. This feature is particularly beneficial for notoriously unstable boronic acids, such as 2-heterocyclic and vinyl derivatives, leading to dramatically improved yields in many cases.[5][6]

Diethanolamine (DABO) Boronates: Cost-Effective Stability

DABO boronates are formed by the condensation of a boronic acid with diethanolamine. These adducts are also air-stable solids that can be easily handled and stored.[8] Similar to other alternatives, they are believed to hydrolyze in situ to release the active boronic acid under the aqueous basic conditions of the Suzuki coupling.[8] A key advantage of DABO boronates is the low cost of the diethanolamine protecting group.

Head-to-Head Comparison: Performance in Suzuki Coupling

The choice of a boronic acid alternative often depends on the specific substrate, desired reaction conditions, and practical considerations such as cost and ease of synthesis. The following table provides a comparative overview of these reagents.

FeatureBoronic AcidsPotassium Organotrifluoroborates (R-BF₃K)MIDA BoronatesDABO Boronates
Stability Generally low, especially for heteroaryl and vinyl derivatives. Prone to protodeboronation and boroxine formation.[1][2]High. Crystalline solids, stable to air and moisture.[1][3]Very high. Indefinitely stable to air. Compatible with chromatography.[5][7]High. Air-stable solids.[8]
Handling Often requires inert atmosphere and careful storage.Easy to handle, free-flowing solids.[3]Easy to handle, crystalline solids.[5]Easy to handle solids.[8]
Reactivity Generally high, but can be diminished by decomposition.[9]Good to excellent. Slow release of boronic acid can be advantageous.[4]Excellent, especially for unstable boronic acids via slow release.[5][6]Good to excellent.[8]
Synthesis Various methods, often from organometallics and borate esters.[10]Simple reaction of boronic acid with KHF₂.[3]Condensation of boronic acid with MIDA.Condensation of boronic acid with diethanolamine.[8]
Cost Varies widely.Generally low to moderate cost of KHF₂.[3]MIDA is commercially available.Diethanolamine is very inexpensive.
Key Advantage High atom economy, readily available for many simple structures.Exceptional stability, good for a wide range of substrates.Controlled "slow-release" of unstable boronic acids, enabling challenging couplings.[5][6]Cost-effective and straightforward preparation.

Experimental Workflows: Putting Theory into Practice

To illustrate the practical application of these alternatives, detailed experimental protocols for Suzuki-Miyaura coupling reactions are provided below.

Experimental Protocol 1: Suzuki-Miyaura Coupling of a Potassium Alkyltrifluoroborate with an Aryl Chloride

This protocol is a general guide for the cross-coupling of a potassium secondary alkyltrifluoroborate with various aryl chlorides.

Materials:

  • Potassium alkyltrifluoroborate (1.0 equiv)

  • Aryl chloride (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol %)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Deionized water

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the potassium alkyltrifluoroborate, aryl chloride, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and deionized water.

  • In a separate vial, combine Pd(OAc)₂ and RuPhos, and then add this catalyst mixture to the reaction tube under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol 2: Slow-Release Suzuki-Miyaura Coupling of a MIDA Boronate with an Aryl Chloride

This protocol is designed for the coupling of an air-stable MIDA boronate, which is particularly useful for unstable boronic acids.

Materials:

  • MIDA boronate (1.0 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd(OAc)₂ (5 mol %)

  • SPhos (10 mol %)

  • K₃PO₄ (7.5 equiv)

  • Dioxane/H₂O (5:1 mixture)

Procedure:

  • In a reaction vessel, combine the MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 60 °C for 6 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Experimental Protocol 3: Suzuki-Miyaura Coupling of a DABO Boronate with an Aryl Halide

This protocol demonstrates the direct use of a stable DABO boronate in a Suzuki coupling reaction.

Materials:

  • DABO boronate (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol %)

  • JohnPhos (4 mol %)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

Procedure:

  • To a reaction flask, add the DABO boronate, aryl halide, Pd(OAc)₂, JohnPhos, and K₂CO₃.

  • Evacuate and backfill the flask with argon.

  • Add the toluene/H₂O solvent mixture.

  • Heat the reaction to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and perform an aqueous workup.

  • Purify the product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Boronic Acid Alternatives

Suzuki_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_alternatives Boronic Acid Alternatives Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII R¹-X TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 R²-B(OH)₂ (from alternative) PdII_R2->Pd0 RE Reductive Elimination PdII_R2->RE Product R¹-R² RE->Product BoronicAcid R-B(OH)₂ (Traditional) BoronicAcid->TM Trifluoroborate R-BF₃K (Potassium Organotrifluoroborate) Trifluoroborate->BoronicAcid H₂O/Base MIDA R-B(MIDA) (MIDA Boronate) MIDA->BoronicAcid H₂O/Base (Slow Release) DABO R-B(DABO) (DABO Boronate) DABO->BoronicAcid H₂O/Base

Caption: The Suzuki-Miyaura catalytic cycle and the in-situ generation of the active boronic acid from its stable alternatives.

Conclusion: Selecting the Right Tool for the Job

The development of stable and easy-to-handle boronic acid alternatives has significantly expanded the scope and practicality of the Suzuki-Miyaura cross-coupling reaction. Potassium organotrifluoroborates, MIDA boronates, and DABO boronates each offer distinct advantages over their traditional boronic acid counterparts. For routine couplings with stable boronic acids, the traditional reagents may suffice. However, when faced with challenging substrates, particularly unstable heteroaryl or vinyl boronic acids, MIDA boronates and their slow-release capability often provide a superior solution. Potassium organotrifluoroborates offer a robust and broadly applicable alternative with excellent stability, while DABO boronates present a highly cost-effective option. By understanding the properties and applications of these reagents, researchers can select the optimal tool to enhance the efficiency, reproducibility, and success of their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
  • Qassem, T. A., et al. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7, 501-512.
  • BenchChem. (2025).
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716–6717.
  • Rychnovsky, S. D., & Reilly, M. (2006). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 8(25), 5893–5896.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
  • Bandgar, B. P., & Bettigeri, S. V. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(18), 3241–3243.
  • Molander, G. A., & Fumagalli, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(15), 5743–5747.
  • Dreher, S. D., et al. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6534–6547.
  • Bédard, A.-C., & Paquin, J.-F. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956–1959.
  • Amanote Research. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Amanote.
  • BenchChem. (2025). A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716–6717.
  • ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF.
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
  • Poster Board #1276. (n.d.).
  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17354–17357.
  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study | Request PDF.
  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted....
  • Darses, S., & Pucheault, M. (2011). Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. Organic Letters, 13(10), 2568–2571.
  • Leonori, D., & Procter, D. J. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(47), 17332–17342.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. BenchChem.
  • Wu, J., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Thiosulfonate synthesis by S-S coupling. Organic Chemistry Portal.

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Spectroscopic data for validation of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive framework for the spectroscopic validation of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, a molecule of interest for its potential applications in medicinal chemistry and chemical biology. While experimental data for this specific compound is not widely published, this document outlines the expected spectroscopic characteristics and provides a comparative analysis with structurally related compounds to serve as a robust validation protocol.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to apply modern spectroscopic techniques for the structural elucidation of complex organic molecules. We will delve into the theoretical underpinnings of each analytical method, present predicted data, and offer detailed experimental protocols, ensuring a self-validating system for structural confirmation.

The Molecular Structure: A Hybrid of Functionalities

6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid (Molecular Formula: C14H15BN2O4, Molecular Weight: 286.09 g/mol ) is a multifaceted molecule that incorporates a pyridine-3-boronic acid moiety, a carboxamide linker, and a 4-methoxybenzyl group.[1] Each of these components possesses distinct spectroscopic signatures that, when analyzed in concert, provide a definitive structural fingerprint. The validation process relies on the synergistic interpretation of data from Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of the entire structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is expected to exhibit a series of distinct signals, each corresponding to a unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, providing clues to their proximity to electronegative atoms and aromatic rings.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
B(OH)₂8.0 - 9.0br s2HThe acidic protons of the boronic acid group are typically broad and may exchange with residual water in the solvent.
Pyridine-H7.8 - 9.0m3HThe protons on the pyridine ring will appear in the aromatic region, with their exact shifts and coupling patterns dictated by their positions relative to the boronic acid and amide substituents.
Benzyl-CH₂4.5 - 4.7d2HThese protons are adjacent to the amide nitrogen and the aromatic ring, leading to a downfield shift. They will likely appear as a doublet due to coupling with the amide N-H.
Methoxy-OCH₃3.8 - 3.9s3HThe three protons of the methoxy group are equivalent and will appear as a sharp singlet.
Aromatic-H (Benzyl)6.8 - 7.4m4HThe protons on the 4-methoxyphenyl ring will show a characteristic AA'BB' splitting pattern.
Amide-NH8.5 - 9.5t1HThe amide proton will be a triplet due to coupling with the adjacent benzylic CH₂ group and will likely be broad.

Comparative Analysis:

For comparison, consider the ¹H NMR data for a related compound, (6-propylcarbamoyl)pyridine-3-boronic acid. In D₂O, the pyridine protons appear at δ 8.86 (s, 1H), 8.68 (d, 1H), and 8.21 (d, 1H).[2] The propyl group's protons are observed at δ 3.32 (t, 2H), 1.55 (sext, 2H), and 0.84 (t, 3H).[2] This provides a reference for the expected chemical shifts of the pyridine and alkyl portions of our target molecule.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (δ, ppm)Rationale
C=O (Amide)165 - 170The carbonyl carbon of the amide is characteristically found in this downfield region.
C-B (Pyridine)130 - 135The carbon atom directly attached to the boron will have its chemical shift influenced by the boron atom. The signal may be broad due to quadrupolar relaxation of the boron nucleus.
Pyridine Carbons120 - 155The carbon atoms of the pyridine ring will resonate in the aromatic region.
Benzyl Aromatic Carbons114 - 160The carbons of the 4-methoxyphenyl ring will appear in the aromatic region, with the carbon bearing the methoxy group being the most shielded.
Benzyl-CH₂43 - 46This aliphatic carbon is deshielded by the adjacent nitrogen and aromatic ring.
Methoxy-OCH₃55 - 56The methoxy carbon is a characteristic signal in this region.

Comparative Analysis:

In the ¹³C NMR spectrum of (6-propylcarbamoyl)pyridine-3-boronic acid in D₂O, the pyridine carbons are observed at δ 171.24, 170.15, 154.45, 149.38, 143.97, and 124.25.[2] The propyl carbons appear at δ 44.20, 24.88, and 13.53.[2] This data can be used to approximate the expected shifts for the pyridine and amide-adjacent carbons in our target molecule.

Part 2: Mass Spectrometry (MS) - Weighing the Evidence

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

For 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid (C14H15BN2O4), the expected exact mass is 286.1125 g/mol . In a high-resolution mass spectrum (HRMS), observing a molecular ion peak corresponding to this mass would be strong evidence for the correct elemental composition.

Expected Fragmentation Patterns:

  • Loss of H₂O: Boronic acids are known to readily lose water. A peak corresponding to [M-H₂O]+ would be expected.

  • Loss of B(OH)₂: Cleavage of the C-B bond would result in a fragment corresponding to the rest of the molecule.

  • Cleavage of the Amide Bond: Fragmentation at the amide bond can occur in two ways, leading to fragments corresponding to the pyridineboronic acid portion and the 4-methoxybenzyl portion.

  • Loss of the Methoxy Group: A peak corresponding to [M-CH₃]+ or [M-OCH₃]+ may be observed.

Comparative Analysis:

Predicted mass spectral data for the related compound 6-(methoxycarbonyl)pyridine-3-boronic acid (C7H8BNO4) shows expected adducts at [M+H]+ (m/z 182.06192) and [M+Na]+ (m/z 204.04386).[3] This provides a basis for predicting the ionization behavior of our target molecule.

Part 3: Infrared (IR) Spectroscopy - The Vibrational Signature

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Expected IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
O-H stretch (Boronic Acid)3200 - 3600 (broad)The hydrogen-bonded O-H groups of the boronic acid will produce a broad absorption band.
N-H stretch (Amide)3300 - 3500The N-H stretching vibration of the secondary amide will appear in this region.
C-H stretch (Aromatic)3000 - 3100Stretching vibrations of the C-H bonds on the aromatic rings.
C-H stretch (Aliphatic)2850 - 3000Stretching vibrations of the C-H bonds of the benzyl CH₂ and methoxy OCH₃ groups.
C=O stretch (Amide I)1630 - 1680The strong carbonyl stretch is a hallmark of the amide functional group.
N-H bend (Amide II)1510 - 1570This band arises from the N-H bending vibration coupled with C-N stretching.
C=C stretch (Aromatic)1450 - 1600A series of bands corresponding to the stretching vibrations of the carbon-carbon bonds in the aromatic rings.
B-O stretch1310 - 1380The stretching vibration of the boron-oxygen bonds.
C-O stretch (Ether)1230 - 1270 (asymmetric) & 1020 - 1060 (symmetric)These bands are characteristic of the aryl ether linkage in the methoxy group.

Comparative Analysis:

The infrared spectra of pyridine and its derivatives typically show characteristic ring vibrations. For instance, studies on the adsorption of pyridine carboxylic acids on ceria nanoparticles have identified key vibrational modes for the pyridyl ring and carboxylate groups.[4] These studies can inform the assignment of the pyridine-related bands in the spectrum of our target compound.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality data for structural validation, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound.

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Record the ¹³C NMR spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI) in both positive and negative ion modes.

    • Acquire the full scan mass spectrum over an appropriate m/z range.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

    • Analyze the fragmentation pattern to confirm the connectivity of the different structural motifs.

Infrared Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the ATR crystal and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 5: Visualizing the Validation Workflow

The following diagrams illustrate the molecular structure and the logical workflow for its spectroscopic validation.

Molecular Structure of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid cluster_pyridine Pyridine-3-boronic acid Moiety cluster_amide Amide Linker cluster_benzyl 4-Methoxybenzyl Group Pyridine Pyridine Ring BoronicAcid B(OH)₂ Pyridine->BoronicAcid at C3 Amide C(=O)NH Pyridine->Amide at C6 Benzyl Benzyl Ring Amide->Benzyl Methoxy OCH₃ Benzyl->Methoxy at C4

Caption: Key structural components of the target molecule.

Spectroscopic Validation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Target 6-(4-Methoxybenzylcarbamoyl) pyridine-3-boronic acid NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR MS Mass Spectrometry (HRMS, MS/MS) Target->MS IR Infrared Spectroscopy Target->IR Connectivity Proton & Carbon Environment NMR->Connectivity MolecularWeight Molecular Formula & Fragmentation MS->MolecularWeight FunctionalGroups Functional Group Identification IR->FunctionalGroups Validation Structural Validation Connectivity->Validation MolecularWeight->Validation FunctionalGroups->Validation

Caption: Workflow for structural validation.

Conclusion

The structural validation of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid necessitates a multi-pronged spectroscopic approach. By combining the detailed connectivity information from NMR, the precise molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. This guide provides the predictive data and comparative framework to confidently undertake this validation, ensuring the scientific rigor required in modern chemical research.

References

  • Lead Sciences. (6-((4-Methoxybenzyl)carbamoyl)pyridin-3-yl)boronic acid. [Link][1]

  • The Royal Society of Chemistry. (2015). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. [Link][2]

  • PubChemLite. 6-(methoxycarbonyl)pyridine-3-boronic acid (C7H8BNO4). [Link][3]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link][4]

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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials.[1] The choice of the palladium catalyst is a critical parameter that dictates the efficiency, scope, and practicality of this transformation, especially when dealing with structurally complex and functionalized substrates. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, a substrate of interest in medicinal chemistry due to its embedded pharmacophoric features.

The inherent characteristics of this molecule—a pyridine ring, an amide linkage, and a boronic acid functionality—present a unique set of challenges and considerations for catalyst selection. The pyridine nitrogen can potentially coordinate to the palladium center, influencing the catalytic activity. The amide group, while generally robust, can also play a role in the electronic properties of the molecule. This guide will navigate these intricacies, offering insights into the rational selection of a palladium catalyst system to achieve optimal results.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a palladium(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronic Acid (R-B(OH)2) R-B(OH)2 + Base Boronic Acid (R-B(OH)2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Coupled Product (Ar-R) Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

The performance of a palladium catalyst in the Suzuki-Miyaura coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is highly dependent on the nature of the ligands surrounding the palladium center. We will compare three classes of commonly employed palladium catalysts: traditional phosphine-based catalysts, catalysts featuring the dppf ligand, and modern Buchwald-type palladacycles.

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Workhorse Catalyst

Expertise & Experience: Pd(PPh₃)₄ is one of the most established and widely used catalysts for Suzuki-Miyaura reactions. Its utility stems from its commercial availability and efficacy in a broad range of transformations. For relatively simple and reactive substrates, Pd(PPh₃)₄ often provides satisfactory results. However, its performance can be inconsistent with more challenging substrates, such as functionalized pyridines. In a screening study for a Suzuki coupling involving a functionalized arylboronic acid, only Pd(PPh₃)₄ among the tested catalysts yielded the desired product, albeit with incomplete conversion.[2] It is important to note that different batches of Pd(PPh₃)₄ have been reported to give variable yields in the coupling of functionalized pyridylboronic acids, suggesting sensitivity to catalyst quality and reaction conditions.[3]

Trustworthiness: While a reliable starting point, reactions with Pd(PPh₃)₄ may require higher catalyst loadings (typically 1-5 mol%) and elevated temperatures, which can lead to side reactions and impurities.[4] For large-scale synthesis, the need for higher catalyst loading can also be a cost concern.[5]

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]: Enhanced Stability and Activity

Expertise & Experience: The dppf ligand offers a wider bite angle and increased electron-donating ability compared to triphenylphosphine, which often translates to higher catalytic activity and stability. Pd(dppf)Cl₂ has demonstrated superiority over Pd(PPh₃)₄ in several challenging Suzuki couplings, particularly in pharmaceutical process chemistry where robustness and reproducibility are paramount.[2][5] For instance, in the synthesis of 2-nitrobiphenyls, Pd(dppf)Cl₂ was found to be a more efficient catalyst than Pd(PPh₃)₄ under optimized conditions.[6]

Trustworthiness: Pd(dppf)Cl₂ is a pre-catalyst that is readily activated in situ. It often allows for lower catalyst loadings and can be effective at milder temperatures compared to Pd(PPh₃)₄. Its robustness makes it a more reliable choice for complex substrates where catalyst deactivation might be a concern.

Buchwald Palladacycle Precatalysts (e.g., SPhos and XPhos Palladacycles): The Modern Standard for Challenging Couplings

Expertise & Experience: The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. The corresponding palladacycle precatalysts are air- and moisture-stable, making them exceptionally user-friendly. These catalysts are renowned for their high activity, enabling the coupling of unreactive aryl chlorides and sterically hindered substrates under mild conditions and with very low catalyst loadings.[4] For the coupling of chloropyridines, Buchwald catalyst systems significantly outperform traditional catalysts like Pd(PPh₃)₄.[4]

Trustworthiness: The high turnover numbers (TONs) and turnover frequencies (TOFs) achieved with Buchwald palladacycles translate to highly efficient and cost-effective processes, despite the higher initial cost of the ligands. Their broad substrate scope and functional group tolerance make them the go-to catalysts for challenging Suzuki-Miyaura reactions in drug discovery and development.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of the discussed palladium catalysts for the Suzuki-Miyaura coupling of an aryl bromide with 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, based on literature data for structurally similar systems.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Expected Yield (%)Key Considerations
Pd(PPh₃)₄ 2 - 580 - 10012 - 2460 - 80Inconsistent yields possible, higher catalyst loading often required.[2][3]
Pd(dppf)Cl₂ 1 - 3808 - 1675 - 90More robust and reliable than Pd(PPh₃)₄ for this substrate class.[2][5]
SPhos Palladacycle 0.5 - 260 - 802 - 8> 90High activity, broad scope, ideal for challenging substrates.[4]
XPhos Palladacycle 0.5 - 260 - 802 - 8> 90Similar to SPhos, excellent for sterically demanding couplings.[4]

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid with an aryl bromide.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Dry Schlenk Flask Reagents Add Boronic Acid, Aryl Bromide, Base Flask->Reagents Solvent Add Solvent Reagents->Solvent Degas Degas with N2/Ar Solvent->Degas Catalyst Add Catalyst Degas->Catalyst Heat Heat to specified temp. Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Quench with Water Cool->Quench Extract Extract with Org. Solvent Quench->Extract Dry Dry Org. Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Using Pd(dppf)Cl₂
  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add a 3:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to 80 °C and stir for 8-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Buchwald Palladacycle (e.g., SPhos-Pd-G3)
  • To a dry vial, add 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Add toluene (5 mL) and water (0.5 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 10 minutes.

  • Add the SPhos Palladacycle (0.01 mmol, 1 mol%).

  • Seal the vial and heat the reaction mixture to 80 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Follow the work-up and purification procedure as described in Protocol 1.

Conclusion and Recommendations

The selection of an optimal palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of the functionally rich 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid.

  • For initial exploratory studies and with simpler aryl halide partners, Pd(dppf)Cl₂ offers a good balance of reactivity, stability, and cost-effectiveness, representing a significant improvement over the more traditional Pd(PPh₃)₄ .

  • For challenging couplings, especially with less reactive aryl chlorides or sterically hindered partners, and for process development where efficiency and low catalyst loadings are critical, the use of Buchwald palladacycle precatalysts (e.g., SPhos or XPhos palladacycles) is highly recommended. Their superior activity and operational simplicity often justify the higher initial cost.

Ultimately, the choice of catalyst should be guided by a combination of the specific synthetic challenge, economic considerations, and the desired level of process robustness. The experimental protocols and comparative data provided in this guide serve as a strong foundation for researchers to make informed decisions and accelerate their drug discovery and development efforts.

References

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. DOI: 10.15227/orgsyn.081.0089.
  • Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Maji, M., & Szostak, M. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(35), 8175–8181. DOI: 10.1039/C9SC03169C.
  • Fletcher, D., & Raston, C. L. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896–1916. DOI: 10.1021/acs.oprd.2c00115.
  • Khan, I., Saeed, A., & Larik, F. A. (2018). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ACS Omega, 3(8), 9627–9637. DOI: 10.1021/acsomega.8b01281.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. DOI: 10.1021/cr00039a007.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
  • Haddach, M., & McCarthy, J. R. (1999). A new and efficient method for the synthesis of ketones: palladium-catalyzed cross-coupling of organoboronic acids with acyl chlorides. Tetrahedron Letters, 40(16), 3109–3112. DOI: 10.1016/S0040-4039(99)00411-4.
  • Request PDF. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
  • Selvita. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Graham, T. H., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. DOI: 10.20944/preprints202111.0057.v1.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5562. DOI: 10.1002/anie.200701239.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(46), 15078–15079. DOI: 10.1021/ja066223c.
  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. DOI: 10.1021/ja000133h.
  • Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. DOI: 10.3762/bjoc.14.216.
  • Varma, R. S. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(1), 4. DOI: 10.
  • Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Tetrahedron Letters, 58(52), 4887-4890.
  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
  • Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold [Project Thesis, Uppsala University]. Diva-Portal.org.
  • Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(8), 2447–2457. DOI: 10.1039/C5OB02540A.
  • Li, G., & Wang, Q. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153.
  • ResearchGate. (n.d.). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids.
  • Thermo Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.

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A Comparative Guide to Validating the Synthesis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid through Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Imperative of Purity in Advanced Synthesis

In the realms of pharmaceutical development and materials science, the synthesis of novel molecular entities is the first step in a long journey of discovery. The compound 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid, a bespoke building block for Suzuki-Miyaura cross-coupling reactions, exemplifies the precision required in modern organic synthesis.[1][2] However, the successful synthesis of a target molecule is only as reliable as its validation. This guide provides an in-depth, comparative analysis of methodologies for confirming the synthesis of this compound, with a core focus on the quantitative certainty provided by elemental analysis. As a Senior Application Scientist, the emphasis here is not just on the "how," but the critical "why" behind these validation choices.

The Role of Elemental Analysis: A Foundation of Trust

While a suite of spectroscopic techniques like NMR, IR, and mass spectrometry are indispensable for structural elucidation, elemental analysis (EA), specifically CHN analysis, offers a fundamental and non-negotiable checkpoint for purity. It quantitatively determines the mass percentages of carbon, hydrogen, and nitrogen within a sample, providing a direct comparison to the theoretical composition of the target molecule.[3][4] This technique is a powerful tool for detecting impurities, such as residual solvents or inorganic salts, that may be less apparent in other analytical methods.[3] A significant deviation from the expected elemental composition is an unambiguous indicator of an impure sample.[5][6]

Synthesis and Validation: An Integrated Workflow

The synthesis of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid necessitates a carefully planned and executed reaction, typically an amidation, followed by a rigorous purification process. The validation of the final product is the critical step that confirms the success of the preceding stages.

G cluster_0 Quantitative Analysis cluster_1 Qualitative & Structural Analysis Elemental Analysis Elemental Analysis (Confirms Elemental Composition and Purity) Validated Compound Validated Compound Elemental Analysis->Validated Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Elucidates Molecular Structure) NMR->Validated Compound Mass Spec Mass Spectrometry (Confirms Molecular Weight) Mass Spec->Validated Compound IR Spec IR Spectroscopy (Identifies Functional Groups) IR Spec->Validated Compound

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment

Boronic acids as a class of compounds require careful handling. Before beginning any disposal procedure, it is imperative to be familiar with the potential hazards. Although specific toxicity data for 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is not provided, it should be handled as a potentially hazardous substance.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[1]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1][2]

  • Spill Management: In the event of a spill, contain the material and clean it up using appropriate methods for solid chemical spills. Avoid generating dust. The spilled material and any contaminated cleaning materials must be disposed of as hazardous waste.[3][4][5]

Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[6][7][8] Do not mix 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are generally a good choice for solid chemical waste.[4][9] The container must have a tightly fitting screw cap to prevent leaks.[10]

  • Label the Container: Proper labeling is a critical regulatory requirement.[6][11] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid"

    • The CAS Number: 1072946-22-5[12]

    • An accumulation start date (the date the first waste is added to the container)

    • The primary hazard(s) (e.g., "Irritant," "Handle with Care"). While specific hazards are not detailed, related boronic acids are listed as skin and eye irritants.[13][14][15][16]

  • Waste Accumulation: Add waste to the container in the designated satellite accumulation area (SAA) within your laboratory.[9][10] Keep the container closed at all times except when adding waste.[10][11]

Disposal Workflow for 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation and Collection cluster_waste Waste Generation and Accumulation cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Select a Compatible Waste Container A->B C Label Container with 'Hazardous Waste', Chemical Name, CAS#, and Date B->C D Place Waste in Labeled Container in a Designated Satellite Accumulation Area C->D E Keep Container Securely Closed D->E F Arrange for Pickup by Institutional EHS E->F G EHS Transports to a Certified Hazardous Waste Facility F->G caption Disposal Workflow Diagram

Caption: A flowchart outlining the key steps for the safe disposal of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid.

Decontamination and Disposal of Empty Containers

Empty containers that once held 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid must be properly decontaminated before being discarded as non-hazardous waste.

Protocol for Empty Container Decontamination:

  • Initial Rinse: Rinse the empty container with a suitable solvent. A polar organic solvent such as acetone or ethanol is a reasonable choice for boronic acids. Crucially, this first rinseate must be collected and disposed of as hazardous waste. [1] Transfer this rinseate to your hazardous waste container for 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid.

  • Subsequent Rinses: For containers that held acutely hazardous waste, a triple rinse is required.[17] While the acute toxicity of this specific compound is unknown, adopting this best practice is a prudent measure. Each rinse should use a volume of solvent equal to about 5% of the container's volume.[17] These subsequent rinseates must also be collected as hazardous waste.

  • Final Disposal of the Container: After thorough rinsing, allow the container to air dry completely in a well-ventilated area.[1] Deface or remove the original label.[17] The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.

Quantitative Data Summary

As a specific SDS for 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is not publicly available, quantitative toxicity data is not provided. However, for related boronic acid compounds, toxicity can vary. Therefore, it is essential to handle this compound as a potentially hazardous substance.

Data PointValueSource
Chemical Name 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acidN/A
CAS Number 1072946-22-5[12]
Molecular Formula C14H15BN2O4[12]
Molecular Weight 286.09 g/mol [12]
Physical Form Solid[18]

Final Disposal Pathway

The final step in the disposal process is the transfer of the hazardous waste to a certified disposal facility.

  • Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is responsible for the collection and ultimate disposal of hazardous waste.[9] Contact your EHS office to schedule a pickup for your properly labeled and sealed waste container.

  • Regulatory Compliance: The EHS office will ensure that the waste is transported and disposed of in accordance with all applicable federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[8][19][20]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • Arbico Organics. MATERIAL SAFETY DATA SHEET. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]

  • Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • IsoLab. Boric Acid. [Link]

  • University of Washington. Standard Operating Procedure (SOP) Template. [Link]

  • U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Minnesota State University Moorhead. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • JoVE. Video: Proper Handling and Disposal of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Pyridine-3-boronic acid. [Link]

  • Lead Sciences. (6-((4-Methoxybenzyl)carbamoyl)pyridin-3-yl)boronic acid. [Link]

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A Comprehensive Guide to the Safe Handling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

I. Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid are presumed to be skin and eye irritation, and potential respiratory irritation if inhaled as a dust.[4] Therefore, a robust personal protective equipment plan is the first line of defense.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[2]Provides a chemical-resistant barrier to prevent skin contact. Pyridine and its derivatives can be harmful upon skin absorption.[5]
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[6][7]Protects against accidental splashes of solutions or dispersion of solid particles that can cause serious eye irritation.[4]
Skin and Body Protection A chemical-resistant and flame-retardant lab coat, fully buttoned, is required.[1][7]Protects against skin contact and potential flammability hazards associated with pyridine-based compounds.[6][7]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood or a well-ventilated area.[2][7] If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine fumes and dust from its derivatives can cause headaches, dizziness, and respiratory irritation upon inhalation.[2][7]
II. Step-by-Step Safe Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don all required PPE as per Table 1 prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials handling_weigh Weigh the solid compound in the fume hood prep_materials->handling_weigh handling_dissolve Dissolve in an appropriate solvent, keeping the container closed handling_weigh->handling_dissolve handling_transfer Conduct all transfers and reactions within the fume hood handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate all surfaces and equipment handling_transfer->cleanup_decontaminate cleanup_waste Segregate and label all waste streams cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to the disposal plan cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid.

1. Preparation:

  • Don PPE: Before entering the laboratory, ensure all personal protective equipment detailed in Table 1 is worn correctly.

  • Verify Ventilation: Confirm that the chemical fume hood is functioning correctly with adequate airflow.

  • Assemble Materials: Gather all necessary glassware, reagents, and equipment to avoid leaving the designated work area unnecessarily.

2. Handling:

  • Weighing: Carefully weigh the solid 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid within the fume hood to prevent inhalation of any dust particles.

  • Dissolution and Transfer: When dissolving the compound, keep containers tightly closed whenever possible.[2] All subsequent transfers and reactions should be performed within the fume hood.[7]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]

III. Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
IV. Disposal Plan

Proper disposal of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid and associated chemical waste is paramount to protect the environment and comply with regulations.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal waste_solid Unused solid compound segregate_solid Collect in a labeled, sealed container for hazardous solid waste waste_solid->segregate_solid waste_liquid Contaminated solutions segregate_liquid Collect in a labeled, sealed container for hazardous liquid waste waste_liquid->segregate_liquid waste_materials Contaminated labware (gloves, pipette tips, etc.) segregate_materials Collect in a designated hazardous materials waste bag waste_materials->segregate_materials disposal_contractor Arrange for pickup by a certified hazardous waste disposal contractor segregate_solid->disposal_contractor segregate_liquid->disposal_contractor segregate_materials->disposal_contractor disposal_regulations Ensure compliance with all local, state, and federal regulations disposal_contractor->disposal_regulations

Caption: Logical workflow for the disposal of 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid waste.

  • Waste Segregation:

    • Solid Waste: Collect any unused or contaminated solid 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid in a clearly labeled, sealed container designated for hazardous solid waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other incompatible waste streams.[8]

    • Contaminated Materials: Used gloves, pipette tips, and other contaminated disposable materials should be placed in a designated hazardous waste container.

  • Disposal Route:

    • All waste containing 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid must be disposed of through a licensed and certified hazardous waste disposal contractor.[1]

    • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[8] For small amounts of pure boric acid, some local regulations may permit disposal down the drain with large volumes of water, but this should be verified and is not recommended for this derivative without explicit approval.[8]

By adhering to these protocols, you contribute to a safer research environment and ensure the integrity of your scientific work.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. Available at: [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. Available at: [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Available at: [Link]

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.